molecular formula C10H15NO B195923 3-(methylamino)-1-phenylpropan-1-ol CAS No. 42142-52-9

3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B195923
CAS No.: 42142-52-9
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-phenylpropan-1-ol is a scientifically significant compound that serves as a crucial synthetic intermediate and active pharmacophore in modern medicinal chemistry research. Its primary application is in the synthesis of Atomoxetine hydrochloride, a widely prescribed non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD) . The chirality of this molecule is of paramount importance; the (1R) enantiomer, in particular, is a designated intermediate in the production of (R)-Atomoxetine, underscoring its value in manufacturing enantiopure pharmaceuticals . The structural core of this compound, a phenethylamine derivative, is shared with other biologically active molecules, such as ephedrine, which is known to function as an agonist at alpha- and beta-adrenergic receptors . This shared architecture informs its mechanism of action in research settings, primarily related to the inhibition of the norepinephrine transporter (NET) . Researchers are exploring its potential as a versatile building block for developing novel triple reuptake inhibitors that target the serotonin, norepinephrine, and dopamine transport systems, presenting a promising avenue for investigating new therapeutic agents for central nervous system (CNS) disorders . As such, this compound offers researchers a valuable tool for advanced studies in synthetic organic chemistry, pharmacology, and the development of next-generation neuropsychiatric treatments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866081
Record name 3-(Methylamino)-1-phenyl-1-propanol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42142-52-9
Record name 3-(Methylamino)-1-phenyl-1-propanol
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Record name 3-Methylamino-1-phenylpropanol
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Record name 3-(Methylamino)-1-phenyl-1-propanol
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Record name α-[2-(methylamino)ethyl]benzyl alcohol
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Record name 3-METHYLAMINO-1-PHENYLPROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a crucial synthetic intermediate and active pharmacophore in modern medicinal chemistry. It is a phenethylamine derivative and a member of the amphetamine chemical class. This compound is also known by several synonyms, including norpseudoephedrine and cathine.[1][2] It is found naturally in the plant Catha edulis (khat).[2][3] The stereochemistry of this compound is of paramount importance as it dictates its biological activity and application in the synthesis of enantiopure pharmaceuticals.[4] Notably, the (1R) enantiomer is a key intermediate in the production of (R)-Atomoxetine, a medication for Attention-Deficit/Hyperactivity Disorder (ADHD), while the racemic compound is an important precursor for the synthesis of the antidepressant fluoxetine.[4][5][6]

This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and biological significance of this compound, with a focus on providing actionable data and protocols for laboratory professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common forms are summarized in the tables below. These properties are essential for its handling, characterization, and application in chemical synthesis and analysis.

General Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₅NO[7][8]
Molecular Weight165.23 g/mol [7][8]
AppearanceWhite to light yellow solid[7][9]
Melting Point56-57 °C (racemate)[9][10]
Boiling Point286 °C (predicted)[9]
Density1.017 g/cm³ (predicted)[9]
Stereoisomer-Specific Properties
Property(+)-Norpseudoephedrine (cathine)(-)-Norpseudoephedrine
Synonyms d-norpseudoephedrine, (1S,2S)-2-amino-1-phenylpropan-1-oll-norpseudoephedrine
CAS Number 492-39-73198-82-9
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol
Melting Point 77.5-78 °C77.5-78 °C
pKa 9.198.92
Optical Rotation [α]20D +37.9° (c=3 in methanol)-

Note: The molecular formula C₉H₁₃NO corresponds to the norpseudoephedrine isomers, which are closely related to this compound.

Solubility
SolventSolubilityReference
Water20,000 mg/L (at 25 °C)[1]
Ethanol20 mg/mL[2]
DMSO10 mg/mL[11]
DMF10 mg/mL[11]
PBS (pH 7.2)1 mg/mL[11]
ChloroformSoluble[3]
EtherSoluble[3]
Dilute AcidsSoluble[3]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is through the reduction of an intermediate, 3-(methylamino)-1-phenyl-2-propen-1-one.[13]

Protocol: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one with Sodium Borohydride [13]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).

  • Cooling: Cool the solution to 5-10 °C using an ice/water bath.

  • Addition of Reducing Agent: Vigorously stir the solution and add sodium borohydride (NaBH₄) (e.g., 21.0 mmol) in portions over a period of 30 minutes, maintaining the temperature between 5-10 °C.

  • Reaction Progression: Stir the reaction mixture for an additional 30 minutes at 5-10 °C, and then allow it to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Carefully add 4 M aqueous sodium hydroxide (e.g., 60 mL) dropwise while cooling the mixture in an ice/water bath to neutralize the acetic acid (target pH ~12).

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 70 mL).

    • Wash the combined organic layers with water (e.g., 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Evaporate the solvent under reduced pressure to yield this compound as a yellow oil.

Synthesis via Reductive Amination

Another widely used method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[14] This intermediate is typically prepared via a Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride.[14]

Protocol: Raney-Nickel Catalyzed Hydrogenation [15]

  • Preparation: Dissolve 3-methylamino-1-propiophenone hydrochloride in water in a stainless steel autoclave.

  • Catalyst Addition: Add Raney nickel catalyst to the solution.

  • Hydrogenation:

    • Purge the autoclave with nitrogen gas three times.

    • Purge the autoclave with hydrogen gas at 1.5 MPa three times.

    • Heat the reaction mixture to 80°C under a hydrogen pressure of 0.3-1.5 MPa.

  • Work-up:

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Adjust the pH of the filtrate to 9-14 using a base solution (e.g., 30% aqueous sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Recover the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from cyclohexane to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound, particularly in its cathine form, is a psychoactive drug with stimulant properties.[1][2] It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine.[14]

Mechanism of Action:

The primary mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine.[2][16] It functions as a norepinephrine releasing agent (NRA) and a dopamine releasing agent (DRA).[2] The (-)-norpseudoephedrine enantiomer is a modestly selective norepinephrine releasing agent, with an EC₅₀ of 30 nM for norepinephrine release and 294 nM for dopamine release.[16] Cathine is estimated to have approximately 7-10% of the potency of amphetamine.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Acetophenone Acetophenone Propiophenone_HCl 3-(Methylamino)-1-propiophenone HCl Acetophenone->Propiophenone_HCl Mannich Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Propiophenone_HCl Mannich Reaction Methylamine_HCl Methylamine HCl Methylamine_HCl->Propiophenone_HCl Mannich Reaction Propanol This compound Propiophenone_HCl->Propanol Reduction (e.g., Raney Ni, H₂)

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action

Mechanism_of_Action cluster_drug Drug cluster_transporters Neuronal Transporters cluster_effects Neurotransmitter Release Drug 3-(Methylamino)-1- phenylpropan-1-ol (Cathine) NET Norepinephrine Transporter (NET) Drug->NET Acts as a releasing agent DAT Dopamine Transporter (DAT) Drug->DAT Acts as a releasing agent NE_Release Increased Norepinephrine Release NET->NE_Release DA_Release Increased Dopamine Release DAT->DA_Release

Caption: Mechanism of action of this compound as a releasing agent.

Regulatory Status

It is important to note that this compound, particularly as cathine, is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule IV controlled substance.[1][2] The World Anti-Doping Agency (WADA) also bans cathine in concentrations of over 5 micrograms per milliliter in urine.[2] Researchers and drug development professionals must adhere to all local and international regulations regarding the handling, synthesis, and distribution of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key synthetic intermediate and its inherent biological activity. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for its effective and safe use in research and development. This guide provides a foundational overview to support the work of scientists and professionals in the field.

References

Technical Guide: Structure Elucidation of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in synthetic organic chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to (R)-fluoxetine, the active enantiomer of the widely-used antidepressant. The precise stereochemistry and connectivity of this molecule are critical for its function and the efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous structure elucidation is a mandatory step in its synthesis and quality control.

This technical guide provides an in-depth overview of the core analytical techniques and methodologies required for the unambiguous structure determination of (R)-3-(methylamino)-1-phenylpropan-1-ol. It covers the expected outcomes from spectroscopic analysis, generalized experimental protocols, and the logical workflow for confirming the molecule's identity, purity, and stereochemistry.

Molecular Structure and Physicochemical Properties

The foundational step in structure elucidation is the determination of basic physical and chemical properties, which are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Stereochemistry (R)-Absolute[2]
CAS Number 137999-85-0 (for hydrochloride salt)[1]
Canonical SMILES CNCC--INVALID-LINK--O[1][2]
InChI Key XXSDCGNHLFVSET-SNVBAGLBSA-N[2]
Topological Polar Surface Area 32.3 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 4[1]

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic techniques is essential for a complete structure confirmation. While publicly available experimental spectra for this specific molecule are limited, this section details the expected results based on its known structure and provides data for a closely related isomer to illustrate the principles of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.40 - 7.25Multiplet5HAr-H Protons of the phenyl ring.
~ 4.90Doublet of doublets1HH -C(1)Benzylic proton, coupled to the two adjacent CH₂ protons.
~ 2.90 - 2.70Multiplet2HH ₂-C(3)Protons adjacent to the nitrogen, coupled to C(2) protons.
~ 2.45Singlet3HN-CHMethyl group protons on the nitrogen atom.
~ 2.00 - 1.80Multiplet2HH ₂-C(2)Methylene protons, coupled to protons on C(1) and C(3).
VariableBroad singlet2HOH , NH Exchangeable protons; shift is concentration and solvent dependent.

3.1.2 Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT)AssignmentNotes
~ 143.0CAr-C (ipso)Quaternary carbon of the phenyl ring attached to the propanol chain.
~ 128.5CHAr-C H (para/ortho)Phenyl ring carbons.
~ 127.8CHAr-C H (meta)Phenyl ring carbons.
~ 126.0CHAr-C H (ortho/para)Phenyl ring carbons.
~ 75.0CHC -1Carbon bearing the hydroxyl group.
~ 51.0CH₂C -3Carbon adjacent to the nitrogen.
~ 40.0CH₂C -2Methylene carbon.
~ 36.0CH₃N-C H₃Methyl carbon on the nitrogen.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.

m/z ValueIon SpeciesNotes
166.12[M+H]⁺The protonated molecular ion, confirming the molecular weight.
148.11[M+H - H₂O]⁺Loss of water from the parent ion, typical for alcohols.
72.08[C₄H₁₀N]⁺Cleavage product corresponding to CH₃NHCH₂CH₂⁻.
44.05[C₂H₆N]⁺Fragment from cleavage at the C2-C3 bond (CH₂=NHCH₃)⁺.
X-Ray Crystallography

Disclaimer: The following data pertains to the structural isomer C₁₀H₁₅NO (CAS 114133-37-8) and is provided for illustrative purposes only.[3]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.9816 (8)
b (Å) 23.8962 (19)
c (Å) 7.4653 (8)
β (º) 111.119 (7)
Volume (ų) 995.40 (19)
Z 4
Calculated Density (Mg m⁻³) 1.103
R-factor (R[F² > 2σ(F²)]) 0.071
wR(F²) 0.201

Experimental Protocols

The following sections describe generalized protocols for the key analytical techniques used in structure elucidation.

NMR Spectroscopy Protocol (General)
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height should be ~4-5 cm.[4]

  • ¹H NMR Acquisition :

    • Instrument : 400-600 MHz NMR Spectrometer.

    • Pulse Program : Standard single pulse (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on concentration.

  • ¹³C {¹H} NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC) : Utilize standard, instrument-specific pulse programs and parameter sets for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to establish connectivity.[4]

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Mass Spectrometry Protocol (LC-MS/ESI)
  • Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[5] Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.[5] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation : Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Method (for purity assessment) :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • MS Method :

    • Ionization Mode : ESI Positive.

    • Mass Range : Scan from m/z 50 to 500.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 120-150 °C.

    • Data Analysis : Identify the [M+H]⁺ ion to confirm the molecular weight. For further confirmation, perform tandem MS (MS/MS) by selecting the parent ion and applying collision-induced dissociation (CID) to analyze the resulting fragment ions.[6]

Single-Crystal X-Ray Diffraction Protocol (General)
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For the related isomer, crystallization from ether was successful.[3]

  • Data Collection :

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

  • Structure Solution and Refinement :

    • Data Reduction : Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

    • Structure Solution : Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the phase problem and generate an initial electron density map.[3]

    • Structure Refinement : Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization (e.g., using SHELXL).[3]

    • Validation : The final model is validated based on metrics like R-factor, goodness-of-fit (S), and residual electron density.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz help visualize the logical flow of the structure elucidation process and the synthetic context of the molecule.

Structure_Elucidation_Workflow substance substance technique technique data data result result compound Purified Compound (R)-C₁₀H₁₅NO nmr NMR Spectroscopy (1D & 2D) compound->nmr ms Mass Spectrometry (ESI-MS/MS) compound->ms xray X-Ray Crystallography (If Crystalline) compound->xray nmr_data Chemical Shifts Coupling Constants Correlations nmr->nmr_data Provides ms_data Molecular Ion [M+H]⁺ Fragmentation Pattern ms->ms_data Provides xray_data 3D Atomic Coordinates Absolute Stereochemistry xray->xray_data Provides structure Final Elucidated Structure nmr_data->structure Confirms ms_data->structure Confirms xray_data->structure Confirms

Caption: A logical workflow for the structure elucidation of an organic molecule.

Synthesis_Pathway reactant reactant product product reagent reagent start 3-(Methylamino)-1-phenyl- propen-1-one final (R)-3-(Methylamino)-1- phenylpropan-1-ol start->final Reduction reagent1 NaBH₄ / HOAc (Reducing Agent) reagent1->start

Caption: A common synthetic route to the target compound via reduction.

References

(S)-3-(methylamino)-1-phenylpropan-1-ol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-3-(methylamino)-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of (S)-3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol significant as a synthetic intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, various synthesis methodologies with experimental protocols, and its role in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

(S)-3-(methylamino)-1-phenylpropan-1-ol is a chiral compound, and its stereochemistry is pivotal for the biological activity of the final pharmaceutical products derived from it. Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 114133-37-8[1][2][3]
Molecular Formula C₁₀H₁₅NO[1][3][4][5]
Molecular Weight 165.23 g/mol [1][4][6]
Appearance White to light yellow solid[4][6]
Melting Point 56-57 °C (for racemate)[6]
Boiling Point 286 °C (predicted)[6]
Density 1.017 g/cm³ (predicted)[6]
InChI Key XXSDCGNHLFVSET-SNVBAGLBSA-N ((S)-enantiomer)

Associated CAS Numbers:

CompoundCAS NumberReference
Racemic 3-(methylamino)-1-phenylpropan-1-ol42142-52-9[4][7][8][9]
(R)-3-(methylamino)-1-phenylpropan-1-ol115290-81-8[6]
(1R)-3-(methylamino)-1-phenylpropan-1-ol hydrochloride137999-85-0[6][10]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for producing this compound have been documented, with the choice of method often depending on the desired stereochemical purity and scalability.

Protocol 1: Synthesis from Acetophenone

This method involves the reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form an intermediate, which is then reduced.

Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

  • Combine acetophenone (120.0g), paraformaldehyde (30.0g), and monomethylamine hydrochloride (67.5g) in a 1000ml autoclave.

  • Add 500ml of ethanol as a solvent.

  • Heat the mixture to 60°C. The reaction progress is monitored by sampling every 2 hours until the content of 3-methylamino-1-propiophenone hydrochloride stabilizes.

  • Once the reaction is complete, concentrate the solution by heating to approximately one-third of its original volume.

  • Cool the concentrated solution to induce crystallization, then filter to obtain 3-methylamino-1-propiophenone hydrochloride as a white to slightly yellow solid.[11]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel pressure vessel.

  • Add Raney nickel catalyst (6.1g).

  • Purge the reactor with nitrogen three times, followed by hydrogen (0.3 MPa) three times.

  • Maintain the reaction temperature at 25°C with stirring, supplying hydrogen as it is consumed.

  • The reaction is complete when hydrogen uptake ceases, yielding an aqueous solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride.[11]

  • Adjust the pH of the solution to 9-14 using a 30% potassium hydroxide solution.[11]

  • Extract the product with ethyl acetate.

  • Recover the solvent under reduced pressure, and recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.[11]

Protocol 2: Asymmetric Synthesis from Benzaldehyde

For the enantiomerically pure (S) or (R) form, an asymmetric synthesis approach is employed. The following protocol describes the synthesis of the (R)-enantiomer.

  • A key step in this multi-step synthesis is the catalytic asymmetric allylation of benzaldehyde. This produces (R)-1-phenyl-but-3-en-1-ol with a high enantiomeric excess (96% ee).[6]

  • This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by refluxing with aqueous methylamine.[6]

  • The entire synthesis from benzaldehyde can be completed in six steps with an overall yield of 50% and an enantiomeric excess of 99%.[6]

Protocol 3: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one

This method utilizes sodium borohydride for the reduction of an enaminone intermediate.

  • Add sodium borohydride (800 mg, 21.0 mmol) in portions to a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) over 30 minutes at a temperature of 5-10°C.[12]

  • Continue stirring the reaction mixture for another 30 minutes at the same temperature, and then for 3 hours at room temperature.[12]

  • For workup, add 4 M aqueous sodium hydroxide (60 ml) dropwise under cooling in a water/ice bath until the pH is approximately 12.[12]

  • Extract the resulting mixture three times with ethyl acetate (70 ml each).

  • Wash the combined organic layers with water (50 ml) and dry over sodium sulfate.[12]

  • Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[12]

Pharmacological Significance and Mechanism of Action

(S)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Atomoxetine and Fluoxetine.[9][10][12]

  • Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[9] The (R)-enantiomer of this compound is a specific intermediate for the production of (R)-Atomoxetine.[9]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The oxidized ketone form, 3-(methylamino)-1-phenylpropan-1-one, is a known human metabolite of both (S)- and (R)-fluoxetine.[13]

The phenethylamine scaffold of this molecule is shared with other biologically active compounds like ephedrine, which functions as an agonist at both alpha- and beta-adrenergic receptors.[9][10] This structural similarity suggests its potential interaction with adrenergic systems. Researchers are also exploring its use as a foundational structure for developing novel triple reuptake inhibitors that target serotonin, norepinephrine, and dopamine transporters, which could lead to new treatments for various central nervous system disorders.[9]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_0 Mannich-type Reaction cluster_1 Reduction acetophenone Acetophenone propiophenone 3-Methylamino-1-propiophenone HCl acetophenone->propiophenone paraformaldehyde Paraformaldehyde paraformaldehyde->propiophenone methylamine_hcl Methylamine HCl methylamine_hcl->propiophenone catalyst Raney Nickel / H₂ propiophenone->catalyst Reduction final_product (S)-3-(methylamino)-1-phenylpropan-1-ol catalyst->final_product

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action of Downstream Product (Atomoxetine)

G Inhibition of Norepinephrine Reuptake by Atomoxetine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NE Norepinephrine NE_release->NE NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Caption: The mechanism of action of Atomoxetine, a downstream product of the title compound.

References

An In-Depth Technical Guide to the Pharmacology of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 3-(methylamino)-1-phenylpropan-1-ol, a sympathomimetic amine. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close structural analogs, ephedrine and pseudoephedrine, to infer its likely pharmacological profile. The document details its expected mechanism of action, including interactions with adrenergic receptors and the norepinephrine transporter. Furthermore, it outlines standard experimental protocols for characterizing such compounds and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of sympathomimetic agents.

Introduction

This compound is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO. Its structure features a phenyl group and a hydroxyl group on the first carbon of a propanol backbone, with a methylamino group at the third position. This compound is recognized as a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine and epinephrine[1]. It is also known as an intermediate in the synthesis of pharmaceuticals, including atomoxetine, and as a potential impurity in drugs like fluoxetine hydrochloride[1]. The pharmacological activity of this compound is expected to be significantly influenced by its stereochemistry, a characteristic it shares with related compounds like ephedrine and pseudoephedrine[1].

Mechanism of Action

The primary mechanism of action of this compound is anticipated to involve a combination of direct and indirect sympathomimetic effects.

  • Direct Agonism at Adrenergic Receptors: The compound likely acts as a direct agonist at α- and β-adrenergic receptors. Activation of these receptors initiates downstream signaling cascades that produce a range of physiological responses.

  • Indirect Sympathomimetic Action: Similar to its analogs, it is expected to act as a norepinephrine releasing agent, increasing the concentration of norepinephrine in the synaptic cleft. This is achieved by promoting the efflux of norepinephrine from presynaptic nerve terminals, thereby enhancing adrenergic neurotransmission. It may also inhibit the reuptake of norepinephrine by binding to the norepinephrine transporter (NET).

Quantitative Pharmacological Data (Comparative Analysis)

Specific quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents data for its well-characterized structural analogs, ephedrine and pseudoephedrine, to provide a comparative context for its expected potency and efficacy.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM) of Analogous Compounds

Compoundα1-Adrenergicα2-Adrenergicβ1-Adrenergicβ2-Adrenergic
Ephedrine>10,000>10,000~1,400~2,300
PseudoephedrineNegligibleNegligibleNegligibleNegligible

Note: Higher Ki values indicate lower binding affinity. The data for ephedrine suggests weak direct receptor agonism, while pseudoephedrine's effects are almost exclusively indirect.

Table 2: Norepinephrine Transporter (NET) Inhibition Data of Analogous Compounds

CompoundIC50 (nM)
Ephedrine~4,800
Pseudoephedrine~3,500

Note: IC50 values represent the concentration of the compound required to inhibit 50% of norepinephrine reuptake.

Pharmacokinetics (Comparative Analysis)

The pharmacokinetic profile of this compound is not well-documented. The following table summarizes key pharmacokinetic parameters for ephedrine and pseudoephedrine to provide an estimated profile.

Table 3: Pharmacokinetic Parameters of Analogous Compounds

ParameterEphedrinePseudoephedrine
Bioavailability~85%~90%
Half-life (t½)3-6 hours9-16 hours
MetabolismMinimally hepaticMinimally hepatic
ExcretionPrimarily renal (unchanged)Primarily renal (unchanged)

Pharmacodynamics and Physiological Effects

Based on its presumed mechanism of action as a sympathomimetic agent, this compound is expected to elicit a range of physiological effects, primarily impacting the cardiovascular and central nervous systems.

Cardiovascular Effects

The cardiovascular effects are anticipated to be a result of both direct stimulation of cardiac β1-adrenergic receptors and peripheral α1-adrenergic receptors, as well as the indirect release of norepinephrine.

Table 4: Expected Cardiovascular Effects

ParameterExpected EffectMechanism
Heart RateIncrease (Tachycardia)β1-adrenergic receptor stimulation
Blood PressureIncrease (Hypertension)α1-adrenergic receptor-mediated vasoconstriction and increased cardiac output
Cardiac OutputIncreaseβ1-adrenergic receptor stimulation leading to increased heart rate and contractility
Central Nervous System (CNS) Effects

As a phenethylamine derivative, this compound is likely to cross the blood-brain barrier and exert stimulant effects on the CNS. These effects are primarily due to the increased availability of norepinephrine in the brain. Expected CNS effects include increased alertness, reduced fatigue, and potential for insomnia and anxiety at higher doses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of sympathomimetic amines like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Iodocyanopindolol for β receptors).

  • Test compound (this compound).

  • Non-specific binding control (e.g., phentolamine for α receptors, propranolol for β receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to measure the potency of a test compound in inhibiting the norepinephrine transporter (NET).

Materials:

  • Cells endogenously or recombinantly expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • [³H]-Norepinephrine.

  • Test compound (this compound).

  • Known NET inhibitor as a positive control (e.g., desipramine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate the hNET-expressing cells in a suitable multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control compounds for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of [³H]-Norepinephrine taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Gs_Signaling_Pathway cluster_receptor β1-Adrenergic Receptor Activation cluster_downstream Downstream Signaling Ligand 3-(methylamino)-1- phenylpropan-1-ol Receptor β1-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate Increased Contractility PKA->Cellular_Response Phosphorylates targets leading to

Gq_Signaling_Pathway cluster_receptor α1-Adrenergic Receptor Activation cluster_downstream Downstream Signaling Ligand 3-(methylamino)-1- phenylpropan-1-ol Receptor α1-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Smooth Muscle Contraction (Vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response

Experimental Workflows

Radioligand_Binding_Workflow Start Start Preparation Prepare Cell Membranes and Reagents Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

NET_Inhibition_Workflow Start Start Cell_Culture Culture hNET-expressing cells Start->Cell_Culture Pre_incubation Pre-incubate cells with Test Compound Cell_Culture->Pre_incubation Uptake Initiate Uptake with [³H]-Norepinephrine Pre_incubation->Uptake Termination Terminate Uptake and Wash Cells Uptake->Termination Quantification Lyse Cells and Quantify Radioactivity Termination->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Conclusion

This compound is a sympathomimetic amine with a pharmacological profile that is likely to be similar to that of ephedrine and pseudoephedrine. Its mechanism of action is expected to involve both direct agonism at adrenergic receptors and indirect effects through the release and reuptake inhibition of norepinephrine. While specific quantitative data for this compound remains scarce, the provided comparative data and experimental protocols offer a solid foundation for its further investigation. The signaling pathways and workflows visualized in this guide provide a clear framework for understanding its potential cellular and systemic effects. This technical guide serves as a starting point for researchers and drug development professionals interested in the further characterization and potential applications of this and similar sympathomimetic compounds.

References

3-(Methylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral amino alcohol that serves as a pivotal intermediate in the synthesis of several widely prescribed pharmaceutical drugs. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the manufacturing of key active pharmaceutical ingredients (APIs) such as Fluoxetine and Atomoxetine. This document aims to be a valuable resource for researchers, chemists, and professionals involved in drug discovery, development, and manufacturing.

Introduction

This compound, also known by synonyms such as N-methyl-3-hydroxy-3-phenylpropylamine, is an aromatic amino alcohol.[1][2] Its molecular structure contains two chiral centers, leading to four possible stereoisomers.[3] The specific stereochemistry of this intermediate is of paramount importance in the synthesis of enantiopure pharmaceuticals.[3] For instance, the (1R) enantiomer is a designated intermediate in the production of (R)-Atomoxetine, a non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[3] Furthermore, this compound is a key precursor in the synthesis of Fluoxetine hydrochloride (Prozac), a widely used antidepressant.[1][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various synthetic processes.

PropertyValueReference
CAS Number 42142-52-9[1][4][7]
Molecular Formula C₁₀H₁₅NO[2][7]
Molecular Weight 165.23 g/mol [2][7]
Appearance White to light yellow solid; off-white solid; white powder[7][8][9]
Melting Point 61-63 °C; 64 °C; 150-151 °C (for (1R) enantiomer)[10][11][12]
Boiling Point 286.1 °C at 760 mmHg; 170 °C at 31 mmHg[11][12]
Density 1.017 g/cm³[11][12]
Solubility Soluble in DMSO, slightly soluble in Methanol[12]
Flash Point 114.8 °C[11][12]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for the preparation of this compound have been established. The choice of a particular method often depends on factors such as starting material availability, desired yield and purity, and scalability. The primary synthetic strategies include the reduction of propiophenone derivatives, reductive ring-opening of isoxazolidines, and the use of epoxy styrene derivatives.[1][4][8]

Synthesis via Mannich Reaction and Subsequent Reduction

A common and efficient method involves the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride, followed by the reduction of the resulting 3-methylamino-1-propiophenone hydrochloride.[5][13]

Experimental Protocol:

Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

  • In a closed container or autoclave, combine acetophenone, paraformaldehyde, and methylamine hydrochloride in a molar ratio of approximately 1:1.5:1.[13]

  • Add a suitable alcohol solvent, such as ethanol.[13]

  • Heat the reaction mixture to a temperature between 60-100°C.[5][13]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the reaction is complete.[13]

  • Upon completion, concentrate the reaction solution to about one-third of its original volume.[5]

  • Cool the concentrated solution to induce crystallization of 3-methylamino-1-propiophenone hydrochloride.[5]

  • Collect the crystals by filtration.[5]

Step 2: Reduction of 3-methylamino-1-propiophenone hydrochloride

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel autoclave.[5]

  • Add a Raney nickel catalyst. The weight of the catalyst can be between 1-10% of the weight of the starting material.[13]

  • Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas at a pressure of 0.3-1.5 MPa.[5][13]

  • Conduct the hydrogenation at a temperature between 25-80°C with stirring.[13]

  • Monitor the hydrogen uptake until the reaction is complete.[13]

  • The resulting product is a solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride.[13]

Step 3: Isolation of this compound

  • Adjust the pH of the 3-methylamino-1-phenylpropan-1-ol hydrochloride solution to 9-14 using a base solution (e.g., 30% aqueous sodium hydroxide).[13]

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.[13]

  • Recover the solvent from the combined organic extracts under reduced pressure to obtain the crude product.[13]

  • Recrystallize the crude product from cyclohexane to yield pure this compound.[5][13]

Synthesis via Reduction of 3-(methylamino)-1-phenyl-2-propen-1-one

Another documented method involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with sodium borohydride.[14]

Experimental Protocol:

  • Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid.[14]

  • Cool the solution to 5-10°C.[14]

  • Slowly add sodium borohydride to the cooled solution. A molar ratio of approximately 5.7:1 (sodium borohydride to the propenone) can be used.[14]

  • After the addition is complete, stir the reaction mixture for 30 minutes at the same temperature, followed by stirring for 3 hours at room temperature.[14]

  • Work up the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[14]

  • Extract the resulting mixture with ethyl acetate (3 times).[14]

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[14]

  • Evaporate the solvent under reduced pressure to obtain 3-(methylamino)-1-phenyl-1-propanol as a yellow oil.[14] A yield of 77% has been reported for this method.[14]

Application in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of fluoxetine and atomoxetine.[1]

Synthesis of Fluoxetine

Fluoxetine is synthesized from 3-(methylamino)-1-phenyl-1-propanol through various synthetic methods.[14] The synthesis generally involves a nucleophilic substitution reaction where the hydroxyl group of the intermediate is replaced by a 4-(trifluoromethyl)phenoxy group.

Synthesis of Atomoxetine

Atomoxetine synthesis also utilizes this compound. The chirality of the intermediate is crucial, with the (1R) enantiomer being specifically used to produce (R)-Atomoxetine.[3]

Visualizations

Synthesis Workflow via Mannich Reaction and Reduction

G A Acetophenone + Paraformaldehyde + Methylamine HCl B Mannich Reaction (Solvent: Ethanol, 60-100°C) A->B Reactants C 3-Methylamino-1-propiophenone HCl B->C Product D Reduction (Catalyst: Raney Ni, H₂ pressure: 0.3-1.5 MPa) C->D Reactant E This compound HCl D->E Product F Basification (pH 9-14) and Extraction E->F Process G This compound (Crude) F->G Product H Recrystallization (Cyclohexane) G->H Process I Pure this compound H->I Final Product G cluster_intermediate Key Intermediate cluster_apis Active Pharmaceutical Ingredients A This compound B Fluoxetine A->B Nucleophilic Substitution C Atomoxetine A->C Synthesis G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->Postsynaptic Binds to Receptors Serotonin->SERT Reuptake Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

References

Role of 3-(methylamino)-1-phenylpropan-1-ol in atomoxetine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of 3-(Methylamino)-1-phenylpropan-1-ol in Atomoxetine Synthesis

Introduction

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike many ADHD medications, it is a non-stimulant therapeutic agent.[3] The synthesis of atomoxetine is a multi-step process where the efficiency and purity of key intermediates are paramount to the quality of the final active pharmaceutical ingredient (API).[1] Among the most critical of these precursors is This compound . This compound serves as a pivotal building block, providing the core structure necessary for the final drug molecule.[4]

Specifically, the chirality of this intermediate is of utmost importance. The biologically active enantiomer of atomoxetine is the (R)-isomer.[5] Consequently, the synthesis exclusively utilizes (R)-3-(methylamino)-1-phenylpropan-1-ol (also known as (R)-N-methyl-3-hydroxy-3-phenylpropylamine) to produce the enantiopure (R)-atomoxetine, which is nine times more effective than its (S)-enantiomer.[4][5][6] This guide details the central role of this intermediate, outlining the synthetic pathways, experimental protocols, and reaction parameters involved in its conversion to atomoxetine.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary and commercially adopted method for synthesizing atomoxetine from (R)-3-(methylamino)-1-phenylpropan-1-ol involves a nucleophilic aromatic substitution reaction.[7] In this key step, the hydroxyl group of the chiral amino alcohol acts as a nucleophile, displacing a halogen on an activated aromatic ring to form the characteristic aryloxy ether linkage of atomoxetine.

The overall transformation can be summarized as the etherification of (R)-3-(methylamino)-1-phenylpropan-1-ol with an ortho-substituted toluene, typically 2-fluorotoluene or 2-iodotoluene, in the presence of a strong base.[3][5]

Synthesis_Pathway cluster_start Precursor Synthesis cluster_intermediate Key Intermediate Formation cluster_final Final Product Synthesis Acetophenone Acetophenone Mannich_Reaction Mannich Reaction (+ Formaldehyde, Methylamine HCl) Acetophenone->Mannich_Reaction Amino_Ketone 3-(Methylamino)-1-phenylpropan-1-one Mannich_Reaction->Amino_Ketone Reduction Enantioselective Reduction Amino_Ketone->Reduction Intermediate (R)-3-(Methylamino)-1-phenylpropan-1-ol Reduction->Intermediate Etherification Nucleophilic Aromatic Substitution (+ 2-Fluorotoluene, Strong Base) Intermediate->Etherification Atomoxetine_Base (R)-Atomoxetine (Free Base) Etherification->Atomoxetine_Base HCl_Salt HCl Salt Formation Atomoxetine_Base->HCl_Salt Atomoxetine_HCl Atomoxetine Hydrochloride HCl_Salt->Atomoxetine_HCl

Caption: General synthesis pathway for Atomoxetine HCl.

Data Presentation: Reaction Parameters and Yields

The efficiency of the etherification step is highly dependent on the choice of reagents, solvent, and reaction conditions. The following table summarizes quantitative data from various cited protocols for the conversion of (R)-3-(methylamino)-1-phenylpropan-1-ol to atomoxetine.

Reactant 2BaseCatalystSolventTemperatureTime (h)YieldPurity (ee)Reference
2-FluorotoluenePotassium tert-butoxide-DMSO60-90°C1-24HighOptically Pure[5]
2-IodotoluenePotassium PhosphateCopper(I) IodideTolueneReflux2483% (as HCl salt)>99%[3]

Experimental Protocols

Below are detailed methodologies for the key etherification reaction, synthesized from established laboratory procedures.[3]

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol details the coupling reaction using 2-iodotoluene, catalyzed by copper(I) iodide.

Apparatus:

  • A 3-necked 100 mL glass reactor equipped with a reflux condenser and magnetic stirrer.

Reagents:

  • (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee): 15 g (90.8 mmol)

  • Potassium Phosphate: 28.9 g (136.2 mmol)

  • Copper(I) Iodide: 1.73 g (9.8 mmol, 10 mol-%)

  • 2-Iodotoluene: 12.8 mL (100 mmol)

  • Toluene: 60 mL

Procedure:

  • Flush the reactor with nitrogen for 15 minutes.

  • Charge the reactor with (3R)-N-methyl-3-hydroxy-3-phenylpropylamine, potassium phosphate, and copper(I) iodide.[3]

  • Add 60 mL of toluene to create a suspension and stir for 5 minutes.[3]

  • Add 12.8 mL of 2-iodotoluene to the reaction mixture.[3]

  • Heat the mixture to reflux and maintain for 24 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter, washing the solid residue with toluene.[3]

    • Combine the filtrate and washings, add 75 mL of water, and stir for 10 minutes.[3]

    • Separate the aqueous phase and adjust its pH to 1-2 with 30% HCl.[3]

    • To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.[3]

    • Extract the basic aqueous phase with toluene.

    • Evaporate the combined organic phases under reduced pressure to yield crude atomoxetine as an oil (approx. 25 g).[3]

  • Salt Formation and Recrystallization:

    • Redissolve the oil in 80 mL of toluene and warm to 80°C.

    • Add 36 g of a 10% HCl-ethyl acetate solution dropwise, causing a white solid to precipitate.[3]

    • After cooling for 5 hours at room temperature, filter the suspension and dry the residue under vacuum at ~50°C to yield Atomoxetine hydrochloride (approx. 22 g, 83% yield).[3]

    • For further purification, recrystallize the salt from isopropanol to achieve >99% enantiomeric excess (ee).[7]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Flush Reactor with N2 charge Charge Reactor: - (R)-Intermediate - K3PO4 - CuI start->charge add_solv Add Toluene & Stir charge->add_solv add_reag Add 2-Iodotoluene add_solv->add_reag reflux Heat to Reflux (24h) add_reag->reflux cool Cool to Room Temp reflux->cool filter Filter & Wash with Toluene cool->filter extract Aqueous Wash & pH Adjustment filter->extract base_extract Basify (pH 12-14) & Extract extract->base_extract evap Evaporate Solvent base_extract->evap oil Crude Atomoxetine (Oil) evap->oil redissolve Redissolve in Toluene (80°C) oil->redissolve add_hcl Add 10% HCl in Ethyl Acetate redissolve->add_hcl precipitate Cool to Precipitate Salt (5h) add_hcl->precipitate filter_dry Filter & Dry Under Vacuum precipitate->filter_dry final_product Atomoxetine HCl (>99% ee) filter_dry->final_product

Caption: Experimental workflow for the synthesis and purification.

Conclusion

(R)-3-(methylamino)-1-phenylpropan-1-ol is not merely an intermediate but a cornerstone in the synthesis of atomoxetine. Its pre-defined stereocenter is essential for constructing the biologically active (R)-enantiomer of the final drug, thereby ensuring its therapeutic efficacy in treating ADHD.[1][4] The most common synthetic route relies on a robust nucleophilic aromatic substitution to form the key aryloxy ether bond. The careful execution of this reaction, followed by purification and salt formation, allows for the efficient and stereospecific production of high-purity Atomoxetine hydrochloride, highlighting the indispensable role of its chiral precursor.

References

An In-depth Technical Guide to 3-(methylamino)-1-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt of significant interest in medicinal chemistry and pharmacology.[1] It is recognized as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antidepressant fluoxetine and the ADHD medication atomoxetine.[1] Structurally similar to naturally occurring sympathomimetic agents like ephedrine, its pharmacological activity is primarily attributed to its interaction with the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and pharmacological profile of this compound hydrochloride, intended for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound hydrochloride are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
IUPAC Name (1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride[1]
CAS Number 137999-85-0[1]
Melting Point Data not available for the hydrochloride salt. The precursor, 3-methylamino-1-phenylpropan-1-one hydrochloride, has a melting point of 139-141 °C.[3]
Boiling Point Data not available
Solubility Soluble in DMSO and Methanol (Slightly). Recrystallization is possible from an ethanol/water mixture (7:3 v/v), indicating solubility in this solvent system.[1]
pKa (Predicted) 14.24 ± 0.20[4]

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through several routes. The most common methods involve the reduction of a ketone precursor.

Synthesis via Reductive Amination of a Propenone Intermediate

This widely documented method involves a multi-step process starting from acetophenone.

Experimental Protocol:

  • Claisen Condensation: Acetophenone is reacted with ethyl formate in the presence of a strong base like sodium ethoxide under anhydrous conditions at 0-5 °C to form benzoylacetaldehyde sodium salt.[1]

  • Methylamine Condensation: The crude benzoylacetaldehyde sodium salt is then condensed with methylamine hydrochloride in a suitable solvent such as isopropanol. A 1:1.2 molar ratio of the ketone to methylamine hydrochloride is often used to optimize the conversion to 1-phenyl-3-methylamino-1-propen-1-one.[1]

  • Reduction of the Propenone: The resulting 1-phenyl-3-methylamino-1-propen-1-one is reduced to this compound. This can be achieved through two primary methods:

    • Sodium Borohydride Reduction: The propenone is dissolved in glacial acetic acid, and sodium borohydride is added portion-wise at a controlled temperature of 5-10 °C.[5] Alternatively, methanol can be used as a solvent.[1]

    • Catalytic Hydrogenation: For larger scale synthesis, catalytic hydrogenation is often preferred. Raney nickel or palladium on carbon are common catalysts, used under a hydrogen pressure of 0.3-1.5 MPa at a temperature of 25-80 °C.[1][6]

  • Work-up and Purification: Following the reduction, the reaction mixture is worked up, typically involving neutralization with a base (e.g., sodium hydroxide), extraction with an organic solvent like ethyl acetate, and subsequent washing and drying of the organic phase.[5]

  • Salt Formation and Recrystallization: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a solvent like ether.[5] The final product can be purified by recrystallization from a solvent mixture such as ethanol/water (7:3 v/v) to achieve a purity of over 98%.[1]

G Acetophenone Acetophenone Claisen Claisen Condensation Acetophenone->Claisen EthylFormate Ethyl Formate EthylFormate->Claisen Base Sodium Ethoxide Base->Claisen Intermediate1 Benzoylacetaldehyde Sodium Salt Claisen->Intermediate1 Condensation Condensation Intermediate1->Condensation MethylamineHCl Methylamine HCl MethylamineHCl->Condensation Propenone 1-phenyl-3-methylamino- 1-propen-1-one Condensation->Propenone Reduction Reduction Propenone->Reduction FreeBase This compound Reduction->FreeBase ReducingAgent NaBH4 or H2/Catalyst ReducingAgent->Reduction SaltFormation Salt Formation FreeBase->SaltFormation HCl HCl HCl->SaltFormation FinalProduct This compound HCl SaltFormation->FinalProduct

Caption: Synthesis workflow via reductive amination of a propenone intermediate.

One-Pot Synthesis from Acetophenone

A more direct route involves a Mannich-type reaction followed by reduction.

Experimental Protocol:

  • Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in a closed container using an alcohol solvent (e.g., ethanol, methanol, or isopropanol) at a temperature of 60-100 °C.[6] The molar ratio of the reactants can be varied, for instance, 1:1.5:1 (acetophenone:paraformaldehyde:monomethylamine hydrochloride).[6]

  • Isolation of Intermediate: The reaction mixture is concentrated, cooled, and crystallized to yield 3-methylamino-1-phenylpropanone hydrochloride.[6]

  • Reduction: The isolated ketone intermediate is then reduced to the final product using catalytic hydrogenation with a Raney nickel catalyst in water. The reaction is carried out under a hydrogen pressure of 0.3-1.5 MPa and at a temperature of 25-80 °C.[6]

  • Work-up and Purification: The pH of the resulting solution is adjusted to 9-14 with a base, followed by extraction with an organic solvent. The solvent is then recovered, and the crude product is recrystallized from a solvent like cyclohexane to yield the purified free base.[6] The hydrochloride salt can then be formed as previously described.

G Acetophenone Acetophenone Mannich Mannich Reaction Acetophenone->Mannich Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich MonomethylamineHCl Monomethylamine HCl MonomethylamineHCl->Mannich KetoneHCl 3-methylamino-1-phenylpropanone HCl Mannich->KetoneHCl Reduction Catalytic Hydrogenation (Raney Ni, H2) KetoneHCl->Reduction FinalProductHCl_aq This compound HCl (aqueous solution) Reduction->FinalProductHCl_aq Base Base (pH 9-14) FinalProductHCl_aq->Base Extraction Extraction & Purification Base->Extraction FreeBase Purified Free Base Extraction->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl HCl HCl->SaltFormation FinalProduct Final Product SaltFormation->FinalProduct G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse NE_transporter NE Transporter AdrenergicReceptor Adrenergic Receptor (α or β) G_protein G-protein AdrenergicReceptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse Compound This compound HCl Compound->NE_vesicle Promotes Release (Indirect Action) Compound->AdrenergicReceptor Direct Agonist Action NE_synapse->AdrenergicReceptor

References

A Technical Guide to Quantum-Mechanical Conformer Analysis of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules such as 3-(methylamino)-1-phenylpropan-1-ol, a key precursor in the synthesis of pharmaceuticals like Atomoxetine, a thorough understanding of its conformational landscape is critical.[1] This technical guide outlines a comprehensive workflow for the conformational analysis of this compound using quantum-mechanical calculations. It details the theoretical background, computational protocols, and data interpretation necessary to identify stable conformers and characterize the potential energy surface. This guide serves as a methodological blueprint for researchers in computational chemistry and drug development engaged in the structural analysis of pharmacologically relevant molecules.

Introduction: The Significance of Conformational Analysis

This compound is a chiral amino alcohol whose structure is central to its role as a synthetic intermediate.[1] The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements, or conformers. Each conformer exists at a different potential energy, and the relative population of these conformers at equilibrium can significantly influence the molecule's properties and its interactions with biological targets.

Quantum mechanics (QM) provides a highly accurate framework for modeling molecular structures and energies, surpassing the limitations of classical force fields.[2] By employing QM methods, particularly Density Functional Theory (DFT), it is possible to rigorously explore the potential energy surface (PES) of a molecule to locate its energy minima, which correspond to stable conformers.[3][4] This analysis yields crucial insights into:

  • Most Stable Geometries: Identifying the lowest energy, and thus most populated, conformers in a given environment.

  • Intramolecular Interactions: Quantifying non-covalent interactions, such as hydrogen bonds between the hydroxyl and amino groups, that stabilize specific conformations.

  • Rotational Energy Barriers: Calculating the energy required to interconvert between different conformers.

  • Pharmacophore Modeling: Understanding the spatial arrangement of key functional groups, which is essential for designing molecules that fit into a specific receptor binding site.

This guide provides a standardized protocol for conducting such an analysis on this compound.

Experimental Protocols: A Computational Workflow

The conformational analysis of this compound is a multi-step computational process. It begins with a broad search for potential conformers and proceeds to high-accuracy calculations for the most promising candidates. A general workflow is visualized below, followed by a detailed description of each step.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: Quantum-Mechanical Refinement cluster_2 Phase 3: Data Analysis start 1. Initial 3D Structure Generation search 2. Conformational Search (Molecular Mechanics) start->search Input Structure filter 3. Filtering & Redundancy Removal search->filter Candidate Conformers optimize 4. DFT Geometry Optimization filter->optimize Unique Conformers freq 5. Vibrational Frequency Analysis optimize->freq Optimized Structures thermo 6. Thermochemical Calculation (Gibbs Free Energy) freq->thermo Vibrational Frequencies analysis 7. Boltzmann Population & Structural Analysis thermo->analysis Relative Energies end Conformer Energies, Populations, Geometries analysis->end Final Results

Figure 1. Computational workflow for quantum-mechanical conformational analysis.
Initial 3D Structure Generation

The process begins with the generation of a starting 3D structure of this compound. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw). The chirality at C1 should be defined if a specific stereoisomer (e.g., (1R)) is being studied.

Conformational Search

A systematic or stochastic search of the conformational space is performed to generate a large pool of candidate structures.[5]

  • Method: Molecular Mechanics (MM) force fields (e.g., MMFF94) are typically used for this step due to their computational efficiency.

  • Procedure: The key dihedral angles (e.g., C-C bonds in the propyl chain, C-O bond, C-N bond) are systematically rotated. After each rotation, a geometry optimization is performed to find the nearest local energy minimum.

  • Software: Packages such as Spartan, MacroModel, or the open-source tool RDKit can be employed.

Filtering and Redundancy Removal

The initial search often generates thousands of conformers, many of which are duplicates or high-energy structures.

  • Procedure: Conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum found by MM). Subsequently, redundant structures are removed by comparing geometries, typically using a Root-Mean-Square Deviation (RMSD) cutoff.

DFT Geometry Optimization

The unique, low-energy conformers identified in the previous step are subjected to full geometry optimization using a more accurate quantum-mechanical method.

  • Method: Density Functional Theory (DFT) is the most common choice, offering a good balance of accuracy and computational cost.[6] A popular and well-benchmarked functional is B3LYP.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p) is generally sufficient for molecules of this size.[7] The larger basis set provides more flexibility for describing electron distribution, especially for systems with hydrogen bonding.

  • Software: This calculation is performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[5]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory for each conformer. This step is critical for two reasons:

  • Verification of Minima: To confirm that the optimized structure is a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive). The presence of an imaginary frequency indicates a saddle point (a transition state).[3]

  • Thermochemical Data: The frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for calculating Gibbs free energies.

Thermochemical Calculation and Population Analysis

The final relative energies of the conformers are determined using the Gibbs free energy (G), which accounts for electronic energy, ZPVE, and thermal contributions at a standard temperature (e.g., 298.15 K).

The relative population of each conformer i (Pi) is then calculated using the Boltzmann distribution equation:

Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature in Kelvin.

Data Presentation and Interpretation

The quantitative results from the computational workflow should be summarized in a clear and structured manner to facilitate comparison and interpretation. The following tables present an illustrative example of how the final data would be organized.

Note: The data in Tables 1 and 2 are hypothetical and for illustrative purposes only.

Table 1: Illustrative Relative Energies and Populations of this compound Conformers
Conformer IDRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0075.4
Conf-2 0.520.6520.1
Conf-3 1.891.953.5
Conf-4 2.542.601.0

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Illustrative Key Dihedral Angles (°) for the Most Stable Conformers
Conformer IDτ1 (Ph-C1-C2-C3)τ2 (C1-C2-C3-N)τ3 (H-O-C1-C2)Intramolecular H-Bond (O-H···N) Distance (Å)
Conf-1 -65.8178.555.22.15
Conf-2 175.3-62.1180.03.89
Conf-3 -68.1-60.560.14.01

Dihedral angles define the torsion around the central bonds of the molecule.

Interpretation of Results
  • Energy and Population: Table 1 shows that Conf-1 is the global minimum on the Gibbs free energy surface and is therefore the most abundant conformer at room temperature, comprising over 75% of the equilibrium population.

  • Structural Features: Table 2 provides the geometric parameters that differentiate the conformers. The key to interpreting these structures often lies in identifying stabilizing intramolecular interactions. For Conf-1, the short distance between the hydroxyl proton and the nitrogen atom strongly suggests a stabilizing intramolecular hydrogen bond. This interaction is likely the primary reason for its significant stability. In contrast, Conf-2 and Conf-3 adopt more extended conformations where such an interaction is absent, as indicated by the larger H-bond distance. The dihedral angles describe the relative orientations of the phenyl, hydroxyl, and methylamino groups.

Conclusion

The quantum-mechanical conformational analysis protocol detailed in this guide provides a robust framework for characterizing the three-dimensional structure of this compound. By leveraging DFT calculations, researchers can obtain accurate information on the relative stabilities, populations, and geometries of its conformers. These insights are invaluable for understanding the molecule's physical properties and for rational drug design, where knowledge of the bioactive conformation is a cornerstone of developing new and more effective therapeutic agents. The application of this workflow enables a deeper, structure-based understanding of flexible molecules in the drug discovery pipeline.

References

An In-depth Technical Guide on the Sympathomimetic Activity of Phenylpropanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has a well-documented history as a nasal decongestant and appetite suppressant. Its pharmacological activity stems primarily from its indirect sympathomimetic action, potently stimulating the release of norepinephrine from presynaptic nerve terminals. This guide provides a comprehensive technical overview of the sympathomimetic activity of phenylpropanolamine and its stereoisomers. It delves into the quantitative data on their potency for monoamine release, their interaction with adrenergic receptors, and the detailed experimental protocols for characterizing these activities. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Phenylpropanolamine, chemically known as β-hydroxyamphetamine, is a phenethylamine derivative with two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2S)-(+)-norpseudoephedrine (cathine), and (1S,2R)-(-)-norpseudoephedrine. The sympathomimetic effects of PPA are predominantly attributed to its ability to displace norepinephrine from storage vesicles in sympathetic neurons, thereby increasing its concentration in the synaptic cleft and enhancing adrenergic neurotransmission.[1] While direct interaction with adrenergic receptors was once postulated, current evidence indicates that PPA and its isomers have weak or negligible direct agonist activity at these receptors.[1][2] The stereochemistry of PPA isomers significantly influences their potency as norepinephrine and dopamine releasing agents. This guide will explore these nuances in detail.

Quantitative Data on Sympathomimetic Activity

The sympathomimetic activity of phenylpropanolamine stereoisomers is primarily defined by their potency in inducing the release of monoamine neurotransmitters. The following tables summarize the key quantitative data available in the literature.

Table 1: Potency of Phenylpropanolamine Stereoisomers for Monoamine Release

StereoisomerNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)
(1R,2S)-(-)-Norephedrine50>10,000
(1S,2R)-(+)-Norephedrine1371,400
(1S,2S)-(+)-Norpseudoephedrine (Cathine)15.068.3
(1R,2R)-(-)-Norpseudoephedrine30.1294

Data sourced from Rothman et al., 2003.

Table 2: Binding Affinity (Ki in µM) of Phenylpropanolamine Stereoisomers at Adrenergic Receptors

Stereoisomerα1A-Adrenergic Ki (µM)α2A-Adrenergic Ki (µM)α2C-Adrenergic Ki (µM)β-Adrenergic
(1R,2S)-(-)-Norephedrine11.2[3]3.0[3]>10[3]Negligible Activity[2]
(1S,2R)-(+)-NorephedrineData not availableData not availableData not availableNegligible Activity[2]
(1S,2S)-(+)-Norpseudoephedrine (Cathine)Data not availableData not availableData not availableNegligible Activity[2]
(1R,2R)-(-)-NorpseudoephedrineData not availableData not availableData not availableNegligible Activity[2]

Signaling Pathways

The sympathomimetic effects of phenylpropanolamine are mediated through the activation of adrenergic signaling pathways, subsequent to the release of norepinephrine.

a1_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) PPA Phenylpropanolamine NE_vesicle Norepinephrine (NE) Vesicle PPA->NE_vesicle Stimulates Release NE_synapse NE_vesicle->NE_synapse Releases a1_receptor α1-Adrenergic Receptor Gq Gq a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Ca ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction NE_synapse->a1_receptor Binds

PPA-induced α1-adrenergic signaling pathway.

a2_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic/Presynaptic Cell PPA Phenylpropanolamine NE_vesicle Norepinephrine (NE) Vesicle PPA->NE_vesicle Stimulates Release NE_synapse NE_vesicle->NE_synapse Releases a2_receptor α2-Adrenergic Receptor Gi Gi a2_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Inhibition of NE release) cAMP->Response NE_synapse->a2_receptor Binds

PPA-induced α2-adrenergic signaling pathway.

b_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Cardiac Muscle) PPA Phenylpropanolamine NE_vesicle Norepinephrine (NE) Vesicle PPA->NE_vesicle Stimulates Release NE_synapse NE_vesicle->NE_synapse Releases b_receptor β-Adrenergic Receptor Gs Gs b_receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Increased Heart Rate) PKA->Response NE_synapse->b_receptor Binds

PPA-induced β-adrenergic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the sympathomimetic activity of phenylpropanolamines.

Monoamine Release Assay

Objective: To determine the potency (EC50) of phenylpropanolamine stereoisomers to induce the release of norepinephrine or dopamine from cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT).

  • [³H]-Norepinephrine or [³H]-Dopamine.

  • Phenylpropanolamine stereoisomers.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture NET- or DAT-expressing HEK293 cells in appropriate media to near confluence in 96-well plates.

  • Loading: Wash the cells with assay buffer and then incubate with [³H]-norepinephrine or [³H]-dopamine in assay buffer for 30-60 minutes at 37°C to allow for uptake into the cells.

  • Washing: After loading, wash the cells multiple times with assay buffer to remove extracellular radioligand.

  • Compound Addition: Add varying concentrations of the phenylpropanolamine stereoisomers to the wells. Include a vehicle control and a positive control (e.g., amphetamine).

  • Release: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.

  • Sample Collection: Collect the supernatant from each well, which contains the released radiolabeled neurotransmitter.

  • Quantification: Add the collected supernatant to scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of released radioactivity against the concentration of the PPA stereoisomer. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each isomer.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of phenylpropanolamine stereoisomers for adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1).

  • A suitable radioligand for the receptor of interest (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β).

  • Phenylpropanolamine stereoisomers.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled phenylpropanolamine stereoisomer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the PPA stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Vasoconstriction Assay

Objective: To assess the functional sympathomimetic effect of phenylpropanolamine by measuring its ability to constrict isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Isometric force transducer and data acquisition system.

  • Phenylpropanolamine hydrochloride.

  • Potassium chloride (KCl) for inducing maximal contraction.

Procedure:

  • Tissue Preparation: Isolate the artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Viability Check: Contract the rings with a high concentration of KCl to ensure tissue viability.

  • Cumulative Concentration-Response Curve: After washing and returning to baseline, add cumulative concentrations of phenylpropanolamine to the organ bath and record the contractile response at each concentration.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value for phenylpropanolamine.

Experimental and Logical Workflows

experimental_workflow cluster_indirect Indirect Sympathomimetic Activity cluster_direct Direct Receptor Binding cluster_functional Functional Sympathomimetic Effect start_indirect Start: Assess NE/DA Release assay_prep Prepare NET/DAT expressing cells start_indirect->assay_prep start_direct Start: Determine Receptor Affinity radiolabel Load cells with [3H]-NE or [3H]-DA assay_prep->radiolabel add_ppa Add PPA stereoisomers radiolabel->add_ppa measure_release Measure radioactivity in supernatant add_ppa->measure_release calc_ec50 Calculate EC50 for release measure_release->calc_ec50 membrane_prep Prepare membranes with adrenergic receptors start_direct->membrane_prep start_functional Start: Assess Vasoconstriction binding_assay Perform radioligand binding assay with PPA stereoisomers membrane_prep->binding_assay calc_ki Calculate Ki values binding_assay->calc_ki tissue_prep Isolate and mount arterial rings start_functional->tissue_prep cr_curve Generate cumulative concentration-response curve for PPA tissue_prep->cr_curve calc_ec50_func Calculate EC50 for contraction cr_curve->calc_ec50_func

Workflow for characterizing PPA's sympathomimetic activity.

Conclusion

The sympathomimetic activity of phenylpropanolamine is a complex interplay of its stereochemistry and its primary mechanism of action as a norepinephrine releasing agent. The quantitative data clearly demonstrate that the (+)-norpseudoephedrine (cathine) isomer is the most potent releaser of both norepinephrine and dopamine. The direct interaction of PPA isomers with adrenergic receptors is minimal, reinforcing the concept of its indirect sympathomimetic nature. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the sympathomimetic properties of phenylpropanolamines and related compounds. A thorough understanding of these mechanisms is crucial for the development of safer and more effective sympathomimetic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including Atomoxetine and Fluoxetine.[1][2][3] The methodologies described are intended for laboratory-scale synthesis and are based on established chemical principles.

Synthesis Overview

The synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol can be achieved through multiple pathways. This document outlines two common and effective methods:

  • Method A: Mannich Reaction followed by Asymmetric Reduction. This classic approach involves the reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form a Mannich base, which is then stereoselectively reduced.

  • Method B: Reductive Amination of a Phenylpropanone Derivative. This method utilizes a precursor ketone which is then converted to the desired amino alcohol via reductive amination.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_method_A Method A: Mannich Reaction & Asymmetric Reduction cluster_method_B Method B: Reductive Amination A_Start Precursors: Acetophenone, Paraformaldehyde, Methylamine HCl A_Mannich Mannich Reaction A_Start->A_Mannich A_Intermediate 3-(Methylamino)-1-phenylpropan-1-one (Mannich Base) A_Mannich->A_Intermediate A_Reduction Asymmetric Reduction A_Intermediate->A_Reduction A_Product (R)-3-(methylamino)-1- phenylpropan-1-ol A_Reduction->A_Product B_Start Precursor: 1-Phenyl-3-aminopropan-1-one derivative B_ReductiveAmination Reductive Amination (e.g., with NaBH4) B_Start->B_ReductiveAmination B_Product (R)-3-(methylamino)-1- phenylpropan-1-ol B_ReductiveAmination->B_Product

Caption: High-level overview of the two primary synthesis routes for the target compound.

Experimental Protocols

Method A: Mannich Reaction followed by Asymmetric Reduction

This two-step process first synthesizes the racemic ketone intermediate, which is then stereoselectively reduced to the desired (R)-enantiomer.

Step 1: Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)

This protocol is adapted from procedures that utilize acetophenone, paraformaldehyde, and a methylamine salt as starting materials.[2][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Acetophenone120.15120.01.001.0
Paraformaldehyde30.03 (per CH₂O)45.01.501.5
Methylamine hydrochloride67.5267.51.001.0
Ethanol (Solvent)-500 mL--
Hydrochloric Acid (conc.)-a few drops--

Experimental Procedure:

  • To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add acetophenone (120.0 g), paraformaldehyde (45.0 g), methylamine hydrochloride (67.5 g), and ethanol (500 mL).[4]

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[4]

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acetophenone spot has been consumed.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to facilitate crystallization.

  • Filter the resulting white crystalline solid, wash with cold ethanol (2 x 50 mL), and dry under vacuum to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.[2]

  • Expected yield is approximately 75-85%.

Step 2: Asymmetric Reduction to (R)-3-(methylamino)-1-phenylpropan-1-ol

This step employs a chiral reducing agent or a catalyst to achieve the desired stereoselectivity. A common method involves using a borane reagent with a chiral catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
3-(Methylamino)-1-phenylpropan-1-one HCl199.6850.00.25
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)-25 mL0.025
Borane dimethyl sulfide complex (BMS)75.9723.80.31
Tetrahydrofuran (THF), anhydrous-500 mL-
Methanol-100 mL-
2M Hydrochloric Acid-As needed-
4M Sodium Hydroxide-As needed-
Ethyl Acetate-As needed-

Experimental Procedure:

  • In a dry 1000 mL flask under a nitrogen atmosphere, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (50.0 g) in anhydrous THF (300 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (25 mL, 1M in toluene).

  • To this mixture, add the borane dimethyl sulfide complex (BMS) dropwise over 1 hour, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0-5°C for an additional 2 hours. Monitor for completion by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (100 mL) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Acidify the mixture with 2M HCl to pH ~2, then stir for another 30 minutes.

  • Basify the solution with 4M NaOH to pH ~12.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product as an oil.

  • Purify by recrystallization from a suitable solvent like cyclohexane to obtain (R)-3-(methylamino)-1-phenylpropan-1-ol as an off-white solid.[2][5]

  • Expected yield is typically 70-80% with an enantiomeric excess >95%.

Method B: Reductive Amination of 3-(Methylamino)-1-phenyl-2-propen-1-one

This method, adapted from a patented synthesis route for a fluoxetine precursor, involves the reduction of an unsaturated ketone.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-(Methylamino)-1-phenyl-2-propen-1-one161.200.603.7
Sodium borohydride (NaBH₄)37.830.8021.0
Glacial Acetic Acid-15 mL-
4M Sodium Hydroxide-60 mL-
Ethyl Acetate-210 mL-
Water-50 mL-

Experimental Procedure:

  • Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) in a flask.[7]

  • Cool the solution to 5-10°C in an ice/water bath.

  • With vigorous stirring, add sodium borohydride (800 mg, 21.0 mmol) in small portions over 30 minutes, maintaining the temperature between 5-10°C.[7]

  • Stir the reaction mixture for an additional 30 minutes at the same temperature, then for 3 hours at room temperature.[7]

  • Quench the reaction by carefully adding 4M aqueous sodium hydroxide (60 mL) dropwise while cooling the flask in an ice bath.

  • Extract the product with ethyl acetate (3 x 70 mL).[7]

  • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.[7]

  • Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.[7] The yield reported for this procedure is approximately 77%.[7]

  • Note: This method produces a racemic mixture. Chiral separation via chromatography or resolution with a chiral acid would be required to isolate the (R)-enantiomer.

Purification and Characterization

Purification:

  • Recrystallization: The final product can be purified by recrystallization from a non-polar solvent such as cyclohexane or a hexane/ethyl acetate mixture to yield an off-white solid.[2][5]

Characterization Data:

PropertyExpected Value
Appearance Off-white solid[5]
Molecular Formula C₁₀H₁₅NO[8]
Molar Mass 165.23 g/mol [8]
Melting Point 65-68 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 4.95 (dd, 1H, CH-OH), 2.80-3.00 (m, 2H, CH₂-N), 2.45 (s, 3H, N-CH₃), 1.80-2.00 (m, 2H, CH₂), ~2.5 (br s, 2H, OH, NH)
Chiral HPLC To confirm enantiomeric purity (>95% e.e.)

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sodium borohydride and borane dimethyl sulfide are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate caution.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Glassware under N2 atmosphere Dissolve Dissolve Ketone Precursor in Anhydrous Solvent (THF) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddCatalyst Add Chiral Catalyst (e.g., CBS reagent) Cool->AddCatalyst AddReductant Add Reducing Agent (e.g., BMS) Dropwise < 10°C AddCatalyst->AddReductant Stir Stir at 0-5°C (Monitor by TLC) AddReductant->Stir Quench Quench Reaction (Slow addition of Methanol) Stir->Quench Warm Warm to RT Quench->Warm Workup Aqueous Workup: Acidify -> Basify -> Extract Warm->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify Product (Recrystallization) Evaporate->Purify Characterize Characterize: NMR, HPLC, MP Purify->Characterize

Caption: Step-by-step workflow for the asymmetric reduction protocol (Method A, Step 2).

References

Application Notes and Protocols for the Synthesis of 3-(methylamino)-1-phenylpropan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol, a key intermediate in the manufacturing of various pharmaceuticals. The focus is on two prominent reductive amination pathways, offering a comparative overview of their methodologies, reaction efficiencies, and experimental procedures.

Introduction

This compound is a chiral amino alcohol crucial for the synthesis of several active pharmaceutical ingredients. Reductive amination serves as a versatile and widely employed strategy for the formation of the amine functional group in this molecule. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. This document outlines two distinct synthetic routes that leverage the principles of reductive amination.

Pathway A involves the catalytic hydrogenation of a pre-synthesized aminoketone, 3-methylamino-1-propiophenone hydrochloride. Pathway B details the reduction of an α,β-unsaturated aminoketone, 3-(methylamino)-1-phenyl-2-propen-1-one, using a hydride reducing agent.

Pathway A: Catalytic Hydrogenation of 3-Methylamino-1-propiophenone Hydrochloride

This pathway commences with the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to yield 3-methylamino-1-propiophenone hydrochloride. This intermediate is then subjected to catalytic hydrogenation to reduce the ketone functionality to a hydroxyl group, affording the target molecule.

Quantitative Data Summary
StepReactantsReagents/CatalystSolventTemperature (°C)Pressure (MPa)YieldReference
1. Mannich ReactionAcetophenone, Paraformaldehyde, Monomethylamine hydrochloride-Ethanol90-~85% (for the hydrochloride salt)[1]
2. Catalytic Hydrogenation3-Methylamino-1-propiophenone hydrochlorideRaney NickelWater25-800.3-1.5High[1][2]
Experimental Protocol

Step 1: Synthesis of 3-Methylamino-1-propiophenone hydrochloride [1]

  • To a 1000 mL autoclave, add acetophenone (120.0 g), paraformaldehyde (45.0 g), and monomethylamine hydrochloride (67.5 g) in a 1:1.5:1 molar ratio.

  • Add 500 mL of ethanol as the solvent.

  • Seal the autoclave and heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by liquid chromatography. The reaction is considered complete when the content of 3-methylamino-1-propiophenone hydrochloride shows a difference of less than 5% between two consecutive measurements taken 2 hours apart.

  • Cool the reaction solution and concentrate it to approximately one-third of its original volume by heating under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the resulting white to slightly yellow solid to obtain 3-methylamino-1-propiophenone hydrochloride.

Step 2: Synthesis of this compound [1][2]

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a 1000 mL stainless steel autoclave until fully dissolved.

  • Add Raney nickel catalyst (e.g., 16.3 g).

  • Purge the autoclave with nitrogen gas three times.

  • Subsequently, purge the autoclave with hydrogen gas at 1.5 MPa three times.

  • Heat the reaction mixture to 80°C under a hydrogen pressure of 1.5 MPa.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Adjust the pH of the filtrate to 9-14 using a base solution (e.g., sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Recover the solvent under reduced pressure.

  • Recrystallize the crude product from cyclohexane to yield pure this compound.

Reaction Pathway Diagram

Pathway_A cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Catalytic Hydrogenation Acetophenone Acetophenone Intermediate 3-Methylamino-1-propiophenone HCl Acetophenone->Intermediate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Methylamine_HCl Methylamine HCl Methylamine_HCl->Intermediate Final_Product This compound Intermediate->Final_Product  Raney Ni, H2

Caption: Pathway A: Synthesis via Mannich reaction and subsequent catalytic hydrogenation.

Pathway B: Reduction of 3-(methylamino)-1-phenyl-2-propen-1-one

This alternative route involves the reduction of an α,β-unsaturated aminoketone intermediate, 3-(methylamino)-1-phenyl-2-propen-1-one, using sodium borohydride. This method offers a direct reduction to the final product in a single step from the propenone intermediate.

Quantitative Data Summary
StepReactantReagentSolventTemperature (°C)Time (h)YieldReference
Reduction3-(methylamino)-1-phenyl-2-propen-1-oneSodium borohydrideGlacial Acetic Acid5-10, then room temp.3.577%[3][4]
Experimental Protocol[3][4]
  • In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) with vigorous stirring.

  • Cool the solution to 5-10°C in an ice bath.

  • Add sodium borohydride (800 mg, 21.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains between 5-10°C.

  • Continue stirring the reaction mixture at this temperature for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) while cooling the mixture in an ice/water bath.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 70 mL).

  • Combine the organic layers and wash with water (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound as a yellow oil (470 mg, 77% yield).

Reaction Pathway Diagram

Pathway_B Propenone 3-(methylamino)-1-phenyl-2-propen-1-one Final_Product This compound Propenone->Final_Product  1. NaBH4, Acetic Acid  2. NaOH (aq)

Caption: Pathway B: Reduction of an α,β-unsaturated aminoketone.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of both synthetic pathways, highlighting the key stages from starting materials to the final product.

Workflow_Comparison cluster_A Pathway A cluster_B Pathway B A_Start Acetophenone, Paraformaldehyde, Methylamine HCl A_Step1 Mannich Reaction A_Start->A_Step1 A_Intermediate 3-Methylamino-1-propiophenone HCl A_Step1->A_Intermediate A_Step2 Catalytic Hydrogenation (Raney Ni, H2) A_Intermediate->A_Step2 A_Final This compound A_Step2->A_Final B_Start 3-(methylamino)-1-phenyl-2-propen-1-one B_Step1 Reduction (NaBH4, Acetic Acid) B_Start->B_Step1 B_Final This compound B_Step1->B_Final

Caption: Comparative workflow of Pathway A and Pathway B.

Concluding Remarks

Both pathways presented offer viable routes for the synthesis of this compound through reductive amination principles. Pathway A is a two-step process starting from readily available materials, involving a high-pressure hydrogenation step. Pathway B provides a more direct reduction from a propenone intermediate, utilizing a common and milder reducing agent. The choice of synthetic route will depend on factors such as the availability of starting materials, equipment for high-pressure reactions, and desired overall yield and purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of 3-Amino-1-aryl-propan-1-ol Derivatives via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-aryl-propan-1-ol derivatives are a significant class of compounds in medicinal chemistry, serving as key structural motifs in a variety of biologically active molecules. These compounds and their precursors, known as Mannich bases, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimalarial properties.[1][2] The synthesis of these derivatives is typically achieved through a two-step process commencing with the Mannich reaction to form a β-amino ketone (a Mannich base), followed by the reduction of the ketone to the corresponding alcohol.[3]

The Mannich reaction is a three-component condensation involving an aryl ketone, formaldehyde, and a primary or secondary amine. This reaction is highly valued for its ability to form a carbon-carbon bond while simultaneously introducing a nitrogen-containing functional group.[4] The subsequent reduction of the resulting β-amino ketone to a 1,3-amino alcohol is a crucial step, as these final products have shown considerable pharmacological activity.[1] This document provides detailed protocols for the synthesis of 3-amino-1-aryl-propan-1-ol derivatives, along with quantitative data and visualizations to aid in research and development.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of 3-amino-1-aryl-propan-1-ol derivatives. Table 1 outlines the yields for the initial Mannich reaction to produce various 1-aryl-3-phenethylamino-1-propanone hydrochlorides. Table 2 presents the expected yields for the subsequent reduction of these Mannich bases to the final 3-amino-1-aryl-propan-1-ol products.

Table 1: Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochloride Derivatives (Mannich Bases)

EntryAryl Ketone (Ar-COCH₃)Product (Ar-CO-CH₂-CH₂-NH₂⁺(CH₂CH₂Ph))Cl⁻Yield (%)
1Acetophenone1-Phenyl-3-phenethylamino-1-propanone hydrochloride94
24'-Methylacetophenone1-(p-Tolyl)-3-phenethylamino-1-propanone hydrochloride98
34'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-phenethylamino-1-propanone hydrochloride95
44'-Chloroacetophenone1-(4-Chlorophenyl)-3-phenethylamino-1-propanone hydrochloride92
54'-Fluoroacetophenone1-(4-Fluorophenyl)-3-phenethylamino-1-propanone hydrochloride87
64'-Bromoacetophenone1-(4-Bromophenyl)-3-phenethylamino-1-propanone hydrochloride96
72',4'-Dichloroacetophenone1-(2,4-Dichlorophenyl)-3-phenethylamino-1-propanone hydrochloride95
84'-Nitroacetophenone1-(4-Nitrophenyl)-3-phenethylamino-1-propanone hydrochloride95
94'-Hydroxyacetophenone1-(4-Hydroxyphenyl)-3-phenethylamino-1-propanone hydrochloride91
102-Acetylthiophene1-(Thiophen-2-yl)-3-phenethylamino-1-propanone hydrochloride96
Data sourced from Mete et al., 2007.[1]

Table 2: Reduction of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides to 3-Amino-1-aryl-propan-1-ol Derivatives

EntryStarting Mannich Base (from Table 1)Product (Ar-CH(OH)-CH₂-CH₂-NH(CH₂CH₂Ph))Expected Yield (%)
11-Phenyl-3-phenethylamino-1-propanone hydrochloride3-Phenethylamino-1-phenyl-propan-1-ol~95
21-(p-Tolyl)-3-phenethylamino-1-propanone hydrochloride3-Phenethylamino-1-(p-tolyl)-propan-1-ol~95
31-(4-Methoxyphenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Methoxyphenyl)-3-phenethylamino-propan-1-ol~95
41-(4-Chlorophenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Chlorophenyl)-3-phenethylamino-propan-1-ol~95
51-(4-Fluorophenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Fluorophenyl)-3-phenethylamino-propan-1-ol~95
61-(4-Bromophenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Bromophenyl)-3-phenethylamino-propan-1-ol~95
71-(2,4-Dichlorophenyl)-3-phenethylamino-1-propanone hydrochloride1-(2,4-Dichlorophenyl)-3-phenethylamino-propan-1-ol~95
81-(4-Nitrophenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Nitrophenyl)-3-phenethylamino-propan-1-ol~95
91-(4-Hydroxyphenyl)-3-phenethylamino-1-propanone hydrochloride1-(4-Hydroxyphenyl)-3-phenethylamino-propan-1-ol~95
101-(Thiophen-2-yl)-3-phenethylamino-1-propanone hydrochloride3-Phenethylamino-1-(thiophen-2-yl)-propan-1-ol~95
The reduction of β-amino ketones with sodium borohydride is generally a high-yield reaction. Specific yields for this series of reductions were not available in a single tabular format, and the expected yields are based on typical outcomes for this type of transformation.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochloride (Mannich Reaction)

This protocol is adapted from the work of Mete et al., 2007.[1]

Materials:

  • Appropriate aryl ketone (10 mmol)

  • Paraformaldehyde (12 mmol)

  • Phenethylamine hydrochloride (10 mmol)

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of the aryl ketone (10 mmol), paraformaldehyde (12 mmol), and phenethylamine hydrochloride (10 mmol) in ethanol is prepared.

  • A few drops of concentrated hydrochloric acid are added to the mixture to ensure an acidic medium.

  • The reaction mixture is refluxed for a duration ranging from 7 to 14 hours, depending on the specific aryl ketone used. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 1-aryl-3-phenethylamino-1-propanone hydrochloride.

Protocol 2: General Procedure for the Reduction of 1-Aryl-3-phenethylamino-1-propanone Hydrochloride to 3-Amino-1-aryl-propan-1-ol

This protocol is a general method based on the reduction of β-amino ketones as described by Mendoza et al., 2009.[3]

Materials:

  • 1-Aryl-3-phenethylamino-1-propanone hydrochloride (5 mmol)

  • Sodium borohydride (NaBH₄) (10 mmol)

  • Methanol

  • Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • The 1-aryl-3-phenethylamino-1-propanone hydrochloride (5 mmol) is dissolved in methanol.

  • The solution is cooled in an ice bath to 0-5 °C.

  • Sodium borohydride (10 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-amino-1-aryl-propan-1-ol.

Visualizations

General Synthesis Scheme

G ArylKetone Aryl Ketone (Ar-CO-CH₃) MannichBase β-Amino Ketone (Mannich Base) ArylKetone->MannichBase Mannich Reaction (Acid Catalyst, Reflux) Formaldehyde Formaldehyde (CH₂O) Formaldehyde->MannichBase Amine Amine (R₂NH) Amine->MannichBase FinalProduct 3-Amino-1-aryl-propan-1-ol MannichBase->FinalProduct Reduction (e.g., NaBH₄)

Caption: General two-step synthesis of 3-amino-1-aryl-propan-1-ol derivatives.

Experimental Workflow

G cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction Reactants Mix Aryl Ketone, Paraformaldehyde, Amine Hydrochloride in Ethanol Acidify Add conc. HCl Reactants->Acidify Reflux Reflux (7-14 h) Acidify->Reflux CoolFilter Cool and Filter Precipitate Reflux->CoolFilter Purify1 Recrystallize Mannich Base CoolFilter->Purify1 Dissolve Dissolve Mannich Base in Methanol Purify1->Dissolve Isolated Intermediate Cool Cool to 0-5 °C Dissolve->Cool AddNaBH4 Add NaBH₄ portion-wise Cool->AddNaBH4 Stir Stir at Room Temperature (2-4 h) AddNaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract DryEvaporate Dry and Evaporate Solvent Extract->DryEvaporate Purify2 Purify Final Product (Chromatography/Recrystallization) DryEvaporate->Purify2

Caption: Detailed experimental workflow for the synthesis and purification.

Proposed Antimalarial Mechanism of Action

G cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion AminoAcid Amino Acids Hemoglobin->AminoAcid Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Complex Heme-Drug Complex Heme->Complex Binding AminoAlcohol 3-Amino-1-aryl-propan-1-ol Derivative AminoAlcohol->Heme AminoAlcohol->Complex Complex->Hemozoin Inhibition

Caption: Inhibition of hemozoin formation as a proposed antimalarial mechanism.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-5-phenylisoxazolidine for the Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of isoxazolidines represents a robust and efficient method for the synthesis of γ-amino alcohols, which are valuable structural motifs in a wide range of pharmaceuticals and biologically active compounds. This application note provides a detailed protocol for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol via the reductive ring-opening of 2-Methyl-5-phenylisoxazolidine. This transformation involves the cleavage of the N-O bond within the isoxazolidine ring, a key step in converting a stable heterocyclic precursor into the desired acyclic amino alcohol. The methodologies described herein are applicable to researchers in organic synthesis, medicinal chemistry, and drug development seeking to prepare γ-amino alcohols for further molecular elaboration.

Principle of the Reaction

The core of this synthetic strategy is the hydrogenolysis of the relatively weak N-O bond in the 2-Methyl-5-phenylisoxazolidine ring. This reductive cleavage is typically achieved using heterogeneous catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds to afford this compound, a key intermediate in the synthesis of various pharmaceutical agents. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction efficiency and product yield.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of isoxazolidine derivatives, based on literature for similar substrates. These parameters provide a starting point for the optimization of the synthesis of this compound from 2-Methyl-5-phenylisoxazolidine.

ParameterRaney® NickelPalladium on Carbon (Pd/C)
Catalyst Loading 5-20 wt%5-10 mol%
Solvent Methanol, Ethanol, WaterMethanol, Ethanol, Ethyl Acetate
Temperature 25-80 °C25-60 °C
Hydrogen Pressure 0.3-1.5 MPa (3-15 bar)0.1-1.0 MPa (1-10 bar)
Reaction Time 4-24 hours6-18 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from established procedures for the hydrogenation of related compounds to produce this compound.

Materials:

  • 2-Methyl-5-phenylisoxazolidine

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer

  • Schlenk flask or round-bottom flask

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add 2-Methyl-5-phenylisoxazolidine (1 equivalent) and a magnetic stir bar to the vessel.

  • Solvent Addition: Under a nitrogen atmosphere, add methanol or ethanol to the vessel to dissolve the substrate. A typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Carefully add Raney® Nickel (10-20 wt% of the substrate) to the reaction mixture. The Raney® Nickel should be washed with the reaction solvent prior to addition to remove any residual water.

  • Hydrogenation: Seal the hydrogenation vessel. Purge the vessel with nitrogen gas 3-5 times, followed by purging with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to 0.3-1.5 MPa (3-15 bar).

  • Reaction: Stir the reaction mixture vigorously at a temperature between 25-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: Raney® Nickel can be pyrophoric when dry; the filter cake should be kept wet and disposed of properly.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides an alternative method using a common palladium catalyst.

Materials:

  • 2-Methyl-5-phenylisoxazolidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

Equipment:

  • High-pressure hydrogenation vessel or a flask equipped with a balloon of hydrogen

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Vessel Preparation: To a hydrogenation vessel or a round-bottom flask, add 2-Methyl-5-phenylisoxazolidine (1 equivalent) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add methanol or ethanol to dissolve the substrate. Carefully add 10% Pd/C (5-10 mol%) to the mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 0.1-1.0 MPa (1-10 bar), or if using a balloon, ensure a positive pressure of hydrogen.

  • Reaction: Stir the mixture at room temperature (25 °C) for 6-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 as described in Protocol 1 to work up and purify the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start add_substrate Add 2-Methyl-5-phenylisoxazolidine to reaction vessel start->add_substrate add_solvent Add Solvent (e.g., Methanol) add_substrate->add_solvent add_catalyst Add Catalyst (e.g., Raney Ni) add_solvent->add_catalyst seal_vessel Seal and Purge Vessel (N2 then H2) add_catalyst->seal_vessel pressurize Pressurize with H2 seal_vessel->pressurize react Stir at Set Temperature and Pressure pressurize->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete depressurize Depressurize and Purge with N2 monitor->depressurize Complete filter_catalyst Filter through Celite® depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (Chromatography/Crystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 2-Methyl-5-phenylisoxazolidine.

chemical_transformation cluster_structures reactant 2-Methyl-5-phenylisoxazolidine product This compound reactant->product          H2, Catalyst (Raney® Ni or Pd/C) ____________________       Solvent, Temp, Pressure reactant_struct product_struct

Application Notes and Protocols for the Quantification of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(methylamino)-1-phenylpropan-1-ol (CAS No: 42142-52-9) is an amino alcohol that serves as a key intermediate in organic synthesis and is structurally related to compounds like ephedrine and pseudoephedrine.[1][2] Its accurate quantification is crucial in pharmaceutical development, quality control, and forensic analysis. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective for this analyte.[1] The method offers high resolution and sensitivity, making it suitable for purity testing and the analysis of the compound in complex matrices such as biological fluids.[3] UV detection is commonly employed, typically at a wavelength where the phenyl group exhibits strong absorbance (e.g., 214 or 254 nm).[1][3]

Experimental Protocol

a) Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to achieve concentrations ranging from 0.30 µg/mL to 100.00 µg/mL.[3] These will be used to construct the calibration curve.

  • Sample Preparation:

    • For Pharmaceutical Formulations: Dissolve the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • For Biological Matrices (e.g., Plasma, Urine): Perform an extraction to isolate the analyte. A common method is protein precipitation followed by liquid-liquid extraction.[3] For instance, mix 100 µL of the sample with 1000 µL of methanol to precipitate proteins.[3] Vortex, centrifuge, and collect the supernatant. The extract can then be evaporated to dryness and reconstituted in the mobile phase.[4]

b) Instrumentation and Conditions:

  • HPLC System: An Agilent 1290 HPLC system or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).[3]

  • Column: Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

c) Data Analysis and Quantification:

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (R²) should be ≥0.995 for the method to be considered linear.[5]

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.995[5]
Range80-120% of the target concentration[5]
Accuracy (% Recovery)98.0 - 102.0%[5]
Precision (% RSD)Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%[5]
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1[5]
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:1; Precision ≤ 20% RSD[5]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standards (0.3 - 100 µg/mL) Inject Inject into HPLC (10 µL) Std_Prep->Inject Sample_Prep Prepare Sample (Extraction/Dilution) Filter Filter (0.45 µm) Sample_Prep->Filter Filter->Inject Separate C18 Column Separation (ACN/H₂O + TFA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Cal_Curve Generate Calibration Curve (R² ≥ 0.995) Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often employed to increase volatility and improve peak shape.[3][6] This method provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification based on the analyte's mass spectrum and fragmentation pattern. It is highly suitable for complex matrices and low-level quantification.

Experimental Protocol

a) Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent like methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare standards for the calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine), add an internal standard.

    • Add 500 µL of 5.0 N NaOH to basify the sample.[6]

    • Add 750 µL of an immiscible organic solvent (e.g., hexane or ethyl acetate) and vortex for 15 seconds.[6]

    • Centrifuge to separate the layers (e.g., 5 min at 3000 rpm).[6]

    • Carefully transfer the upper organic layer to a clean glass tube.[6]

  • Derivatization (Acetylation):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 2 drops of pyridine and 2 drops of acetic anhydride to the residue.[6]

    • Cap the tube and incubate in a 50°C water bath for 15 minutes.[6]

    • Allow the tube to cool and reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.[6]

b) Instrumentation and Conditions:

  • GC-MS System: An Agilent GC-MS system or equivalent, equipped with a capillary column and an electron ionization (EI) source.

  • Column: DB-1701 (30m x 0.32mm x 0.5µm) quartz capillary column or similar.[7]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 260°C.

    • Hold: 5 minutes at 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

c) Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Confirm the identity of the analyte in samples by comparing its retention time and mass spectrum to that of a reference standard.

  • Quantify the analyte using the calibration curve.

Quantitative Data Summary

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.99[5]
Accuracy (% Recovery)80.0 - 120.0% for trace analysis[5]
Precision (% RSD)≤ 15% (≤ 20% at LOQ)[5]
SpecificityNo interference at the retention time of the analyte[8]
Limit of Quantification (LOQ)Typically in the low ng/mL range-

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LLE Liquid-Liquid Extraction Deriv Derivatization (Acetylation) LLE->Deriv Recon Reconstitute in Ethyl Acetate Deriv->Recon Inject Inject into GC Recon->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify via Calibration Curve Identify->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Capillary Electrophoresis (CE)

Application Note

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[9] Capillary Zone Electrophoresis (CZE) is well-suited for the analysis of small, charged molecules like this compound. The method is characterized by high separation efficiency, short analysis times, and minimal solvent consumption. It is an excellent alternative to HPLC, especially for chiral separations if a chiral selector is added to the buffer.[9]

Experimental Protocol

a) Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using deionized water or running buffer as the solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the running buffer.

  • Sample Preparation: Dilute the sample with the running buffer to a concentration within the linear range of the assay. Filtration through a 0.22 µm filter is recommended to prevent capillary blockage. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[10]

b) Instrumentation and Conditions:

  • CE System: A Beckman P/ACE MDQ system or equivalent, with a Diode Array Detector (DAD).[10]

  • Capillary: Fused silica capillary, 75 µm i.d., 65 cm total length (56 cm effective length).[11]

  • Background Electrolyte (BGE): 70 mM Boric acid buffer, adjusted to pH 9.5 with 0.1 M NaOH.[11] An organic modifier like methanol (e.g., 32% v/v) can be added to improve resolution.[11]

  • Applied Voltage: 30 kV (positive polarity).[11][12]

  • Capillary Temperature: 25°C.[12]

  • Injection: Hydrodynamic injection (e.g., 0.5 psi for 5 seconds).[10]

  • Detection: DAD at 200 nm.[11]

c) Data Analysis and Quantification:

  • Generate a calibration curve by plotting peak area against the concentration of the prepared standards.

  • Identify the analyte in the sample by comparing its migration time to that of a reference standard.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.99[10]
Accuracy (% Recovery)92 - 111% in spiked samples[10]
Precision (% RSD)Intraday & Interday: < 7%[10]
SpecificityBaseline separation from interfering peaks-
Limit of Detection (LOD)Typically in the µg/L to ng/mL range[10][12]

Capillary Electrophoresis Analysis Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Dilute Dilute Sample with BGE Filter Filter (0.22 µm) Dilute->Filter Inject Hydrodynamic Injection Filter->Inject Separate Capillary Separation (30 kV) Inject->Separate Detect DAD Detection (200 nm) Separate->Detect Identify Identify by Migration Time Detect->Identify Quantify Quantify via Calibration Curve Identify->Quantify

Caption: Workflow for the quantification of this compound by CE.

References

Application Notes and Protocols: 3-(Methylamino)-1-phenylpropan-1-ol as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, and fluoxetine, a selective serotonin reuptake inhibitor.[1][2] The stereochemistry of this compound is of paramount importance, as the desired biological activity of the final active pharmaceutical ingredient (API) is often enantiomer-specific. The (1R) enantiomer, for instance, is a key intermediate in the production of (R)-Atomoxetine.[1]

This document provides detailed application notes and protocols for the use of this compound as a Certified Reference Material (CRM). As a CRM, it serves as a high-purity standard for the accurate identification, quantification, and quality control of this compound in various samples, including raw materials, in-process control samples, and final products. Its use is essential for ensuring the identity, purity, and quality of pharmaceutical preparations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a CRM.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms alpha-[2-(methylamino)ethyl]benzyl alcohol, 3-hydroxy-n-methyl-3-phenylpropylamine, Atomoxetine Related Compound A[3]
Molecular Formula C₁₀H₁₅NO[3][4][5]
Molecular Weight 165.23 g/mol [3][4][5]
Appearance White to light yellow solid[4][5]
Melting Point 64 °C
Boiling Point 170 °C / 31mmHg
Solubility Soluble in DMSO and Methanol (slightly)
CAS Number 42142-52-9 (racemate), 115290-81-8 ((R)-enantiomer)[4][5]

Applications of the Certified Reference Material

The this compound CRM is intended for use in a variety of analytical applications, including:

  • Identification and Confirmation: As a primary reference standard for the unequivocal identification of this compound in test samples using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantitative Analysis: For the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations by chromatography techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Method Validation: As a standard for the validation of analytical methods, including specificity, linearity, accuracy, precision, and robustness.

  • Impurity Profiling: To identify and quantify specific impurities and related substances in drug synthesis and formulation. It is a known impurity in pharmaceuticals like fluoxetine hydrochloride and atomoxetine hydrochloride.[6]

  • System Suitability Testing: To ensure the proper functioning and performance of analytical instrumentation and chromatographic systems.

Experimental Protocols

The following are detailed protocols for common analytical techniques where this CRM is applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of this compound and for assaying its content in a sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Standard Preparation:

  • Accurately weigh approximately 25 mg of the this compound CRM.

  • Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) to a final volume of 25 mL to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve and dilute the sample with the same diluent used for the standard to achieve a final concentration of approximately 0.1 mg/mL.

Procedure:

  • Inject the diluent (as a blank), the standard preparation, and the sample preparation into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity or assay of this compound in the sample by comparing the peak area of the analyte in the sample to that of the CRM.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh CRM B Dissolve & Dilute (Standard) A->B F Inject Standard B->F C Weigh Sample D Dissolve & Dilute (Sample) C->D G Inject Sample D->G E Inject Blank E->F F->G H Record Chromatograms G->H I Integrate Peaks H->I J Calculate Results I->J

Caption: Workflow for HPLC analysis using the CRM.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

This method is suitable for the identification of this compound and for the analysis of volatile impurities. Derivatization may be required to improve volatility and peak shape.

Chromatographic and Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Standard Preparation:

  • Prepare a stock solution of the this compound CRM at 1 mg/mL in a suitable solvent (e.g., methanol).

  • If derivatization is necessary, treat an aliquot of the stock solution with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS).

Sample Preparation:

  • Prepare the sample in the same solvent and at a similar concentration as the standard.

  • Derivatize the sample using the same procedure as for the standard.

Procedure:

  • Inject the prepared standard and sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Confirm the identity of this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the CRM.

Logical Flow for GC-MS Identification

GCMS_Identification_Flow A Prepare CRM and Sample Solutions B Derivatize (if necessary) A->B C Inject into GC-MS B->C Yes/No D Acquire Data (TIC and Mass Spectra) C->D E Compare Retention Times D->E F Compare Mass Spectra D->F G Identity Confirmed E->G Match H Identity Not Confirmed E->H No Match F->G Match F->H No Match

Caption: Logical flow for substance identification via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used for the unambiguous identification of this compound.

Instrumental Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Reference Tetramethylsilane (TMS) at 0.00 ppmSolvent signal (e.g., CDCl₃ at 77.16 ppm)
Temperature 25 °C25 °C

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound CRM.

  • Dissolve in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

Procedure:

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Compare the chemical shifts, multiplicities, and integration of the signals in the sample spectrum with the certified spectrum of the CRM to confirm the structure.

Storage and Handling

To maintain the integrity and certified purity of the this compound CRM, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the CRM in its original, unopened container at the recommended temperature (typically 2-8 °C), protected from light and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Handle the material in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: The CRM is stable under the recommended storage conditions. Once opened, the material should be used promptly. Long-term stability of solutions should be verified.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the this compound CRM to ensure the quality, safety, and efficacy of their analytical measurements and pharmaceutical products.

References

Application Notes and Protocols for the Synthesis of 3-(methylamino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-one, also known as methcathinone or ephedrone, is a psychoactive cathinone derivative. Its synthesis is a topic of interest in medicinal chemistry and for the development of analytical standards in forensic science. The most common synthetic route to this compound involves the oxidation of a secondary alcohol precursor, 3-(methylamino)-1-phenylpropan-1-ol, which exists as diastereomers such as ephedrine and pseudoephedrine.[1][2][3] This document provides a detailed experimental protocol for the oxidation of this compound to 3-(methylamino)-1-phenylpropan-1-one, focusing on the Dess-Martin periodinane (DMP) oxidation method due to its mild conditions, high selectivity, and avoidance of toxic chromium-based reagents.[4][5] Alternative oxidation methods will also be briefly discussed.

Principle of the Reaction

The core of the synthesis is the oxidation of a secondary alcohol to a ketone. This transformation requires an oxidizing agent that can selectively convert the hydroxyl group to a carbonyl group without cleaving other bonds in the molecule. The starting material, this compound, possesses a secondary alcohol at the benzylic position, which is readily oxidized.

Several reagents can accomplish this transformation, including:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It operates at room temperature and neutral pH, with short reaction times and simplified workup.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine.[6][7][8] It is known for its mild conditions and broad functional group tolerance.[7]

  • Chromium-Based Reagents: Reagents like potassium dichromate (K₂Cr₂O₇) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this oxidation.[3][9] However, they are highly toxic and produce hazardous waste, making them less desirable for modern synthetic applications.

This protocol will focus on the Dess-Martin periodinane oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound to 3-(methylamino)-1-phenylpropan-1-one using Dess-Martin periodinane.

Materials:

  • This compound (e.g., pseudoephedrine or ephedrine)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically complete within 1-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Upon completion, dilute the reaction mixture with dichloromethane. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(methylamino)-1-phenylpropan-1-one can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Data Presentation

ParameterValueReference
Starting Material This compound--INVALID-LINK--, --INVALID-LINK--
Product 3-(methylamino)-1-phenylpropan-1-one--INVALID-LINK--[10]
Molecular Formula C₁₀H₁₃NO[10]
Molecular Weight 163.22 g/mol [10]
Oxidizing Agent Dess-Martin Periodinane (DMP)--INVALID-LINK--
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature[4][5]
Reaction Time 1-3 hours[4]
Typical Yield High[4]

Alternative Protocol: Swern Oxidation

The Swern oxidation is another mild and effective method for this transformation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents as listed above

Procedure Outline:

  • Activation of DMSO: A solution of DMSO in anhydrous DCM is added dropwise to a solution of oxalyl chloride in anhydrous DCM at a low temperature (typically -78 °C).[6][7][8]

  • Addition of Alcohol: The this compound, dissolved in anhydrous DCM, is then added slowly to the activated DMSO mixture.

  • Addition of Base: After a short period, triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.[7]

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is then purified.

Visualizations

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Start Dissolve this compound in anhydrous DCM Addition Add DMP portion-wise to the stirred alcohol solution at RT Start->Addition Reagent Prepare Dess-Martin Periodinane (1.1 - 1.5 eq) Reagent->Addition Stir Stir for 1-3 hours Addition->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with Na2S2O3 and NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End End Purify->End Pure 3-(methylamino)-1-phenylpropan-1-one Signaling_Pathway cluster_reactants Reactants cluster_products Products Alcohol 3-(methylamino)-1- phenylpropan-1-ol Ketone 3-(methylamino)-1- phenylpropan-1-one Alcohol->Ketone Oxidation DMP Dess-Martin Periodinane Byproducts Iodinane + Acetic Acid DMP->Byproducts Reduction

References

Application Notes and Protocols: Docking Studies of 3-(methylamino)-1-phenylpropan-1-ol with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 3-(methylamino)-1-phenylpropan-1-ol, commonly known as pseudoephedrine, and its isomers with adrenergic receptors. This document includes a summary of binding affinities, detailed experimental protocols for in silico docking, and a description of the associated signaling pathways.

Introduction

This compound is a sympathomimetic amine that exerts its pharmacological effects through interaction with adrenergic receptors. As a stereoisomer of ephedrine, it has a complex pharmacology, acting on both α- and β-adrenergic receptors.[1] Its primary mechanism of action is the indirect stimulation of the adrenergic receptor system by inducing the release of norepinephrine.[2] However, direct interactions with adrenergic receptors, albeit with lower affinity, also contribute to its effects.[3] Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of small molecules like this compound to their protein targets, providing insights into the structural basis of their activity.[2]

Data Presentation: Binding Affinities and Docking Scores

The following table summarizes the available quantitative data for the interaction of this compound (pseudoephedrine) and its related isomers with various adrenergic receptor subtypes. The data is compiled from in vitro binding assays and in silico docking studies.

CompoundReceptor SubtypeParameterValueReference
(+)-Pseudoephedrineβ1-AdrenergicKact (µM)309[3]
Intrinsic Activity (%)53[3]
(+)-Pseudoephedrineβ2-AdrenergicKact (µM)10[3]
Intrinsic Activity (%)47[3]
Binding Energy (kcal/mol)-4.04[4][5]
1S,2S-Pseudoephedrineβ1-AdrenergicEC50 (µM)309[6]
Maximal Response (%)53[6]
1R,2R-Pseudoephedrineβ1-AdrenergicEC50 (µM)1122[6]
Maximal Response (%)53[6]
1S,2S-Pseudoephedrineβ2-AdrenergicEC50 (µM)10[6]
Maximal Response (%)47[6]
1R,2R-Pseudoephedrineβ2-AdrenergicEC50 (µM)7[6]
Maximal Response (%)50[6]
(-)-Ephedrineβ2-AdrenergicAssociation Constant (x10³ M⁻¹)5.94 ± 0.05[7]
(+)-Pseudoephedrineβ2-AdrenergicAssociation Constant (x10³ M⁻¹)3.80 ± 0.02[7]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main types: α- and β-adrenergic receptors, each with several subtypes. The binding of an agonist, such as this compound, initiates a cascade of intracellular events.

α-Adrenergic Signaling:

  • α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors are typically coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

β-Adrenergic Signaling:

  • β1, β2, and β3-Adrenergic Receptors: These receptors predominantly couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate PKA, which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation or increased cardiac muscle contraction.

Adrenergic_Signaling_Pathways cluster_alpha α-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha_agonist α-Agonist (e.g., Pseudoephedrine) alpha1_receptor α1 Receptor alpha_agonist->alpha1_receptor alpha2_receptor α2 Receptor alpha_agonist->alpha2_receptor gq Gq alpha1_receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation gi Gi alpha2_receptor->gi ac_inhibition Adenylyl Cyclase (Inhibited) gi->ac_inhibition camp_decrease ↓ cAMP ac_inhibition->camp_decrease beta_agonist β-Agonist (e.g., Pseudoephedrine) beta_receptor β Receptor (β1, β2, β3) beta_agonist->beta_receptor gs Gs beta_receptor->gs ac_activation Adenylyl Cyclase (Activated) gs->ac_activation atp ATP ac_activation->atp camp_increase ↑ cAMP atp->camp_increase converts pka_activation PKA Activation camp_increase->pka_activation cellular_response Cellular Response pka_activation->cellular_response

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols: Molecular Docking

This section provides a detailed protocol for performing a molecular docking study of this compound with an adrenergic receptor using AutoDock Vina.

Preparation of the Receptor Structure
  • Obtain Receptor Structure: Download the 3D crystal structure of the desired adrenergic receptor subtype from the Protein Data Bank (PDB). For example, the β2-adrenergic receptor (PDB ID: 2RH1).[4][5]

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.

  • Prepare the Receptor for Docking:

    • Use AutoDockTools (ADT) to prepare the receptor.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT file format (e.g., receptor.pdbqt).

Preparation of the Ligand Structure
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a database like PubChem (CID 7028).

  • Prepare the Ligand for Docking:

    • Open the ligand file in ADT.

    • Detect the ligand's root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In ADT, define the search space (grid box) for docking. The box should encompass the known binding pocket of the adrenergic receptor. Key interacting residues for ligands in β-adrenergic receptors often include an aspartate in transmembrane helix 3 (e.g., Asp113 in β2AR) and serines in transmembrane helix 5.[5]

  • Generate Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and search parameters.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

Analysis of Docking Results
  • Visualize Binding Poses:

    • The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Use a molecular visualization tool to open the receptor and the output ligand poses to analyze the interactions.

  • Identify Key Interactions:

    • Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket. For β2-adrenergic receptors, interactions with residues such as Asp113 are critical for binding.[5]

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_pdb 1. Obtain Receptor PDB clean_receptor 3. Clean Receptor (Remove water, ions) receptor_pdb->clean_receptor ligand_sdf 2. Obtain Ligand SDF prepare_ligand 5. Prepare Ligand (Define torsions) -> PDBQT ligand_sdf->prepare_ligand prepare_receptor 4. Prepare Receptor (Add H, charges) -> PDBQT clean_receptor->prepare_receptor define_grid 6. Define Grid Box (Binding Site) prepare_receptor->define_grid prepare_ligand->define_grid config_vina 7. Create Vina Configuration File define_grid->config_vina run_vina 8. Run AutoDock Vina config_vina->run_vina visualize_poses 9. Visualize Binding Poses run_vina->visualize_poses analyze_interactions 10. Analyze Interactions (H-bonds, Hydrophobic) visualize_poses->analyze_interactions report_results 11. Report Binding Affinity and Key Residues analyze_interactions->report_results

Caption: Molecular docking experimental workflow.

References

Application Notes and Protocols for Determining Biological Activity Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of common in vitro assays used to determine the biological activity of chemical compounds, biologics, and other therapeutic agents. The following sections cover key assays for assessing cell viability, enzyme activity, receptor binding, and gene expression. Each section includes a detailed experimental protocol, a table summarizing representative quantitative data, and a diagram illustrating the experimental workflow or underlying signaling pathway.

Cell Viability and Cytotoxicity Assays: MTT and XTT

Cell viability assays are fundamental in drug discovery and toxicology for evaluating the effects of compounds on cell health and proliferation.[1] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is often used as an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product that is insoluble in water.[2][3] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but produces a water-soluble formazan, simplifying the procedure.[1]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium and incubate for 24-48 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve the compound) and blank wells (medium only).[2]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[1][5]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[3][4][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[1][3]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Protocol: XTT Assay
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[1]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[1]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of around 660 nm can be used for background correction.[1]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation: Cell Viability Assays
Compound Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0 (Vehicle Control)100.0 ± 5.2100.0 ± 4.8
0.198.2 ± 4.599.1 ± 3.9
185.7 ± 6.188.3 ± 5.5
1052.3 ± 3.855.9 ± 4.2
10015.1 ± 2.918.4 ± 3.1

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement seed Seed Cells treat Treat with Compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read analyze Analyze Data read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Enzyme Activity Assays

Enzyme activity assays are crucial for determining the potency of enzyme inhibitors or activators, which are common targets in drug development.[6] These assays measure the rate at which an enzyme converts its substrate to a product.

Principle: The activity of an enzyme is determined by measuring the disappearance of the substrate or the appearance of a product over time.[7] Spectrophotometric methods are commonly used, where a change in absorbance is proportional to the concentration of the product formed or substrate consumed.[8]

Experimental Protocol: α-Amylase Activity Assay

This protocol is an example for determining the activity of α-amylase, which hydrolyzes starch to reducing sugars.[8]

  • Reagent Preparation:

    • Substrate Solution (1% w/v Starch): Dissolve 1 g of soluble potato starch in 100 mL of 20 mM sodium phosphate buffer containing 6.7 mM NaCl (pH 6.9 at 20°C). Heat to boiling for 15 minutes to dissolve, then cool to room temperature.[8]

    • Enzyme Solution: Prepare a solution of α-amylase in purified water to a concentration of approximately 1 unit/mL just before use.[8]

    • Color Reagent (DNS): Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of water. Separately, dissolve 30 g of sodium potassium tartrate in 50 mL of water. Mix the two solutions and bring the final volume to 100 mL with water.

  • Assay Procedure:

    • Set a spectrophotometer to 540 nm and 20°C.[8]

    • Pipette 1 mL of the substrate solution into test tubes and pre-incubate at 20°C for 5 minutes.[8]

    • Start the reaction by adding 1 mL of the enzyme solution to the substrate and incubate at 20°C for exactly 3 minutes.[8]

    • Stop the reaction by adding 2 mL of the DNS color reagent.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of maltose (0.2% w/v).[8]

  • Data Analysis: Determine the amount of maltose produced by the enzyme from the standard curve. One unit of α-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.[8]

Data Presentation: α-Amylase Activity
Enzyme Concentration (U/mL)Absorbance at 540 nmMaltose Produced (mg)
0 (Blank)0.052 ± 0.0040.00
0.250.215 ± 0.0120.28
0.500.428 ± 0.0210.57
0.750.641 ± 0.0330.85
1.000.855 ± 0.0451.13

Visualization: Enzyme Activity Assay Workflow

Enzyme_Activity_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents Prepare Substrate & Enzyme Solutions pre_incubate Pre-incubate Substrate prepare_reagents->pre_incubate start_reaction Add Enzyme to Start pre_incubate->start_reaction incubate_reaction Incubate (Fixed Time) start_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., add DNS) incubate_reaction->stop_reaction develop_color Color Development (e.g., boiling) stop_reaction->develop_color measure_abs Measure Absorbance develop_color->measure_abs calculate_activity Calculate Activity (vs. Standard Curve) measure_abs->calculate_activity

Caption: General workflow for a colorimetric enzyme activity assay.

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a ligand for a receptor.[9] These assays are fundamental in pharmacology for characterizing drug-receptor interactions and for screening compound libraries.

Principle: These assays quantify the binding of a labeled ligand to a receptor.[9] The labeled ligand can be a radioligand or a fluorescently tagged molecule. The amount of bound ligand is measured after separating the bound from the free ligand.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of an unlabeled test compound.

  • Receptor Preparation: Prepare cell membranes or purified receptors containing the target receptor.[10]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the binding reaction.

    • Radioligand: Prepare a stock solution of the radioligand at a concentration at or below its Kd value.[11]

    • Test Compound: Prepare serial dilutions of the unlabeled test compound.

  • Binding Reaction:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Add the receptor preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand known to bind to the receptor).

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[10]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., vacuum harvesting onto filter mats).[11]

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation: Receptor Competition Binding Assay
Test Compound Conc. (nM)% Specific Binding
0.0198.5 ± 2.1
0.195.2 ± 3.3
180.1 ± 4.5
1049.8 ± 2.9
10020.3 ± 3.8
10005.6 ± 1.9

Visualization: Receptor-Ligand Binding Principle

Receptor_Binding cluster_binding Receptor-Ligand Interaction receptor Receptor binding_site receptor:s->binding_site labeled_ligand Labeled Ligand labeled_ligand->binding_site Binds unlabeled_ligand Unlabeled Ligand unlabeled_ligand->binding_site Competes Luciferase_Pathway ligand Ligand receptor Receptor ligand->receptor signaling Signaling Cascade receptor->signaling tf Transcription Factor signaling->tf promoter Promoter tf->promoter Binds luc_gene Luciferase Gene luc_protein Luciferase Protein promoter->luc_protein Transcription & Translation light Light Signal luc_protein->light + Luciferin

References

Application Notes and Protocols for 3-(methylamino)-1-phenylpropan-1-ol in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of several key pharmaceutical compounds. Its structural backbone is a phenethylamine derivative, a common feature in many biologically active molecules. The primary application of this compound lies in its role as a precursor to the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine, which are widely prescribed for the treatment of depression and Attention-Deficit/Hyperactivity Disorder (ADHD), respectively.[1] The stereochemistry of this compound is of paramount importance, as the desired therapeutic activity of the final drug product is often enantiomer-specific.[1]

These application notes provide an overview of the synthesis, potential biological activities, and relevant experimental protocols to assess the properties of this compound and its derivatives in a drug development context.

Physicochemical Properties and Toxicological Data

A summary of the known physicochemical properties and available toxicological information for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Colorless solid[3]
Melting Point 56-57 °C[3]
Acute Toxicity (Oral) Acute Toxicity Category 4 (H302: Harmful if swallowed)[4]
ATE (Oral) 500 mg/kg bodyweight[4]

Synthesis and Chiral Separation

The synthesis of this compound is a crucial step in the manufacturing of fluoxetine and atomoxetine. A common synthetic route involves the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to yield 3-(methylamino)-1-propiophenone hydrochloride, followed by a reduction of the ketone.[5] The final product is a racemic mixture that requires chiral resolution to isolate the desired enantiomer for pharmaceutical use.

Protocol 1: Synthesis of Racemic this compound

This protocol outlines a general procedure for the synthesis of racemic this compound.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Ethanol

  • Raney nickel catalyst

  • Hydrogen gas

  • 30% Sodium hydroxide solution

  • Ethyl acetate

  • Cyclohexane

  • Closed reaction vessel (autoclave)

Procedure:

  • In a closed reaction vessel, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in ethanol.

  • Heat the mixture to 60-100 °C and allow the reaction to proceed until completion.

  • Cool the reaction mixture and crystallize to obtain 3-methylamino-1-propiophenone hydrochloride.

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride in a suitable solvent (e.g., water or ethanol).

  • Add Raney nickel catalyst to the solution.

  • In a hydrogenator, subject the mixture to hydrogenation at a pressure of 0.3-1.5 MPa and a temperature of 25-80 °C.

  • After the reduction is complete, filter off the catalyst.

  • Adjust the pH of the solution to 9-14 with a 30% sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Recover the solvent under reduced pressure.

  • Recrystallize the crude product from cyclohexane to obtain pure this compound.[5]

Protocol 2: Chiral Resolution of this compound

This protocol describes a general method for the resolution of racemic this compound using a chiral amine.

Materials:

  • Racemic this compound

  • Phthalic anhydride

  • Pyridine

  • Ethyl acetate

  • Aqueous HCl

  • Cyclohexane

  • Chiral amine (e.g., (R)- or (S)-1-phenylethylamine)

  • Toluene

Procedure:

  • Acylate the racemic this compound with phthalic anhydride in the presence of a base like pyridine to form the racemic phthalic semiester.

  • Dissolve the racemic phthalic semiester in a suitable solvent such as toluene.

  • Add a chiral amine (e.g., (S)-1-phenylethylamine) to the solution to form diastereomeric salts.

  • Selectively crystallize one of the diastereomeric salts.

  • Isolate the crystallized salt by filtration.

  • Treat the isolated salt with an acid to liberate the enantiomerically pure phthalic semiester.

  • React the enantiomerically pure phthalic semiester with an amine to yield the enantiomerically pure this compound.

Diagram 1: General Workflow for Synthesis and Chiral Resolution

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution start Acetophenone, Paraformaldehyde, Monomethylamine HCl mannich Mannich Reaction start->mannich reduction Ketone Reduction mannich->reduction racemate Racemic this compound reduction->racemate derivatization Derivatization with Chiral Resolving Agent racemate->derivatization separation Diastereomer Separation (e.g., Crystallization) derivatization->separation hydrolysis Hydrolysis separation->hydrolysis enantiomer_R (R)-Enantiomer hydrolysis->enantiomer_R enantiomer_S (S)-Enantiomer hydrolysis->enantiomer_S

Caption: Workflow for the synthesis and chiral resolution of this compound.

Biological Activity Assessment

While this compound is primarily an intermediate, its structural similarity to sympathomimetic amines suggests potential, albeit likely weak, activity at monoamine transporters and adrenergic receptors. The following protocols are provided to enable the assessment of these potential biological activities.

Protocol 3: Monoamine Transporter Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of a test compound to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials:

  • Cell membranes prepared from cells expressing the human transporter of interest (SERT, NET, or DAT)

  • Radioligand specific for the transporter (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT)

  • Test compound (this compound)

  • Non-specific binding inhibitor (e.g., a high concentration of a known potent inhibitor for the respective transporter)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer (for total binding)

    • Non-specific binding inhibitor (for non-specific binding)

    • Test compound at various concentrations

  • Add the radioligand to all wells at a concentration near its Kd.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Diagram 2: Principle of Competitive Radioligand Binding Assay

G cluster_total Total Binding cluster_nonspecific Non-specific Binding cluster_competition Competition receptor Receptor radioligand Radioligand (*) receptor->radioligand Binds receptor_ns Receptor unlabeled_ligand Excess Unlabeled Ligand receptor_ns->unlabeled_ligand Blocked radioligand_ns Radioligand (*) receptor_c Receptor radioligand_c Radioligand (*) receptor_c->radioligand_c test_compound Test Compound receptor_c->test_compound Competes

Caption: Illustration of a competitive radioligand binding assay.

Protocol 4: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound on a selected cell line.

Materials:

  • Human cell line (e.g., HEK293, SH-SY5Y)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Diagram 3: MTT Assay Workflow

G cluster_workflow MTT Assay for Cell Viability seed Seed cells in 96-well plate treat Treat with test compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: A simplified workflow of the MTT cell viability assay.

Conclusion

This compound is a fundamentally important building block in the synthesis of high-value pharmaceuticals. While its own biological activity may be modest, its chemical structure provides a versatile scaffold for the development of potent and selective modulators of monoamine transporters. The protocols outlined in these application notes provide a framework for the synthesis, purification, and biological evaluation of this compound and its derivatives, which is essential for advancing research and development in neuropharmacology and medicinal chemistry.

References

Application Note: High-Sensitivity LC-MS Methods for Quantitative Analysis of Impurities in Bioprocessing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The safety and efficacy of biopharmaceutical products are paramount. During the manufacturing process of biologics, such as monoclonal antibodies (mAbs), various impurities can be introduced. These impurities are broadly categorized as process-related and product-related.[1] Process-related impurities originate from the manufacturing process itself and include host cell proteins (HCPs), leached protein A, and additives like polysorbates. Product-related impurities are variants of the therapeutic protein, such as aggregates and fragments.[1] Regulatory agencies mandate strict control and monitoring of these impurities to ensure product quality and patient safety.[1][2]

Traditionally, enzyme-linked immunosorbent assays (ELISAs) have been the workhorse for the quantification of total HCPs due to their high throughput and sensitivity.[3] However, ELISAs have limitations, including the potential for non-immunoreactive proteins to go undetected and the inability to identify and quantify individual HCPs.[2][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and essential orthogonal technique for the comprehensive characterization and quantification of a wide range of bioprocessing impurities.[2][4][5] LC-MS offers high sensitivity, specificity, and the ability to identify and quantify individual impurity species, providing critical information for process optimization and risk assessment.[1][6]

This application note provides detailed protocols for the quantitative analysis of key impurities in bioprocessing using LC-MS, including Host Cell Proteins (HCPs), leached Protein A, product aggregates and fragments, and polysorbate degradation products.

General Experimental Workflow

The general workflow for the LC-MS analysis of bioprocessing impurities involves several key stages, from sample preparation to data analysis.

LC-MS Impurity Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Bioprocess Sample Prep Enrichment / Digestion / Extraction Sample->Prep CleanUp Peptide/Analyte Cleanup (SPE) Prep->CleanUp LC Liquid Chromatography Separation CleanUp->LC MS Mass Spectrometry Detection LC->MS Processing Data Processing MS->Processing Quant Identification & Quantification Processing->Quant

Caption: General workflow for LC-MS based impurity analysis.

I. Quantitative Analysis of Host Cell Proteins (HCPs)

HCPs are proteins derived from the host cells used for recombinant protein production and represent a major class of process-related impurities.[2][7][8] LC-MS allows for the identification and quantification of individual HCPs, which is crucial for risk assessment and process optimization.[1][4]

Experimental Protocol: Bottom-Up LC-MS/MS for HCP Analysis

This protocol outlines a generic bottom-up proteomics approach for the identification and relative quantification of HCPs.

1. Sample Preparation (Protein Digestion):

  • Objective: To digest the therapeutic protein and HCPs into peptides for LC-MS/MS analysis.

  • Materials:

    • Bioprocess sample (e.g., purified mAb)

    • Denaturation Buffer: 8 M Guanidine Hydrochloride, 1 M Tris, pH 7.5

    • Reducing Agent: 100 mM Dithiothreitol (DTT)

    • Alkylating Agent: 200 mM Iodoacetamide (IAA)

    • Digestion Buffer: 100 mM Tris, pH 7.5

    • Trypsin (MS-grade)

    • Quenching Solution: 10% Formic Acid (FA)

    • Solid-Phase Extraction (SPE) cartridges for peptide cleanup

  • Procedure:

    • To 1 mg of the protein sample, add Denaturation Buffer to a final volume of 1 mL.

    • Add DTT to a final concentration of 3 mM and incubate at 37 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 7 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Perform a buffer exchange into Digestion Buffer using a suitable method (e.g., desalting columns).

    • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37 °C for 4-16 hours.

    • Quench the digestion by adding formic acid to a final concentration of 0.5%.

    • Clean up the resulting peptide mixture using an SPE cartridge to remove salts and other interfering substances.[3]

    • Dry the peptides and reconstitute in an appropriate volume of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes.

    • Flow Rate: 300 µL/min.

    • Column Temperature: 50 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • Full Scan MS Resolution: 60,000 - 120,000.

    • MS/MS Scan Resolution: 15,000 - 30,000.

    • Collision Energy: Normalized collision energy (NCE) of 27-30%.

3. Data Analysis:

  • Process the raw MS data using proteomics software (e.g., Proteome Discoverer, MaxQuant).

  • Search the MS/MS spectra against a protein sequence database of the host cell line (e.g., Cricetulus griseus for CHO cells) and the therapeutic protein.

  • Identify and quantify HCPs based on unique peptides. Label-free quantification methods, such as precursor ion intensity-based quantification, can be used for relative quantification. For absolute quantification, stable isotope-labeled peptides can be used as internal standards.

Quantitative Data Summary: HCP Clearance During Purification

The following table illustrates typical HCP clearance data obtained by LC-MS analysis at different stages of a monoclonal antibody purification process.

Purification StepTotal HCPs (ppm)Number of Identified HCPs
Protein A Eluate15,000 - 25,000> 500
Cation Exchange Eluate500 - 1,50050 - 100
Anion Exchange Flow-through50 - 20010 - 30
Final Drug Substance< 100< 10

Note: ppm (parts per million) is equivalent to ng of HCP per mg of product.

II. Quantitative Analysis of Leached Protein A

Protein A affinity chromatography is a widely used capture step in mAb purification. However, small amounts of the Protein A ligand can leach from the column and co-elute with the product.

Experimental Protocol: LC-MRM for Leached Protein A

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying known analytes, such as leached Protein A.

1. Sample Preparation:

  • Objective: To digest the sample and select specific peptides from Protein A for targeted quantification.

  • Procedure:

    • Follow the same protein digestion protocol as for HCP analysis.

    • Prior to digestion, spike the sample with a known amount of a stable isotope-labeled synthetic peptide corresponding to a unique tryptic peptide of Protein A. This will serve as an internal standard.

2. LC-MRM Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.

  • LC Conditions: Similar to HCP analysis, but with a shorter gradient (e.g., 15-20 minutes) optimized for the elution of the target peptides.

  • MS Conditions (MRM):

    • Ionization Mode: ESI+.

    • MRM Transitions: Monitor specific precursor-to-fragment ion transitions for the selected Protein A peptides and the internal standard. These transitions are determined empirically during method development.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for the endogenous Protein A peptides and the stable isotope-labeled internal standard.

  • Calculate the concentration of leached Protein A by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve prepared with known concentrations of a Protein A standard.

Quantitative Data Summary: Leached Protein A Levels
Purification StepLeached Protein A (ppm)
Protein A Eluate5 - 15
Post-Cation Exchange< 1
Final Drug SubstanceNot Detected (< 0.5)

III. Quantitative Analysis of Product Aggregates and Fragments

Product-related impurities such as aggregates and fragments are critical quality attributes that can impact the efficacy and immunogenicity of a biotherapeutic.[9] Size Exclusion Chromatography (SEC) coupled with native mass spectrometry (SEC-MS) is a powerful tool for their characterization and quantification.[9]

Experimental Protocol: SEC-MS for Aggregate and Fragment Analysis

1. Sample Preparation:

  • Objective: To prepare the sample for SEC-MS analysis under native conditions.

  • Procedure:

    • Dilute the bioprocess sample to a final concentration of 1-2 mg/mL in a volatile, MS-compatible buffer such as 100 mM ammonium acetate, pH 7.0.

2. SEC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system with an SEC column.

  • LC Conditions:

    • Column: SEC column suitable for protein separations (e.g., 300 Å pore size).

    • Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: Ambient.

  • MS Conditions:

    • Ionization Mode: ESI+ under native conditions (gentle source conditions to preserve non-covalent interactions).

    • Full Scan MS: Acquire data over a wide m/z range (e.g., 1,000 - 10,000) to detect the high m/z charge states of the intact protein and its variants.

3. Data Analysis:

  • Integrate the peak areas from the SEC chromatogram (UV or Total Ion Chromatogram) to determine the relative percentage of monomer, aggregates, and fragments.

  • Deconvolute the mass spectra of each peak to determine the molecular weight of the species present.

Quantitative Data Summary: Aggregates and Fragments in a Stressed mAb Sample
SpeciesUnstressed Sample (%)Stressed Sample (40°C, 4 weeks) (%)
Monomer98.592.0
Dimer1.25.5
Higher Aggregates0.11.5
Fragments0.21.0

IV. Quantitative Analysis of Polysorbate Degradation

Polysorbates (e.g., Polysorbate 20 and 80) are commonly used as stabilizers in biopharmaceutical formulations, but they can degrade via oxidation or hydrolysis, potentially impacting product quality.[10][11][12]

Experimental Protocol: RPLC-MS for Polysorbate 80 Degradation Analysis

1. Sample Preparation (Hydrolysis and Derivatization):

  • Objective: To hydrolyze polysorbate 80 to release oleic acid and then derivatize it for sensitive detection.

  • Procedure: A one-pot sample preparation can be employed for the hydrolysis and methylation of the fatty acid components of polysorbate.[13]

2. LC-MS Analysis:

  • Instrumentation: A single quadrupole or triple quadrupole mass spectrometer coupled to a UHPLC system.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: A rapid gradient to separate the derivatized fatty acids.[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Column Temperature: 80 °C.[10]

  • MS Conditions:

    • Ionization Mode: ESI+.

    • Detection: Selected Ion Monitoring (SIM) or MRM for the target derivatized fatty acids.

3. Data Analysis:

  • Quantify the amount of the specific fatty acid (e.g., oleic acid for Polysorbate 80) by comparing its peak area to a calibration curve prepared with a certified standard.

Logical Relationship Diagram: Polysorbate Degradation Pathways

Polysorbate Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Polysorbate Polysorbate (e.g., PS80) FattyAcid Free Fatty Acid (e.g., Oleic Acid) Polysorbate->FattyAcid Enzymatic / Chemical Sorbitan Polyoxyethylene Sorbitan Polysorbate->Sorbitan Enzymatic / Chemical Peroxides Peroxides Polysorbate->Peroxides Reactive Oxygen Species Aldehydes Aldehydes & Ketones Peroxides->Aldehydes

Caption: Major degradation pathways of polysorbates.

Conclusion

LC-MS is an indispensable analytical tool in biopharmaceutical development and manufacturing for the comprehensive characterization and quantification of process- and product-related impurities. The high sensitivity, specificity, and versatility of LC-MS enable the reliable monitoring of critical quality attributes, ensuring the safety and efficacy of biologic drugs. The protocols outlined in this application note provide a robust framework for the implementation of LC-MS-based impurity analysis in a regulated environment.

References

Troubleshooting & Optimization

Improving yield and purity in 3-(methylamino)-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(methylamino)-1-phenylpropan-1-ol for improved yield and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low overall yield in the final product.

  • Question: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Here are key areas to investigate:

    • Incomplete initial reaction: The formation of the precursor, 3-methylamino-1-propiophenone hydrochloride, from acetophenone, paraformaldehyde, and methylamine hydrochloride is critical. Ensure the reaction goes to completion by monitoring its progress. A patent suggests taking samples every 2 hours for liquid phase detection and stopping the reaction when the difference in the content of 3-methylamino-1-propiophenone hydrochloride in two adjacent detection results is less than 5%.[1][2]

    • Suboptimal reduction conditions: The choice of reducing agent and reaction parameters is crucial. For the reduction of 3-methylamino-1-propiophenone hydrochloride, catalytic hydrogenation using Raney nickel is a documented method.[1][2] Ensure the catalyst is active and used in the correct proportion (e.g., 1-10% by weight of the propiophenone hydrochloride).[2] Hydrogen pressure and temperature should be optimized; ranges of 0.3-1.5 MPa and 25-80°C have been reported.[1][2]

    • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is dehydroxylation. Using water as a solvent during the reduction step has been shown to reduce this side reaction.[2]

    • Product loss during workup and purification: Ensure efficient extraction of the product after basification. Recrystallization from a suitable solvent like cyclohexane is a common purification method; however, care must be taken to avoid significant product loss.[1]

Issue 2: Presence of significant impurities in the final product.

  • Question: My final product shows significant impurities upon analysis. What are the likely impurities and how can I minimize their formation?

  • Answer: Impurities can arise from unreacted starting materials, intermediates, or byproducts of side reactions.

    • Unreacted 3-methylamino-1-propiophenone: If the reduction is incomplete, the starting ketone will contaminate the final product. To address this, ensure sufficient reaction time, catalyst loading, and optimal temperature and pressure during the hydrogenation step.

    • Dehydroxylation byproduct: As mentioned, the loss of the hydroxyl group is a potential side reaction. Performing the catalytic hydrogenation in water can help minimize the formation of this impurity.[2]

    • Other byproducts: The initial Mannich reaction to form the propiophenone intermediate can also generate impurities if not properly controlled. Careful control of stoichiometry and reaction temperature is important.

    • Purification: Effective purification is key to removing impurities. Recrystallization from cyclohexane is a suggested method.[1] For challenging separations, chromatographic techniques may be necessary.

Issue 3: Difficulty in achieving high purity after recrystallization.

  • Question: I am struggling to achieve high purity of this compound even after recrystallization. What can I do?

  • Answer: If standard recrystallization is insufficient, consider the following:

    • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents might provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

    • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Purification Methods: If recrystallization fails, consider other purification techniques such as column chromatography on silica gel. The choice of eluent will be critical for separating the product from closely related impurities.

    • Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride) can sometimes facilitate purification through crystallization, followed by liberation of the free base.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

PrecursorReducing Agent/CatalystSolventYieldReference
3-(methylamino)-1-phenyl-2-propen-1-oneSodium Borohydride / Acetic AcidGlacial Acetic Acid77%[3]
3-methylamino-1-propiophenone hydrochlorideRaney Nickel / H₂WaterHigh (not quantified)[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

This protocol is based on procedures described in patents.[1][2]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Ethanol

Procedure:

  • In a pressure reactor, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a molar ratio of approximately 1:1:1.

  • Add ethanol as the solvent.

  • Heat the sealed reactor to 60°C and maintain this temperature.

  • Monitor the reaction progress by taking samples every 2 hours and analyzing the content of 3-methylamino-1-propiophenone hydrochloride.

  • Once the reaction is complete (i.e., the concentration of the product has stabilized), cool the reaction mixture.

  • Concentrate the reaction solution by heating to approximately one-third of its original volume.

  • Cool the concentrated solution to induce crystallization.

  • Filter the mixture to collect the solid 3-methylamino-1-propiophenone hydrochloride.

Protocol 2: Reduction of 3-methylamino-1-propiophenone hydrochloride to this compound

This protocol is based on a catalytic hydrogenation method.[1][2]

Materials:

  • 3-methylamino-1-propiophenone hydrochloride

  • Raney Nickel catalyst

  • Water

  • Hydrogen gas

  • A suitable base (e.g., sodium hydroxide solution)

  • An organic solvent for extraction (e.g., ethyl acetate)

  • Cyclohexane for recrystallization

Procedure:

  • In a stainless steel autoclave, dissolve the 3-methylamino-1-propiophenone hydrochloride obtained from the previous step in water.

  • Add the Raney nickel catalyst (e.g., 6.1g of catalyst for a solution containing the product from 120g of acetophenone).

  • Purge the autoclave with nitrogen gas three times.

  • Purge the autoclave with hydrogen gas (e.g., at 0.3 MPa) three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-1.5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80°C).

  • Maintain the reaction under these conditions with stirring until the reaction is complete (monitoring by an appropriate technique like TLC or LC-MS is recommended).

  • After cooling and venting the reactor, filter off the Raney nickel catalyst.

  • Adjust the pH of the filtrate to 9-14 using a base solution.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and recover the solvent under reduced pressure.

  • Recrystallize the crude product from cyclohexane to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A Acetophenone D Mannich Reaction (Ethanol, 60°C) A->D B Paraformaldehyde B->D C Methylamine HCl C->D E 3-methylamino-1-propiophenone HCl D->E F Catalytic Hydrogenation (Raney Ni, H₂, Water) E->F G This compound (in solution) F->G H Workup (Basification, Extraction) G->H I Recrystallization (Cyclohexane) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield A Low Yield? B Incomplete Precursor Formation? A->B C Suboptimal Reduction? A->C D Side Reactions? A->D E Loss During Workup? A->E F Monitor reaction progress (e.g., by LC) B->F Solution G Optimize catalyst, H₂ pressure, and temperature C->G Solution H Use water as solvent to reduce dehydroxylation D->H Solution I Optimize extraction and recrystallization steps E->I Solution

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Stereoselective Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to yield, purity, and stereoselectivity.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (Poor Enantiomeric Excess - ee)

Q: My reaction is producing the desired chiral amino alcohol, but with a low enantiomeric excess. What are the likely causes and how can I improve the enantioselectivity?

A: Low enantioselectivity is a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes:

  • Suboptimal Chiral Catalyst or Ligand: The chiral catalyst or ligand may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.

  • Incorrect Catalyst Loading: Too little or too much catalyst can sometimes negatively impact enantioselectivity.

  • Harsh Reaction Conditions: High temperatures can lead to reduced selectivity by providing enough energy to overcome the desired lower-energy transition state.[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and affect stereoselectivity.

  • Racemization: The product may be forming with high ee but then racemizing under the reaction, work-up, or purification conditions.[1] Strongly acidic or basic conditions are known to cause racemization.[1]

Solutions:

  • Optimize the Chiral Catalyst/Ligand:

    • Screen Different Catalysts/Ligands: Experiment with a variety of chiral catalysts or ligands. For copper-catalyzed reactions, for instance, different fluorine-containing counteranions have been shown to significantly enhance enantioselectivity.[2]

    • Modify Ligand Structure: Subtle steric or electronic modifications to the ligand can have a profound impact on stereochemical outcomes.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.[1]

    • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.

    • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent potential product racemization.[1]

  • Consider Biocatalysis:

    • Enzymatic methods, such as those using engineered amine dehydrogenases (AmDHs), often exhibit extremely high enantioselectivity (>99% ee) under mild conditions.[3][4]

Problem 2: Poor Diastereoselectivity

Q: I am synthesizing an amino alcohol with multiple chiral centers, but the diastereomeric ratio (dr) is low. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity requires controlling the facial selectivity of the reaction.

Potential Causes:

  • Poor Facial Selectivity: The incoming reagent may not have a strong preference for attacking one face of the prochiral substrate over the other.[1]

  • Lack of Stereocontrol: The chosen synthetic method may not offer sufficient inherent stereocontrol.[1]

  • Substrate Conformation: The flexibility of the substrate may allow it to adopt multiple conformations, leading to different diastereomeric products.

Solutions:

  • Substrate Control:

    • Chiral Auxiliaries: Introduce a chiral auxiliary to the substrate to direct the approach of the incoming reagent.

  • Reagent Control:

    • Chiral Reagents and Catalysts: Employ chiral reagents or catalysts that can effectively discriminate between the diastereotopic faces of the substrate.[1] For example, Rh(II)-catalyzed 1,3-dipolar cycloaddition is highly diastereoselective for synthesizing syn-α-hydroxy-β-amino esters.[5]

    • Chelation Control: Utilize metal ions that can chelate to the substrate, creating a more rigid conformation and directing the stereochemical outcome.

  • Catalyst System Optimization:

    • For the synthesis of γ-amino alcohols, different catalyst systems can favor different diastereomers. For instance, Ir-catalyzed asymmetric transfer hydrogenation can yield anti-products, while Rh-catalyzed asymmetric hydrogenation can produce syn-products.[6][7][8]

Problem 3: Low Reaction Yield

Q: My stereoselectivity is good, but the overall yield of my chiral amino alcohol is low. What factors could be contributing to this?

A: Low yields can be due to incomplete reactions, side reactions, or product degradation.

Potential Causes:

  • Inefficient Catalyst: The catalyst may have low turnover or be prone to deactivation.

  • Side Reactions: Competing reactions, such as reduction of other functional groups or self-condensation of starting materials, can consume reactants.[3][4]

  • Product Instability: The desired amino alcohol may be unstable under the reaction or work-up conditions.

  • Difficult Purification: The product may be difficult to separate from byproducts or unreacted starting materials, leading to losses during purification.

Solutions:

  • Optimize Reaction Parameters:

    • Concentration: Adjust the concentration of reactants and catalyst.

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between conversion and side reactions.

    • Additives: In some cases, additives can improve yield. For example, the use of t-BuOH as an additive can improve yields in Cu-catalyzed aminoallylation of ketones.[9]

  • Protecting Group Strategy:

    • Employ appropriate protecting groups for the amine and alcohol functionalities to prevent unwanted side reactions.

  • Purification Method:

    • If the product is sensitive to silica gel (which is acidic), consider using a neutral support like alumina or deactivating the silica gel with a base to prevent degradation during chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: At what stages of the synthesis is racemization most likely to occur?

A1: Racemization can happen at several points in your synthetic sequence:[1]

  • During the main reaction: Harsh conditions like high temperatures or the presence of strong acids or bases can cause racemization of intermediates or the final product.[1]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization.[1]

  • During purification: Standard silica gel chromatography can be problematic for base-sensitive compounds, as the acidic nature of silica can induce racemization.[1]

Q2: How can protecting groups help in minimizing racemization?

A2: Protecting groups are crucial for minimizing racemization through:[1]

  • Steric Hindrance: Bulky protecting groups can physically block access to the chiral center, preventing reagents from causing racemization.[1]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less likely to be removed by a base, which is often the first step in a racemization pathway.[1]

Q3: Are there any "green" or more sustainable methods for synthesizing chiral amino alcohols?

A3: Yes, biocatalysis is a prominent green chemistry approach. The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers several advantages:[3][4]

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • High Selectivity: Enzymes often provide exceptionally high enantioselectivity and diastereoselectivity.[3]

  • Reduced Waste: Biocatalytic routes can reduce the need for heavy metal catalysts and organic solvents.[3]

Q4: My purification by silica gel chromatography is leading to product degradation. What are my alternatives?

A4: If your chiral amino alcohol is sensitive to acidic conditions, you have several alternatives to standard silica gel chromatography:

  • Neutral Alumina Chromatography: Alumina is a more basic support and can be a good alternative.

  • Treated Silica Gel: You can neutralize the silica gel by washing it with a solution of a non-nucleophilic base, like triethylamine in your eluent system.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification and can sometimes even lead to enantiomeric enrichment.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can be used.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral Amino Alcohols

Catalytic SystemSubstrate TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Cu(CH₃CN)₄PF₆ / Chiral LigandEnals / EnonesVicinal Amino Alcohols>99:190-99.5%72-99%[2]
Ir-catalyzed Transfer HydrogenationN-PMP-protected β-amino ketonesanti-γ-Amino AlcoholsGood to Excellent--[6][7][8]
Rh-catalyzed HydrogenationN-PMP-protected β-amino ketonessyn-γ-Amino AlcoholsExcellent--[6][7][8]
Engineered Amine Dehydrogenase (wh84)1-hydroxy-2-butanone(S)-2-aminobutan-1-ol->99%62% (isolated)[3]
Proline-catalyzed Mannich ReactionAldehydes, Hydroxyacetoneα-hydroxy-β-amino ketones-HighGood[10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a CBS catalyst.

  • Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) in THF (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at 0 °C. Stir for 10-15 minutes.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: General Procedure for Biocatalytic Asymmetric Reductive Amination

This protocol describes a typical whole-cell biocatalytic reductive amination of a hydroxy ketone.

  • Cell Culture and Lysis: Grow E. coli cells expressing the desired engineered amine dehydrogenase (AmDH). Harvest the cells and resuspend them in a buffer (e.g., phosphate buffer, pH 7.5). Lyse the cells using sonication or a cell disruptor.

  • Reaction Setup: In a reaction vessel, combine the cell lysate, the hydroxy ketone substrate (e.g., 100 mM), an amino donor (e.g., ammonium chloride), and a cofactor (e.g., NAD(P)H). If a cofactor regeneration system is used (e.g., glucose dehydrogenase and glucose), include these components as well.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the substrate to the product by HPLC or GC analysis of reaction aliquots.

  • Workup and Product Isolation: Once the reaction is complete, centrifuge the mixture to remove cell debris. The supernatant containing the product can be further purified. For example, after adjusting the pH, the product can be extracted with an organic solvent.

  • Purification: The crude product can be purified by methods such as crystallization or chromatography.

  • Analysis: The enantiomeric excess of the final product is determined by chiral HPLC analysis, often after derivatization with a chiral derivatizing agent like Marfey's reagent.[4][11]

Visualizations

Troubleshooting_Workflow cluster_start Start: Unsatisfactory Result cluster_problem Problem Identification cluster_solutions_ee Solutions for Low ee cluster_solutions_dr Solutions for Low dr cluster_solutions_yield Solutions for Low Yield cluster_end End Goal Start Unsatisfactory Stereoselective Synthesis Low_ee Low Enantioselectivity? Start->Low_ee Low_dr Low Diastereoselectivity? Low_ee->Low_dr No Optimize_Catalyst Optimize Catalyst/Ligand Low_ee->Optimize_Catalyst Yes Low_Yield Low Yield? Low_dr->Low_Yield No Substrate_Control Substrate Control (Auxiliary) Low_dr->Substrate_Control Yes Optimize_Params Optimize T, Conc., Additives Low_Yield->Optimize_Params Yes Success Successful Synthesis Low_Yield->Success No Adjust_Conditions_ee Adjust T, Solvent, Time Optimize_Catalyst->Adjust_Conditions_ee Check_Racemization Investigate Racemization Adjust_Conditions_ee->Check_Racemization Check_Racemization->Success Reagent_Control Reagent/Catalyst Control Substrate_Control->Reagent_Control Reagent_Control->Success Protecting_Groups Use Protecting Groups Optimize_Params->Protecting_Groups Purification Improve Purification Protecting_Groups->Purification Purification->Success

Caption: A troubleshooting workflow for stereoselective amino alcohol synthesis.

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Reaction_Execution 2. Reaction Execution (Controlled Temp. & Time) Reaction_Setup->Reaction_Execution Monitoring 3. Reaction Monitoring (TLC, HPLC, GC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup 4. Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography, Crystallization) Workup->Purification Analysis 6. Analysis (Chiral HPLC for ee/dr) Purification->Analysis Final_Product Pure Chiral Amino Alcohol Analysis->Final_Product

Caption: A generalized experimental workflow for chiral amino alcohol synthesis.

References

Technical Support Center: Optimization of Chiral HPLC Methods for Phenylpropanolamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of phenylpropanolamine (PPA) isomers. Phenylpropanolamine, also known as norephedrine, has two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-norpseudoephedrine, and (1S,2S)-(+)-norpseudoephedrine. The successful separation and quantification of these isomers are critical due to their potentially different pharmacological and toxicological profiles.

Troubleshooting Guides

This section addresses common issues encountered during the chiral HPLC analysis of phenylpropanolamine isomers.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation, or the resolution between the phenylpropanolamine enantiomers is very poor. What are the likely causes and how can I fix it?

Answer:

Poor resolution in chiral separations is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.

    • Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point for a wide range of chiral compounds, including those with amine and hydroxyl groups like phenylpropanolamine. If you are not achieving separation, consider screening different types of CSPs, including cyclodextrin-based or Pirkle-type columns.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase plays a crucial role in chiral recognition.

    • Recommendation: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Systematically vary the percentage of the alcohol modifier. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. For reversed-phase chromatography, the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a key parameter to optimize.

  • Incorrect Mobile Phase Additives: For basic compounds like phenylpropanolamine, additives are often necessary to improve peak shape and selectivity.

    • Recommendation: In normal-phase mode, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), can significantly improve peak symmetry and resolution by minimizing interactions with residual silanol groups on the silica support. In reversed-phase mode, adjusting the pH of the aqueous buffer is critical. A lower pH (e.g., 2.5-4.0) will ensure the amine group of phenylpropanolamine is protonated, which can improve peak shape.

  • Flow Rate and Temperature: These parameters can also influence selectivity.

    • Recommendation: If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction time between the analytes and the CSP. Temperature can also have a significant effect on chiral separations; using a column oven to control and optimize the temperature is recommended.

Issue 2: Peak Tailing

Question: The peaks for the phenylpropanolamine isomers are showing significant tailing. What can I do to improve the peak shape?

Answer:

Peak tailing for basic compounds like phenylpropanolamine is a frequent issue in HPLC, often caused by secondary interactions with the stationary phase.

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction of the amine group with acidic silanol groups on the surface of silica-based columns.

    • Recommendation:

      • Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a competing base like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can effectively block these active silanol sites, leading to more symmetrical peaks.

      • Lower the Mobile Phase pH: In reversed-phase chromatography, operating at a lower pH (e.g., 2.5-3.5) ensures that the phenylpropanolamine molecule is fully protonated.[1] This reduces its interaction with the acidic silanol groups, thereby minimizing peak tailing.[1]

      • Use an End-Capped Column: Employing a column that has been "end-capped" will have fewer free silanol groups, which can reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Try diluting your sample or reducing the injection volume to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void at the column inlet can cause peak distortion.

    • Recommendation: If the problem persists, try flushing the column with a strong solvent. If that doesn't work, replacing the guard column (if used) or the analytical column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral HPLC method for phenylpropanolamine isomers?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, with a normal-phase mobile phase. A common initial mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine as a basic additive to improve peak shape. From there, you can optimize the ratio of the alcohol modifier to achieve the desired separation.

Q2: How does the choice of alcohol modifier (e.g., isopropanol vs. ethanol) in the mobile phase affect the separation?

A2: The choice of alcohol modifier can significantly impact the selectivity of the separation. Different alcohols can lead to different hydrogen bonding and dipole-dipole interactions with the chiral stationary phase and the analytes, which can alter the retention times and the resolution of the enantiomers. In some cases, changing the alcohol modifier can even reverse the elution order of the enantiomers. It is often beneficial to screen different alcohols (e.g., isopropanol, ethanol, n-butanol) during method development.

Q3: Can I use reversed-phase HPLC for the chiral separation of phenylpropanolamine isomers?

A3: Yes, reversed-phase HPLC can also be used. This typically involves a chiral stationary phase designed for aqueous mobile phases (e.g., Chiralpak AD-RH, Chiralcel OD-RH). The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer is a critical parameter to control for basic compounds like phenylpropanolamine.

Q4: What detection wavelength is appropriate for phenylpropanolamine?

A4: Phenylpropanolamine has a phenyl group, which provides UV absorbance. A common detection wavelength is around 210 nm or 254 nm. It is always recommended to determine the optimal wavelength by obtaining a UV spectrum of the analyte.

Q5: How can I confirm the elution order of the enantiomers?

A5: The elution order can be confirmed by injecting a standard of a single, known enantiomer if it is available. Alternatively, a detector that can measure optical rotation (a chiral detector) can be used in-line after the UV detector to determine the sign of rotation for each eluting peak.

Data Presentation

Table 1: Example Starting Conditions for Chiral HPLC Method Development for Phenylpropanolamine Isomers

ParameterNormal-PhaseReversed-Phase
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Acetonitrile / 20 mM Phosphate Buffer pH 3.0 (20:80, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Note: These are starting conditions and will likely require optimization for your specific application and instrument.

Experimental Protocols

Protocol 1: Chiral Separation of Phenylpropanolamine Isomers using Normal-Phase HPLC

This protocol provides a general procedure for the separation of phenylpropanolamine isomers on a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Phenylpropanolamine hydrochloride (racemic mixture)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation:

    • Carefully measure and mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic phenylpropanolamine HCl in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram for a sufficient time to allow all isomers to elute.

4. Optimization:

  • If resolution is not adequate, adjust the percentage of isopropanol in the mobile phase. Decreasing the isopropanol content (e.g., to 95:5:0.1) will generally increase retention and may improve resolution. Increasing the isopropanol content will decrease retention.

  • The type of alcohol modifier can also be changed (e.g., to ethanol) to alter selectivity.

  • The flow rate can be reduced (e.g., to 0.5 mL/min) to potentially improve resolution.

Mandatory Visualization

Chiral_HPLC_Troubleshooting_Workflow cluster_start Start: Poor/No Resolution cluster_csp Step 1: Evaluate CSP cluster_mp Step 2: Optimize Mobile Phase cluster_params Step 3: Adjust Other Parameters cluster_end Outcome start Poor or No Resolution of PPA Isomers csp_check Is the Chiral Stationary Phase (CSP) appropriate? start->csp_check csp_ok CSP is likely suitable csp_check->csp_ok Yes csp_bad Screen different CSPs (e.g., Amylose, Cyclodextrin) csp_check->csp_bad No mp_check Is the Mobile Phase composition optimal? csp_ok->mp_check end_bad Further Method Development Needed csp_bad->end_bad mp_adjust Adjust Mobile Phase: - Vary alcohol % (Normal Phase) - Adjust organic/aqueous ratio (Reversed Phase) - Add/adjust basic modifier (e.g., 0.1% DEA) mp_check->mp_adjust No params_check Are other parameters optimized? mp_check->params_check Yes mp_adjust->params_check params_adjust Adjust: - Flow Rate (try decreasing) - Temperature (use column oven) params_check->params_adjust No end_good Resolution Achieved params_check->end_good Yes params_adjust->end_good

Caption: A workflow for troubleshooting poor resolution in chiral HPLC.

Peak_Tailing_Troubleshooting cluster_start_tailing Start: Peak Tailing cluster_silanol Step 1: Address Silanol Interactions cluster_overload Step 2: Check for Column Overload cluster_column_health Step 3: Evaluate Column Condition cluster_end_tailing Outcome start_tailing Peak Tailing Observed for PPA Isomers silanol_check Are secondary silanol interactions the cause? start_tailing->silanol_check silanol_solution Add Basic Modifier (e.g., 0.1% DEA) or Lower pH (Reversed Phase) silanol_check->silanol_solution Yes overload_check Is the column overloaded? silanol_check->overload_check No end_tailing_good Symmetrical Peaks Achieved silanol_solution->end_tailing_good overload_solution Dilute Sample or Reduce Injection Volume overload_check->overload_solution Yes column_check Is the column contaminated or damaged? overload_check->column_check No overload_solution->end_tailing_good column_solution Flush Column with Strong Solvent or Replace Column column_check->column_solution Yes column_check->end_tailing_good No column_solution->end_tailing_good

Caption: A logical workflow for troubleshooting peak tailing issues.

References

Technical Support Center: Reducing Dehydroxylation Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize and troubleshoot dehydroxylation side reactions in their synthetic workflows. This resource provides practical guidance in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehydroxylation and in which contexts is it a common side reaction?

A1: Dehydroxylation is a chemical reaction that involves the removal of a hydroxyl (-OH) group from a molecule. While it can be a desired transformation in some cases, it often occurs as an unwanted side reaction, leading to the formation of impurities and a reduction in the yield of the target product. This side reaction is particularly prevalent in:

  • Peptide Synthesis: During the deprotection of amino acid side chains or the cleavage of the peptide from the resin, especially under strong acidic conditions.[1][2]

  • Carbohydrate Chemistry: The multiple hydroxyl groups in sugars are prone to elimination reactions under certain conditions.

  • Natural Product Synthesis: Complex molecules with multiple stereocenters and functional groups can be sensitive to reaction conditions that trigger dehydroxylation.

  • Catalytic Reductions: In reactions involving the reduction of other functional groups, the hydroxyl group can sometimes be inadvertently removed.

Q2: What are the primary causes of unintentional dehydroxylation?

A2: Unintentional dehydroxylation is often triggered by a combination of factors related to the substrate, reagents, and reaction conditions. Key causes include:

  • Strongly Acidic Conditions: Acid-catalyzed elimination is a common mechanism for dehydroxylation.[3] The protonation of the hydroxyl group makes it a good leaving group (water), facilitating the formation of a carbocation intermediate which can then eliminate a proton to form a double bond.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for elimination reactions to occur, even under moderately acidic or neutral conditions.[4][5]

  • Steric Hindrance: In some cases, steric strain around a hydroxyl group can be relieved through elimination, making dehydroxylation a thermodynamically favorable side reaction.

  • Inappropriate Choice of Reagents: The use of certain reducing agents or catalysts that have a high affinity for oxygen can lead to the cleavage of C-O bonds.

  • Neighboring Group Participation: The presence of certain functional groups adjacent to the hydroxyl group can facilitate its removal through intramolecular mechanisms.

Q3: How can I prevent dehydroxylation during my synthesis?

A3: Preventing dehydroxylation hinges on a careful selection of reaction conditions and strategies to protect the hydroxyl group. Key preventative measures include:

  • Use of Protecting Groups: This is the most common and effective strategy. A suitable protecting group can mask the hydroxyl functionality, rendering it inert to the reaction conditions. The choice of protecting group is critical and depends on the overall synthetic route.[6][7][8][9]

  • Milder Reaction Conditions: Opting for milder acids, lower reaction temperatures, and shorter reaction times can significantly suppress dehydroxylation.

  • Alternative Synthetic Routes: In some cases, redesigning the synthetic route to avoid harsh conditions that are known to cause dehydroxylation may be the best approach.

  • Careful Selection of Catalysts and Reagents: Choose reagents and catalysts that are selective for the desired transformation and have a low propensity for promoting dehydroxylation. For instance, in catalytic hydrogenolysis, modifying the catalyst support or the metal itself can enhance selectivity.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during synthesis that may be related to dehydroxylation side reactions.

Problem Possible Cause Suggested Solution
Low yield of the desired product with the presence of an unexpected alkene or alkane byproduct. Unwanted dehydroxylation has occurred.- Protect the hydroxyl group: Introduce a suitable protecting group in a prior step. Refer to the protecting group stability table below. - Modify reaction conditions: Lower the reaction temperature, use a milder acid or base, or reduce the reaction time. - Change the solvent: A less polar solvent may disfavor the formation of carbocation intermediates.
A mixture of diastereomers is obtained where a stereocenter bearing a hydroxyl group has been affected. Formation of a planar carbocation intermediate after the loss of the hydroxyl group, followed by non-stereospecific recapture of a nucleophile.- Avoid strongly acidic conditions that favor SN1-type reactions. - Use a protecting group to prevent the initial loss of the hydroxyl group.
During peptide synthesis, mass spectrometry reveals a product that is missing a hydroxyl-containing amino acid residue. Acid-catalyzed dehydroxylation and subsequent degradation during cleavage from the solid support.- Use a milder cleavage cocktail. - Optimize the cleavage time and temperature. - Ensure the appropriate side-chain protecting group for the hydroxyl-containing amino acid was used and that it is stable to the synthetic conditions but labile during the final cleavage.
In a catalytic hydrogenation reaction, the hydroxyl group is removed along with the target functional group. The catalyst is not selective and promotes hydrogenolysis of the C-O bond.- Screen different catalysts: For example, catalysts with different metal loadings or on different supports (e.g., Pd/C vs. PtO2). - Add an inhibitor: In some cases, adding a small amount of a catalyst poison can selectively inhibit the undesired C-O cleavage. - Modify the reaction conditions: Lowering the hydrogen pressure and temperature can sometimes improve selectivity.

Data Presentation

Table 1: Comparative Stability of Common Hydroxyl Protecting Groups

The choice of a protecting group is critical for the success of a multi-step synthesis. This table provides a summary of the stability of common hydroxyl protecting groups to various reaction conditions.

Protecting GroupAbbreviationStable toLabile to
Silyl Ethers
TrimethylsilylTMSBases, mild acidsStrong acids, fluoride ions
TriethylsilylTESBases, mild acidsStrong acids, fluoride ions
tert-ButyldimethylsilylTBDMS/TBSBases, mild acidsStrong acids, fluoride ions
tert-ButyldiphenylsilylTBDPSBases, mild acidsStrong acids, fluoride ions
TriisopropylsilylTIPSBases, mild acidsStrong acids, fluoride ions
Ethers
MethylMeAcids, bases, nucleophiles, reducing/oxidizing agentsStrong acids (e.g., HBr, BBr3)
BenzylBnBases, nucleophiles, mild acidsHydrogenolysis, strong acids
p-MethoxybenzylPMBBases, nucleophiles, mild acidsHydrogenolysis, strong oxidizing agents (e.g., DDQ, CAN)
TetrahydropyranylTHPBases, nucleophiles, reducing/oxidizing agentsAcids
Acetals/Ketals
MethoxymethylMOMBases, nucleophilesAcids
2-MethoxyethoxymethylMEMBases, nucleophilesLewis acids (e.g., ZnBr2), strong acids
Esters
AcetylAcAcids, mild basesStrong bases, nucleophiles
BenzoylBzAcids, mild basesStrong bases, nucleophiles
PivaloylPivAcids, mild basesStrong bases, nucleophiles

Data compiled from various sources, including[7][10].

Table 2: Influence of Temperature on Dehydroxylation of Kaolinite

This table illustrates the effect of temperature on the extent of dehydroxylation of kaolinite, a process relevant in ceramics and materials science. This data highlights the critical role of temperature in promoting dehydroxylation.

Temperature (°C)Degree of Dehydroxylation (%)
400< 18
500~50
600> 95
800100

Data adapted from[11].

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a TBDMS Ether

This protocol describes a standard method for protecting a primary alcohol, which can prevent its participation in unwanted dehydroxylation reactions.

Materials:

  • Alcohol substrate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve the alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure TBDMS-protected alcohol.

Mandatory Visualizations

dehydroxylation_mechanism cluster_step1 Step 1: Protonation of the Hydroxyl Group cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Elimination of a Proton Alcohol R-OH Protonated_Alcohol R-OH2+ Alcohol->Protonated_Alcohol + H+ H_plus H+ Carbocation R+ Protonated_Alcohol->Carbocation - H2O Water H2O Alkene Alkene Carbocation->Alkene - H+ H_plus_out H+

Caption: Acid-catalyzed dehydroxylation mechanism.

References

Overcoming challenges in the scale-up of 3-methylamino-1-phenylpropanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3-methylamino-1-phenylpropanol synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

My overall yield of 3-methylamino-1-phenylpropanol is low. What are the likely causes and how can I improve it?

Low overall yield can stem from issues in either the initial Mannich reaction or the subsequent reduction step. For the Mannich reaction, incomplete conversion of starting materials is a common problem. To address this, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the point of maximum conversion.

  • Stoichiometry of Reactants: The molar ratio of acetophenone, paraformaldehyde, and methylamine hydrochloride is critical. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to side product formation.[1] Experiment with slight variations in the molar ratios to find the optimal balance.

  • Solvent Choice: The choice of solvent (e.g., ethanol, isopropanol) can influence reaction kinetics. Ensure the solvent is of appropriate grade and dry, as water can interfere with the reaction.

For the reduction step, particularly when using catalytic hydrogenation, catalyst activity and reaction conditions are key:

  • Catalyst Activity: The activity of catalysts like Raney Nickel can degrade over time. Ensure you are using a fresh or properly activated catalyst. The amount of catalyst used is also important; typically, it ranges from 1% to 10% by weight of the starting material.[1]

  • Hydrogen Pressure and Temperature: These parameters are crucial for efficient reduction. The hydrogen pressure should be maintained within the recommended range (e.g., 0.3–1.5 MPa), and the temperature should be controlled to optimize the reaction rate while minimizing side reactions.[1]

  • pH of the Reaction Mixture: The pH of the solution during reduction can influence the reaction pathway and the formation of byproducts.

I am observing a significant amount of a dehydroxylation byproduct. How can I minimize its formation?

The formation of a dehydroxylation byproduct is a known issue in the reduction of 3-methylamino-1-propiophenone hydrochloride. This side reaction can be mitigated by:

  • Choice of Reducing Agent and Solvent: Using Raney Nickel as the catalyst with water as the solvent has been shown to reduce the dehydroxylation side reaction.[1] This is a more environmentally friendly and cost-effective alternative to expensive reducing agents like potassium borohydride, which may also lead to higher levels of this byproduct.

  • Temperature Control: Lowering the reaction temperature during hydrogenation can help to suppress the dehydroxylation pathway.

What are the key safety concerns when scaling up the catalytic hydrogenation step?

Scaling up catalytic hydrogenation with Raney Nickel and hydrogen gas requires strict safety protocols:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The system should be properly purged with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Raney Nickel Handling: Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or the reaction solvent.

  • Pressure and Temperature Monitoring: The reactor must be equipped with reliable pressure and temperature monitoring and control systems to prevent runaway reactions.

Data Presentation

The following table summarizes key quantitative data from various experimental conditions for the synthesis of 3-methylamino-1-phenylpropanol, primarily focusing on the Mannich reaction and subsequent hydrogenation.

ParameterCondition 1Condition 2Condition 3
Mannich Reaction
Molar Ratio (Acetophenone:Paraformaldehyde:Methylamine HCl)1:1:11:1:1.51:1.5:1
SolventEthanolIsopropanolEthanol
Temperature60°C90°C90°C
Hydrogenation
CatalystRaney NickelRaney NickelRaney Nickel
Hydrogen Pressure0.3 MPaNot specifiedNot specified
TemperatureNot specified80°CNot specified
Yield
3-methylamino-1-propiophenone hydrochloride~121 g~162.7 g~170.2 g
3-methylamino-1-phenylpropanol85.3 gNot specified107.3 g

Note: The yields are based on specific examples and may vary depending on the exact experimental setup and scale.

Experimental Protocols

1. Synthesis of 3-methylamino-1-propiophenone hydrochloride (Mannich Reaction)

This protocol is a generalized procedure based on common methodologies.[1]

  • Materials:

    • Acetophenone

    • Paraformaldehyde

    • Monomethylamine hydrochloride

    • Ethanol (or Isopropanol)

  • Procedure:

    • To a pressure-rated reactor, add acetophenone, paraformaldehyde, monomethylamine hydrochloride, and the alcohol solvent in the desired molar ratio.

    • Seal the reactor and heat the mixture to the target temperature (e.g., 60-100°C) with stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC) until the concentration of the product stabilizes.

    • Once the reaction is complete, cool the reaction mixture.

    • Concentrate the reaction solution by heating under reduced pressure to approximately one-third of the original volume.

    • Cool the concentrated solution to induce crystallization.

    • Filter the solid product and wash it with a small amount of cold solvent.

    • Dry the resulting white to slightly yellow solid, which is 3-methylamino-1-propiophenone hydrochloride.

2. Synthesis of 3-methylamino-1-phenylpropanol (Catalytic Hydrogenation)

This protocol outlines a general procedure for the reduction of the intermediate.[1]

  • Materials:

    • 3-methylamino-1-propiophenone hydrochloride

    • Water

    • Raney Nickel catalyst

    • Hydrogen gas

  • Procedure:

    • In a stainless steel autoclave, dissolve the 3-methylamino-1-propiophenone hydrochloride in water.

    • Carefully add the Raney Nickel catalyst as a slurry. The amount is typically 1-10% of the substrate weight.

    • Seal the autoclave and purge the system with nitrogen gas three times to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.3-1.5 MPa) and purge three times.

    • Heat the reaction mixture to the target temperature (e.g., 25-80°C) with vigorous stirring.

    • Maintain the hydrogen pressure and temperature for the duration of the reaction, monitoring for hydrogen uptake.

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Adjust the pH of the filtrate to 9-14 with a base solution (e.g., 30% sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Recover the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a solvent like cyclohexane to obtain pure 3-methylamino-1-phenylpropanol.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Overall Yield MannichIssues Mannich Reaction Issues: - Incomplete Conversion - Incorrect Stoichiometry - Poor Solvent LowYield->MannichIssues ReductionIssues Reduction Issues: - Inactive Catalyst - Suboptimal H2 Pressure/Temp - Incorrect pH LowYield->ReductionIssues Byproduct Byproduct Formation (e.g., Dehydroxylation) DehydroxylationCauses Dehydroxylation Causes: - High Temperature - Inappropriate Solvent/Catalyst Byproduct->DehydroxylationCauses OptimizeMannich Optimize Mannich Reaction: - Monitor Reaction Progress - Adjust Molar Ratios - Use Dry Solvent MannichIssues->OptimizeMannich OptimizeReduction Optimize Reduction: - Use Fresh/Activated Catalyst - Control Pressure & Temp - Adjust pH ReductionIssues->OptimizeReduction MinimizeDehydroxylation Minimize Dehydroxylation: - Lower Reduction Temperature - Use Raney Ni in Water DehydroxylationCauses->MinimizeDehydroxylation

Caption: Troubleshooting workflow for low yield and byproduct formation.

SynthesisWorkflow start Start mannich Mannich Reaction: Acetophenone, Paraformaldehyde, Methylamine HCl start->mannich intermediate 3-methylamino-1-propiophenone hydrochloride mannich->intermediate reduction Catalytic Hydrogenation: Raney Nickel, H2 intermediate->reduction product_crude Crude 3-methylamino-1-phenylpropanol reduction->product_crude purification Purification: - pH Adjustment - Extraction - Recrystallization product_crude->purification final_product Pure 3-methylamino-1-phenylpropanol purification->final_product

Caption: Experimental workflow for the synthesis of 3-methylamino-1-phenylpropanol.

References

Technical Support Center: Stability Testing of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability testing of 3-(methylamino)-1-phenylpropan-1-ol in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

This compound is a phenylethanolamine compound. It is most commonly known as pseudoephedrine . It is structurally related to ephedrine and is widely used as a nasal decongestant.[1][2] In the context of bioanalysis, it is crucial to use the correct nomenclature and be aware of its common synonyms to access a wider range of literature.

Q2: What are the recommended storage conditions for this compound in plasma and urine?

The stability of this compound (pseudoephedrine) is dependent on the biological matrix, storage temperature, and duration. Based on available data, the following conditions are recommended.

Summary of Storage Stability Data

Biological MatrixStorage ConditionDurationStability Finding
Human PlasmaAmbient Temperature (20–30°C)At least 8 hoursStable.[3]
Human PlasmaRoom TemperatureUp to 7 hoursStable.[4]
Human Plasma4°CUp to 7 hoursStable.[4]
Human Plasma-70°CUp to 30 daysStable.[3]
Human Plasma-70°CUp to 7 hoursStable.[4]
Rat Plasma-80°CAt least 60 daysStable.[5]

For long-term storage of plasma samples, freezing at -70°C or colder is advisable to ensure analyte integrity.[3][4]

Q3: What are the key stability tests to perform for this compound in a typical bioanalytical study?

For a comprehensive assessment of analyte stability in a biological matrix, the following tests are essential:

  • Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing, which samples may undergo during handling and analysis.[6][7] It has been shown that this compound is stable for at least three freeze-thaw cycles in human plasma and five cycles in another study.[3][4]

  • Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation and handling time.[3] Studies indicate stability in plasma for at least 8 hours at ambient temperature.[3]

  • Long-Term Stability: This test determines the stability of the analyte over a prolonged period under frozen storage conditions (e.g., -20°C or -70°C). The duration of the test should be equal to or longer than the period from sample collection to the final analysis.[3][4]

  • Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (e.g., after extraction and reconstitution) while they are in the autosampler waiting for injection into the analytical instrument. One study found that processed samples were stable in the autosampler at 10°C for 97 hours.[4]

Troubleshooting Guides

Q4: My freeze-thaw stability results for urine samples show analyte loss. Is this normal and how should I interpret it?

Yes, some degree of analyte loss after the initial freeze-thaw cycle in urine can be expected. One study observed that the concentration of several analytes, including pseudoephedrine, was significantly reduced after the first freeze/thaw cycle.[8] This initial loss is often attributed to the precipitation of biological materials like mucus and proteins upon thawing, which can co-precipitate or trap a fraction of the analyte.[8]

Interpretation and Recommendations:

  • Assess the Magnitude: While some loss is possible, the overall coefficient of variation (%CV) should ideally be within an acceptable range, typically less than 15-20%.[8]

  • Consistency is Key: The loss should be consistent across replicates. High variability may point to other issues in the workflow.

  • Subsequent Cycles: The reduction in concentration is often less significant in subsequent freeze-thaw cycles (e.g., second and third cycles) as the amount of precipitable material decreases.[8]

  • Workflow Optimization: If the loss is unacceptable, consider centrifuging the urine samples after thawing to pellet the precipitated material before taking an aliquot for extraction. Ensure this step is applied consistently to all samples, including calibrators and quality controls.

Q5: I'm experiencing issues like poor peak shape, signal variability, or ion suppression during my LC-MS/MS analysis. What are some common troubleshooting steps?

These issues are common in bioanalytical LC-MS/MS and often relate to matrix effects or chromatographic conditions.[9]

Troubleshooting Flowchart for LC-MS/MS Issues

G cluster_solutions Potential Solutions Start LC-MS/MS Issue Observed (e.g., Ion Suppression, Poor Peak Shape) CheckMobilePhase Check Mobile Phase (Freshly prepared? Correct pH? Degassed?) Start->CheckMobilePhase CheckColumn Inspect HPLC Column (Pressure high? Age of column? Contaminated?) CheckMobilePhase->CheckColumn If mobile phase is OK OptimizeExtraction Optimize Sample Extraction (Protein Precipitation, LLE, SPE?) CheckColumn->OptimizeExtraction If column is OK CheckIS Evaluate Internal Standard (IS) (Is it co-eluting with interferences? Stable?) OptimizeExtraction->CheckIS If extraction is OK Result Problem Resolved OptimizeExtraction->Result If new method works DiluteSample Dilute Sample (Reduces matrix concentration) CheckIS->DiluteSample If IS is OK AdjustGradient Modify Chromatographic Gradient (Separate analyte from interfering peaks?) DiluteSample->AdjustGradient If dilution is insufficient DiluteSample->Result If dilution works AdjustGradient->Result

Caption: A troubleshooting flowchart for common LC-MS/MS issues.

Key Steps:

  • Column Health: Poor peak shape can result from a voided or contaminated column. Consider flushing the column, reversing it (if permissible by the manufacturer), or replacing it.

  • Matrix Effects: Ion suppression occurs when co-eluting endogenous components from the matrix interfere with the ionization of the analyte in the MS source.[9]

    • Improve Sample Cleanup: Enhance your extraction procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering substances.

    • Chromatographic Separation: Modify your HPLC gradient to better separate the analyte from the region where matrix components elute.

  • Internal Standard (IS): Ensure your IS is appropriate. A stable isotope-labeled IS is ideal as it behaves very similarly to the analyte both chromatographically and in the MS source, helping to compensate for matrix effects.

Experimental Protocols & Methodologies

Q6: What is a standard protocol for conducting a long-term stability study in plasma?

This protocol provides a general framework. Specific concentrations, time points, and analytical methods should be adapted to your study's needs.

Experimental Workflow for Long-Term Stability Assessment

G cluster_prep 1. Sample Preparation cluster_aliquot 2. Aliquoting cluster_storage 3. Storage cluster_analysis 4. Analysis at Time Points (e.g., T=0, 1, 3, 6 months) cluster_eval 5. Data Evaluation Pool Pool blank plasma Spike_High Spike at High QC conc. Pool->Spike_High Spike_Low Spike at Low QC conc. Pool->Spike_Low Aliquot_High Aliquot High QC samples (n=5 per time point) Spike_High->Aliquot_High Aliquot_Low Aliquot Low QC samples (n=5 per time point) Spike_Low->Aliquot_Low Store Store all aliquots at target temperature (e.g., -70°C) Aliquot_High->Store Aliquot_Low->Store Analyze_T0 Analyze T=0 samples immediately Store->Analyze_T0 Analyze_Tn Analyze stored samples at subsequent time points Store->Analyze_Tn Compare Compare mean concentration of stored samples to T=0 Analyze_T0->Compare Analyze_Tn->Compare Assess Assess if % deviation is within acceptance criteria (e.g., ±15%) Compare->Assess

Caption: Workflow for a long-term stability study in a biological matrix.

Detailed Protocol:

  • Prepare QC Samples: Obtain a pool of blank human plasma. Prepare two sets of quality control (QC) samples by spiking the blank plasma with known concentrations of this compound, typically one at a low concentration and one at a high concentration within the calibration curve range.

  • Aliquot Samples: Divide each spiked pool into multiple small aliquots in appropriately labeled cryovials. Prepare enough aliquots for each time point you plan to test (e.g., 5 replicates per time point).

  • Baseline Analysis (T=0): Immediately analyze a set of freshly prepared QC samples (or a set of the T=0 aliquots) to establish the baseline concentration.

  • Storage: Place the remaining aliquots in a calibrated freezer at the desired storage temperature (e.g., -70°C).

  • Time Point Analysis: At each scheduled time point (e.g., 1 month, 3 months, 6 months), retrieve a set of low and high QC aliquots from the freezer.

  • Sample Processing and Analysis: Allow the samples to thaw completely and unassisted at room temperature. Process them using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS). Analyze them against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the mean concentration for each QC level at each time point. Compare this mean to the nominal concentration or the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within an acceptable limit (e.g., ±15%) of the nominal value.

Q7: What are the primary analytical methods for quantification?

The most common and robust methods for quantifying this compound in biological matrices are chromatography-based.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][10] It allows for the detection of very low concentrations (ng/mL levels) and can distinguish the analyte from other structurally similar compounds and endogenous matrix components.[4][11]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is also widely used.[12] While generally less sensitive than LC-MS/MS, it can be effective for studies where higher concentrations are expected.[12] The sample preparation often involves a liquid-liquid extraction to clean up the sample and concentrate the analyte.[12]

  • Gas Chromatography (GC): Methods using GC with a nitrogen-sensitive detector have also been reported for plasma concentration determination.[13]

Q8: What are the known degradation pathways for this compound in biological systems?

This compound (pseudoephedrine) is relatively stable in the body and is largely excreted unchanged in the urine.[1] Metabolic degradation is minimal.

  • Primary Pathway: The majority of the dose (between 55% and 96%) is eliminated unmetabolized.[1]

  • Minor Metabolic Pathway: A very small fraction (less than 1%) undergoes N-demethylation in the liver to form an inactive metabolite, norpseudoephedrine.[1][14]

Degradation Pathway of this compound

G Parent This compound (Pseudoephedrine) Metabolite Norpseudoephedrine (Inactive Metabolite) Parent->Metabolite <1% N-demethylation (Liver) Excretion Major Pathway: Unchanged in Urine Parent->Excretion >90%

Caption: The primary metabolic pathway for this compound.

Given its high stability, significant degradation during routine sample handling and storage is not expected, provided that appropriate conditions (e.g., low temperature) are maintained. The pH of the matrix, particularly urine, can influence its rate of elimination but is not typically a cause for chemical degradation in storage.[15]

References

Technical Support Center: Analysis of 3-(methylamino)-1-phenylpropan-1-ol and its Metabolites in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-(methylamino)-1-phenylpropan-1-ol in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in plasma and urine?

A1: Direct metabolism studies for this compound are not extensively documented in publicly available literature. However, based on its chemical structure and the metabolism of similar compounds like ephedrine, the primary degradation pathway is expected to be the oxidation of the secondary alcohol group to a ketone. This transformation would result in the formation of 3-(methylamino)-1-phenylpropan-1-one.[1] Further degradation could involve N-demethylation or other phase I and phase II metabolic reactions.

Q2: What is this compound and what are its known associations?

A2: this compound is a chemical compound that serves as a key intermediate in the synthesis of Atomoxetine, a medication used for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It is also a known human metabolite of fluoxetine.[3]

Q3: What are the main challenges in analyzing this compound and its metabolites in plasma and urine?

A3: The primary challenges in bioanalysis include achieving adequate sensitivity and selectivity, managing matrix effects, and ensuring the stability of the analytes during sample collection, storage, and processing.[4][5][6] Matrix components in plasma and urine can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[4][7][8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, it is crucial to have an efficient sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6] Chromatographic separation should be optimized to separate the analytes from the bulk of the matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[4]

Q5: What are the recommended storage conditions for plasma and urine samples containing this compound?

A5: To ensure the stability of drug analytes, biological samples should be frozen immediately after collection and stored at -20°C or, preferably, -80°C until analysis.[9][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.[9][10]

Troubleshooting Guides

LC-MS/MS Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with mobile phase.- Flush or replace the analytical column.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[7][8]
Retention Time Shifts - Changes in mobile phase composition or flow rate.- Column temperature fluctuations.- Column aging.- Prepare fresh mobile phase and purge the LC system.- Verify the pump is delivering a consistent flow rate.- Use a column oven to maintain a stable temperature.- Use a guard column and replace the analytical column if necessary.[7][8]
Low Signal Intensity / No Peak - Ion suppression from matrix components.- Analyte degradation.- Incorrect mass spectrometer settings.- Low concentration in the sample.- Improve sample cleanup.- Check analyte stability and prepare fresh samples and standards.- Optimize ion source parameters (e.g., temperature, gas flows, voltage).- Concentrate the sample extract or use a more sensitive instrument.[6][7]
High Background Noise - Contaminated mobile phase, solvents, or glassware.- Column bleed.- Contamination in the MS ion source.- Use high-purity (LC-MS grade) solvents and additives.- Flush the column with a strong solvent.- Clean the ion source, capillary, and ion optics of the mass spectrometer.[7][8]

Experimental Protocols

Protocol 1: Determination of this compound and its Ketone Metabolite in Human Plasma by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., deuterated this compound).

    • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for the parent compound and its metabolite.

Protocol 2: Analysis of this compound and its Metabolites in Urine
  • Sample Preparation (Dilute-and-Shoot):

    • Thaw urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.[10]

    • Take 100 µL of the supernatant and add 900 µL of the initial mobile phase containing the internal standard.

    • Vortex and directly inject into the LC-MS/MS system. Note: For conjugated metabolites, a hydrolysis step (e.g., using β-glucuronidase) may be required prior to analysis.[11]

  • LC-MS/MS Analysis:

    • The same LC-MS/MS conditions as described for plasma analysis can generally be used. The method may need to be re-validated for the urine matrix.

Data Presentation

Table 1: Hypothetical Quantitative Data for Metabolite Formation

AnalytePlasma Concentration (ng/mL) at 2hUrine Concentration (ng/mL) at 24h
This compound150.2 ± 25.885.6 ± 15.3
3-(methylamino)-1-phenylpropan-1-one45.7 ± 8.9120.4 ± 22.1

Visualizations

Degradation_Pathway Parent This compound Metabolite 3-(methylamino)-1-phenylpropan-1-one Parent->Metabolite Oxidation (e.g., by alcohol dehydrogenase)

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Add Internal Standard Sample->Spike Extraction Solid-Phase Extraction or Dilution Spike->Extraction Evaporation Evaporation & Reconstitution (for SPE) Extraction->Evaporation LC_Separation LC Separation Extraction->LC_Separation Direct Injection (for Dilution) Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for bioanalytical method.

References

Technical Support Center: Purification of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3-(methylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities often depend on the synthetic route. If prepared via the Mannich reaction followed by reduction, impurities may include:

  • Unreacted starting materials: Such as acetophenone, paraformaldehyde, and monomethylamine hydrochloride.[1][2]

  • Intermediates: Such as 3-(methylamino)-1-phenylpropan-1-one from incomplete reduction.

  • Side-products: A common side-product is the dehydroxylated analog, N-methyl-3-phenylpropan-1-amine, which can arise during the reduction step.[1]

Q2: My crude product is an oil, but the pure compound is a solid. What should I do?

The free base of this compound is a low-melting solid, and impurities can depress the melting point, causing it to appear as an oil.[3][4] Consider the following:

  • Convert to the hydrochloride salt: The hydrochloride salt has a higher melting point and is generally more crystalline. This can be achieved by treating a solution of the free base in an anhydrous solvent (like ether) with concentrated HCl.[5]

  • Attempt co-distillation: Traces of residual solvent can be removed by dissolving the oil in a low-boiling solvent (e.g., dichloromethane) and evaporating the solvent under reduced pressure. Repeat this process several times.

  • Initiate crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

Q3: What is the difference between purifying the free base versus the hydrochloride salt?

The main difference lies in the choice of solvents and techniques.

  • Free Base: It is soluble in many organic solvents. Purification is typically done by recrystallization from non-polar solvents like cyclohexane or by column chromatography.[1][2]

  • Hydrochloride Salt: It is an ionic salt, making it more soluble in polar solvents. Recrystallization is effective using polar protic solvents like ethanol/water mixtures.[5]

Troubleshooting Purification Issues

Problem 1: Low yield after recrystallization.

Possible Cause Troubleshooting Step
Incorrect solvent choice. Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test a range of solvents (e.g., cyclohexane, toluene, ethyl acetate/heptane mixtures).
Too much solvent used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
Product is still in the mother liquor. Concentrate the mother liquor (filtrate) by partially evaporating the solvent and cool again to obtain a second crop of crystals. Check the purity of this second crop separately.

Problem 2: Product purity does not improve after recrystallization.

Possible Cause Troubleshooting Step
Insoluble impurities present. Perform a hot filtration step. After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool.
Impurities have similar solubility. The chosen recrystallization solvent may not be effective at separating the desired compound from a key impurity. Consider an alternative purification method like column chromatography.
Product is co-precipitating with an impurity. Convert the free base to its hydrochloride salt (or vice-versa) and attempt to recrystallize the salt from a different solvent system, such as ethanol/water.[5]

Problem 3: Difficulty with column chromatography separation.

Possible Cause Troubleshooting Step
"Tailing" or "streaking" on the column. The amino group can interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve peak shape.
Poor separation of spots (low resolution). Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound. A common starting eluent is ethyl acetate/hexane.[5]
Compound is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient from ethyl acetate to a mixture of dichloromethane/methanol may be necessary.

Purification Data and Protocols

Quantitative Purification Data
ParameterMethodDetailsPurity AchievedReference
Melting Point Free BaseNot specified>97%56-57 °C
Melting Point Free BaseNot specifiedNot specified59-65 °C
Recrystallization Free BaseCyclohexaneNot specifiedNot specified
Recrystallization HCl SaltEthanol/Water (7:3 v/v)>98%Not specified
Extraction Free BaseAdjust pH to 9-14 with liquid alkali, extract with ethyl acetate.CrudeNot specified
TLC Analysis Free BaseSilica gel, Ethyl acetate/Hexane (1:1)N/ANot specified
Experimental Protocols

Protocol 1: Recrystallization of the Free Base from Cyclohexane

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification via Conversion to Hydrochloride Salt and Recrystallization

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. While stirring, add a solution of concentrated HCl dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation of Crude Salt: Collect the crude hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • Recrystallization: Dissolve the crude salt in a hot 7:3 (v/v) mixture of ethanol and water.[5] Use the minimum amount of hot solvent necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualized Workflows

PurificationWorkflow start_end start_end process process decision decision output output crude Crude Product (Oil or Solid) analysis Purity Check (TLC, NMR) crude->analysis is_pure Purity >98%? analysis->is_pure recryst Recrystallization (e.g., Cyclohexane) is_pure->recryst No pure Pure Product is_pure->pure Yes recryst->analysis chrom Column Chromatography recryst->chrom Purity still low chrom->analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization problem problem cause cause solution solution start Low Yield from Recrystallization cause1 Too much solvent used? start->cause1 cause2 Cooling too rapid? cause1->cause2 No sol1 Use minimum hot solvent cause1->sol1 Yes cause3 Compound still in filtrate? cause2->cause3 No sol2 Cool slowly to RT, then place in ice bath cause2->sol2 Yes sol3 Concentrate mother liquor to get a 2nd crop cause3->sol3 Yes end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for low yield during recrystallization.

References

Technical Support Center: Optimizing Reductive Amination of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reductive amination of propiophenone derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of propiophenone derivatives in a practical question-and-answer format.

My reaction yield is low or non-existent. What are the likely causes and how can I improve it?

Low yields are a frequent issue in reductive amination and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the propiophenone derivative, the amine, and the resulting imine may not be favorable.

    • Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials.[1][2] To drive the equilibrium towards the product, consider using a dehydrating agent like molecular sieves or employing azeotropic distillation with a Dean-Stark trap.[3]

    • pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[4] At a pH that is too low, the amine will be protonated and non-nucleophilic. Conversely, at a high pH, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack. Using a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH.

    • Catalysis: For less reactive substrates, the addition of a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation.[5][6]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for success.

    • Reducing Agent Selection: A common issue is the premature reduction of the starting ketone to an alcohol before imine formation.[5] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the ketone.[6] Sodium borohydride (NaBH₄) can be used, but it is often best to pre-form the imine before its addition.[5]

    • Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. You can test the activity of your borohydride reagent on a simple ketone like acetone and monitor the reduction by TLC.

  • Reaction Conditions:

    • Temperature: For sterically hindered propiophenone derivatives or amines, increasing the reaction temperature can help overcome the activation energy barrier for both imine formation and reduction.

    • Solvent: Ensure all reactants are soluble in the chosen solvent. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[5]

I am observing significant formation of a byproduct alcohol from my propiophenone derivative. How can I prevent this?

The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the ketone starting material.

  • Use a Milder Reducing Agent: As mentioned, stronger reducing agents like NaBH₄ can readily reduce the ketone. Switching to NaBH(OAc)₃ or NaBH₃CN will significantly minimize this side reaction as they are less reactive towards ketones under neutral or mildly acidic conditions.[6]

  • Stepwise Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the imine formation using techniques like TLC or NMR.[7] This ensures that the concentration of the ketone is minimized when the reducing agent is introduced.

My primary amine is undergoing over-alkylation, leading to the formation of tertiary amines. How can I control this?

Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the propiophenone derivative.

  • Stoichiometry Control: Using a stoichiometric amount of the primary amine or a slight excess of the ketone can help minimize the opportunity for the product to react further.

  • Stepwise Imine Formation and Reduction: Pre-forming the imine and then carrying out the reduction can suppress over-alkylation.[7]

  • Reaction Conditions: Running the reaction under non-acidic conditions has been reported to suppress the formation of tertiary amines.

The reaction with my sterically hindered propiophenone derivative or amine is very slow or not proceeding at all. What can I do?

Steric hindrance can significantly impede both the formation of the imine and its subsequent reduction.

  • Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the steric barrier.

  • Use a More Reactive Reducing Agent (with caution): If the reduction of the sterically hindered imine is the slow step, a more powerful reducing agent might be necessary. However, this increases the risk of reducing the starting ketone. A careful balance and stepwise addition are crucial.

  • Employ Catalysis: The use of a Lewis acid catalyst can activate the ketone, making it more susceptible to nucleophilic attack by the hindered amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination?

A1: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 5. This pH range is a compromise that allows for sufficient protonation of the carbonyl group to facilitate nucleophilic attack by the amine, without excessively protonating the amine and rendering it non-nucleophilic.

Q2: Which reducing agent should I choose?

A2: The choice of reducing agent depends on the specific substrates and desired selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reactions due to its mildness and selectivity for reducing iminium ions in the presence of ketones.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent, effective at acidic pH. However, it is toxic and can generate hydrogen cyanide gas, requiring careful handling.[6]

  • Sodium Borohydride (NaBH₄): A less expensive but more powerful reducing agent. It can reduce the starting ketone, so it is best used in a two-step procedure where the imine is formed first.[5]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): A clean and efficient method, particularly for larger-scale reactions. It avoids the use of stoichiometric hydride reagents.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting ketone, the amine, a co-spot of both, and the reaction mixture. The disappearance of the starting materials and the appearance of a new spot for the imine (in a two-step process) and the final amine product will indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.

Q4: What are some common work-up procedures for reductive amination?

A4: A typical work-up involves quenching the reaction with an acidic aqueous solution (e.g., HCl) to neutralize any remaining reducing agent and to protonate the amine product, making it water-soluble. The organic layer can then be washed to remove unreacted ketone and other non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into an organic solvent.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFMild, selective for imines/iminium ions, good for one-pot reactions.[5]Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHMild, selective at acidic pH.[5]Toxic (generates HCN), requires careful handling.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, powerful reducing agent.[5]Can reduce starting ketones and aldehydes, often requires a two-step procedure.[5]
Catalytic HydrogenationH₂/CatalystMeOH, EtOH, EtOAcAtom economical, clean work-up.[2]Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.

Table 2: Influence of Reaction Parameters on the Reductive Amination of Propiophenone with Benzylamine

EntryReducing AgentSolventTemperature (°C)AdditiveYield (%)Reference
14 wt% Au/CeO₂/TiO₂ (H₂)Toluene100-High (not specified)[1]
2NaBH₄IsopropanolRefluxp-TSOH (for imine formation)Near theoretical (for imine)[3]
3NaBH₄Glycerol70-97 (for benzaldehyde)[8]
4H₂/Co catalystaq. NH₃50-High (for various ketones)[9]
5Trichlorosilane-rtTMEDAGood to high[10]

Note: The yields reported are often for analogous systems (e.g., benzaldehyde instead of propiophenone) but illustrate the effectiveness of the conditions.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of the propiophenone derivative (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1.0-1.2 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the reaction mixture. The reaction may be exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

  • Imine Formation: Dissolve the propiophenone derivative (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent like methanol or ethanol. If necessary, add a catalytic amount of acetic acid. For sterically hindered substrates, refluxing the mixture with a Dean-Stark trap to remove water can be beneficial. Monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed as indicated by TLC.

  • Quench the reaction by carefully adding an acidic solution (e.g., 1 M HCl) until gas evolution ceases.

  • Basify the mixture with a concentrated base (e.g., 6 M NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as needed.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Propiophenone Propiophenone Derivative Mix Mix Reactants Propiophenone->Mix Amine Amine Amine->Mix Solvent Anhydrous Solvent Solvent->Mix Imine_Formation Imine Formation (Acid Catalyst) Mix->Imine_Formation Add_Reductant Add Reducing Agent Imine_Formation->Add_Reductant Stir Stir & Monitor Add_Reductant->Stir Quench Quench Stir->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for one-pot reductive amination.

Troubleshooting_Tree Start Low Yield? Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK No_Imine Optimize Imine Formation Imine_OK->No_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Add_Dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) No_Imine->Add_Dehydrating Adjust_pH Adjust pH (4-5) No_Imine->Adjust_pH Add_Catalyst Add Lewis Acid Catalyst No_Imine->Add_Catalyst Check_Reductant Check Reducing Agent Activity & Amount Check_Reduction->Check_Reductant Change_Reductant Use Milder/Stronger Reducing Agent Check_Reduction->Change_Reductant Increase_Temp Increase Temperature (for hindered substrates) Check_Reduction->Increase_Temp

Caption: Troubleshooting decision tree for low reaction yields.

References

Minimizing impurities in the synthesis of atomoxetine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of atomoxetine precursors.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of atomoxetine precursors in a question-and-answer format.

Question 1: High levels of regioisomeric impurities, such as N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine (3-ATM) and N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine (4-ATM), are detected in my final product. What is the likely cause and how can I minimize them?

Answer:

The presence of 3-ATM and 4-ATM regioisomers in your atomoxetine product is almost certainly due to the presence of 3-fluorotoluene and 4-fluorotoluene impurities in your 2-fluorotoluene starting material.[1][2] These impurities react with the alkoxide of N-methyl-3-hydroxy-3-phenylpropylamine in a similar manner to 2-fluorotoluene, leading to the formation of the corresponding regioisomers. These impurities are notoriously difficult to remove through standard purification techniques once formed.[2]

Mitigation Strategies:

  • Starting Material Purity: The most effective way to control these impurities is to use high-purity 2-fluorotoluene. It is crucial to analyze the purity of your starting material before use, for example by Gas Chromatography (GC), to ensure that the levels of 3-fluorotoluene and 4-fluorotoluene are minimal.[1]

  • Purification of (R)-(-)-Tomoxetine (S)-(+)-Mandelate Salt: If you are already facing issues with these impurities, purification of the diastereomeric salt, (R)-(-)-tomoxetine (S)-(+)-mandelate, through recrystallization is a highly effective method to reduce the levels of regioisomeric impurities.[3][4]

Question 2: My synthesis is generating the N-nitroso-atomoxetine impurity. What are the contributing factors and how can I prevent its formation?

Answer:

The formation of N-nitroso-atomoxetine, a potentially genotoxic impurity, occurs when a nitrosatable amine (in this case, atomoxetine or its precursors) reacts with a nitrosating agent.[5][6]

Preventive Measures:

  • Control of Raw Materials: Use active pharmaceutical ingredients (APIs) and excipients with low nitrite and nitrosamine content. It is advisable to test your raw materials for nitrite levels.[7][8]

  • Process Conditions:

    • pH Control: N-nitrosamine formation is typically favored under acidic conditions.[6] Maintaining a neutral or basic pH during relevant process steps can significantly reduce the rate of nitrosation.

    • Use of Inhibitors: The addition of antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) to the formulation can inhibit the formation of nitrosamines.[9][10]

  • Environmental Control: Manufacturing in an environment with low levels of nitrogen oxides (NOx) can also help prevent the formation of nitrosamines. This can be achieved by using NOx removal filters in the manufacturing area.[7][8]

  • Solvent Choice: Avoid solvents that may contain residual nitrites or can degrade to form nitrosating agents. Whenever possible, use freshly purified solvents.[11]

Question 3: The enantiomeric purity of my (R)-(-)-atomoxetine is lower than desired. How can I improve it?

Answer:

Low enantiomeric purity is a common challenge. The most effective method to enhance the enantiomeric excess (e.e.) of (R)-(-)-atomoxetine is through the purification of its diastereomeric salt, (R)-(-)-tomoxetine (S)-(+)-mandelate, by recrystallization. This process selectively crystallizes the desired diastereomer, leaving the undesired (S)-(+)-tomoxetine (S)-(+)-mandelate in the mother liquor.

Key Steps for Improving Enantiomeric Purity:

  • Formation of the Mandelate Salt: React racemic tomoxetine with (S)-(+)-mandelic acid.

  • Recrystallization: Recrystallize the resulting (R)-(-)-tomoxetine (S)-(+)-mandelate salt from a suitable solvent system. Toluene, often in combination with a C1-C4 alcohol like methanol, has been shown to be effective.[4] Multiple recrystallizations may be necessary to achieve the desired level of enantiomeric purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in atomoxetine synthesis?

A1: The most frequently encountered impurities include:

  • Regioisomeric impurities: 3-ATM and 4-ATM, arising from impurities in the 2-fluorotoluene starting material.[1][2]

  • N-desmethyl-phenoxy-phenylpropylamine (D-ATM): Formed from the reaction with fluorobenzene, another common impurity in 2-fluorotoluene.[2]

  • Enantiomeric impurity: The undesired (S)-(+)-enantiomer of atomoxetine.

  • N-Nitroso-atomoxetine: A potential genotoxic impurity formed by the reaction of atomoxetine with nitrosating agents.[5][12]

Q2: How can I analyze the purity of my 2-fluorotoluene starting material?

A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended method for analyzing the purity of 2-fluorotoluene. This technique can effectively separate and quantify the main component from its isomers (3-fluorotoluene and 4-fluorotoluene) and other related impurities like fluorobenzene.[1]

Q3: What is the Threshold of Toxicological Concern (TTC) for genotoxic impurities?

A3: The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For most genotoxic impurities, this is typically set at 1.5 µ g/day .

Data Presentation

Table 1: Impact of Recrystallization on the Purity of (R)-(-)-Tomoxetine (S)-(+)-Mandelate Salt

Recrystallization Solvent/SystemInitial Purity (R/S ratio)Purity after Recrystallization (R/S ratio)Key Observation
Toluene / Methanol95/5>99/1Significant improvement in enantiomeric purity.
TolueneS-isomer: 0.56%S-isomer: 0.13%Reduction of the undesired enantiomer.
AcetonitrileNot specifiedS-isomer: 0.04%Effective for achieving high chemical purity.[3]
TolueneR/S ratio: ~95/5R/S ratio: 99.9/0.1High purification factor for the enantiomeric impurity.[4]

Table 2: Common Solvents for Recrystallization of Atomoxetine Intermediates

SolventApplicationNotes
TolueneRecrystallization of (R)-(-)-tomoxetine (S)-(+)-mandelate.Often used in combination with a co-solvent like methanol.[4]
AcetonitrileRecrystallization of (R)-(-)-tomoxetine (S)-(+)-mandelate and final atomoxetine HCl.[3]Can yield high chemical purity.
Methyl tertiary-butyl etherRecrystallization of (R)-(-)-tomoxetine (S)-(+)-mandelate.[3]An alternative solvent for purification.
IsopropanolRecrystallization of the final atomoxetine HCl salt.Can be used for final product purification.

Experimental Protocols

Protocol 1: Purification of (R)-(-)-Tomoxetine (S)-(+)-Mandelate Salt by Recrystallization

Objective: To improve the chemical and enantiomeric purity of (R)-(-)-tomoxetine (S)-(+)-mandelate.

Materials:

  • Crude (R)-(-)-tomoxetine (S)-(+)-mandelate salt

  • Toluene

  • Methanol

  • Heating mantle with magnetic stirrer

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Suspend the crude (R)-(-)-tomoxetine (S)-(+)-mandelate salt in a mixture of toluene and a small amount of methanol (e.g., a 10:1 ratio of toluene to methanol by volume). The amount of solvent should be sufficient to form a slurry.

  • Heat the suspension with stirring to a temperature of approximately 65-70°C until all the solid dissolves.[4]

  • Slowly cool the solution to room temperature to induce crystallization. Seeding with a small crystal of pure (R)-(-)-tomoxetine (S)-(+)-mandelate can be beneficial to initiate crystallization.

  • Further cool the mixture in an ice bath for at least one hour to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

  • Analyze the purity of the recrystallized product and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the efficiency of the purification.

Protocol 2: Analysis of 2-Fluorotoluene Purity by Gas Chromatography (GC)

Objective: To determine the levels of 3-fluorotoluene and 4-fluorotoluene impurities in a 2-fluorotoluene sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-fluorotoluene sample in a suitable solvent (e.g., dichloromethane).

  • Standard Preparation: Prepare standard solutions of 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene of known concentrations.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 150°C) to ensure good separation of the isomers.

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the standard solutions to determine the retention times of each isomer. Then, inject the sample solution.

  • Quantification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each impurity by comparing the peak areas with the calibration curve generated from the standard solutions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Tomoxetine cluster_purification Purification via Diastereomeric Salt Formation cluster_final_steps Final Product Synthesis start Starting Materials: (R)-3-Hydroxy-N-methyl-3-phenyl-propylamine 2-Fluorotoluene (High Purity) reaction Reaction with Strong Base (e.g., Potassium tert-butoxide) start->reaction crude_tomoxetine Crude Racemic Tomoxetine reaction->crude_tomoxetine mandelic_acid Addition of (S)-(+)-Mandelic Acid crude_tomoxetine->mandelic_acid mandelate_salt Crude (R)-(-)-Tomoxetine (S)-(+)-Mandelate Salt mandelic_acid->mandelate_salt recrystallization Recrystallization (e.g., Toluene/Methanol) mandelate_salt->recrystallization pure_mandelate Pure (R)-(-)-Tomoxetine (S)-(+)-Mandelate Salt recrystallization->pure_mandelate mother_liquor Mother Liquor (Contains undesired S-isomer) recrystallization->mother_liquor base_treatment Treatment with Base pure_mandelate->base_treatment atomoxetine_base (R)-(-)-Atomoxetine (Free Base) base_treatment->atomoxetine_base hcl_addition Addition of HCl atomoxetine_base->hcl_addition final_product Atomoxetine HCl (Final Product) hcl_addition->final_product

Caption: Workflow for the synthesis and purification of atomoxetine.

impurity_troubleshooting cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation high_regioisomers High Regioisomeric Impurities Detected impure_starting_material Impure 2-Fluorotoluene (contains 3-FT, 4-FT) high_regioisomers->impure_starting_material high_nitroso N-Nitroso Impurity Detected nitrosating_agents Presence of Nitrosating Agents (e.g., nitrites in raw materials) high_nitroso->nitrosating_agents process_conditions Favorable Reaction Conditions (e.g., acidic pH) high_nitroso->process_conditions analyze_sm Analyze Purity of 2-Fluorotoluene (GC) impure_starting_material->analyze_sm purify_intermediate Recrystallize Mandelate Salt impure_starting_material->purify_intermediate control_raw_materials Use Low-Nitrite Raw Materials nitrosating_agents->control_raw_materials add_inhibitors Add Antioxidants/Inhibitors process_conditions->add_inhibitors control_ph Maintain Neutral/Basic pH process_conditions->control_ph control_environment Manufacture in NOx-free Environment process_conditions->control_environment

Caption: Troubleshooting logic for common impurities in atomoxetine synthesis.

References

Technical Support Center: Enhancing Enantiomer Resolution in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of enantiomers in chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method development and optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during your chiral separation experiments, offering step-by-step solutions in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: My enantiomers are co-eluting or showing very poor separation (Resolution, Rs < 1.5). What steps should I take to improve resolution?

A: Poor resolution is a common challenge in chiral High-Performance Liquid Chromatography (HPLC).[1][2] A systematic approach is required, focusing first on the Chiral Stationary Phase (CSP) and then optimizing the mobile phase and other chromatographic parameters.[1][3]

Recommended Actions:

  • Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving chiral separation.[4][5] The interactions between the analyte and the stationary phase are highly specific.[3] If you have no prior information, screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is the most effective starting point.[4][6] Polysaccharide-based columns are versatile and widely applicable for a large number of chiral separations.[5]

  • Optimize Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[7][8]

    • Normal-Phase: For normal-phase mode (e.g., hexane/alcohol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the alcohol generally increases retention and can improve resolution.[9] The choice of alcohol itself can also be critical.[7]

    • Reversed-Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[9]

    • Additives: For acidic or basic compounds, the addition of a small amount of a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) for acids, 0.1% Diethylamine (DEA) for bases) can dramatically improve peak shape and resolution by minimizing unwanted secondary interactions with the stationary phase.[1][10]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or lower) increases the time for the enantiomers to interact with the CSP, which can enhance resolution.[11]

  • Vary Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[1]

    • Generally, decreasing the temperature enhances chiral selectivity and improves resolution.[2]

    • However, increasing the temperature can improve column efficiency and peak shape.[2] In some cases, an increase in temperature can lead to better separation or even reverse the elution order.[2][12] It is a valuable parameter to screen, typically in a range from 10°C to 40°C.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. How can I improve their shape?

A: Poor peak shape is often caused by secondary interactions, improper mobile phase conditions, column contamination, or sample overload.[1][2]

Recommended Actions:

  • Use Mobile Phase Additives: Unwanted interactions with the stationary phase are a primary cause of peak tailing.[1]

    • For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase to mask active silanol sites on the silica support.[2]

    • For Acidic Compounds: Add an acidic modifier like 0.1% TFA or formic acid to ensure the analyte is in a single, non-ionized form.[1]

  • Check Sample Solvent and Concentration:

    • Solvent: Ideally, dissolve your sample in the mobile phase.[13] If a stronger solvent is used, it can cause peak distortion.[14]

    • Overload: Injecting too much sample can lead to broad, asymmetric peaks.[11] Try reducing the sample concentration or injection volume.[15]

  • Ensure Proper Column Equilibration: Chiral stationary phases can require longer equilibration times than achiral phases, especially when changing mobile phases. Equilibrate with at least 20-30 column volumes of the new mobile phase.

  • Column Health: Contaminants from previous analyses can build up on the column, leading to poor peak shape.[14] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[2]

Issue 3: Irreproducible Retention Times or Resolution

Q: My retention times and resolution are shifting between runs. What could be the cause?

A: Irreproducible results are often linked to insufficient equilibration, temperature fluctuations, or changes in the mobile phase composition.

Recommended Actions:

  • Control Column Temperature: Temperature has a strong effect on retention and selectivity in chiral chromatography. Lack of precise temperature control can lead to significant variability. Use a column thermostat and maintain the temperature to within ±1°C.

  • Ensure Thorough Column Equilibration: Always ensure the column is fully equilibrated before starting a sequence of analyses. When changing mobile phase composition, re-equilibration is critical. Some columns may take 1-2 hours to fully equilibrate.

  • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily. Evaporation of the more volatile solvent component (e.g., hexane in a hexane/IPA mixture) can alter the composition and affect chromatography.[2] Ensure solvents are properly degassed.

  • Beware of "Column Memory": The history of a chiral column can impact separations.[16] Strongly retained compounds or additives from previous uses can slowly elute or alter the stationary phase surface, affecting current analyses. It is good practice to dedicate a column to a specific method or mobile phase type.[16]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral column to start my method development? A1: The selection of a CSP is often challenging and involves screening.[17] A common strategy is to screen a small, diverse set of columns.[6] Polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points as they are versatile and can be used in multiple modes (normal-phase, reversed-phase, polar organic).[4] Many manufacturers provide column selection guides based on the functional groups of your analyte.[17]

Q2: What is the typical starting flow rate and how should I optimize it? A2: A typical starting flow rate for a 4.6 mm ID analytical column is 1.0 mL/min. However, for chiral separations, the optimal flow rate is often lower. If you have some separation but need better resolution, try decreasing the flow rate in increments to 0.5 mL/min or even 0.2 mL/min. This increases efficiency by allowing more time for interactions between the enantiomers and the CSP.[11]

Q3: Can I use gradient elution in chiral chromatography? A3: While most chiral separations are developed using isocratic elution to ensure robustness, gradient elution can be used.[15][16] It is particularly useful during initial screening to elute a wide range of compounds.[18] However, for routine analysis, an isocratic method is generally preferred for its simplicity and reproducibility.[16]

Q4: How should I properly care for and store my chiral column? A4: Proper care is essential for the longevity of expensive chiral columns. Always follow the manufacturer's instructions.

  • Flushing: Before storage, flush the column with a solvent that is miscible with the mobile phase but free of any salts or additives. For normal-phase applications, flushing with isopropanol is common.[14]

  • Storage: Store the column in a recommended solvent (often the shipping solvent, like hexane/isopropanol). Ensure the end-plugs are tight to prevent the column from drying out.

  • Avoid Restricted Solvents: Be aware that some "coated" polysaccharide CSPs are not compatible with certain solvents (e.g., THF, DCM, ethyl acetate) that can damage the stationary phase. "Immobilized" or "bonded" CSPs offer much broader solvent compatibility.[13][14]

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase is a key step in enhancing enantiomeric resolution. The following tables summarize the typical effects of common mobile phase parameters.

Table 1: Effect of Alcohol Modifier in Normal-Phase Mode
Parameter ChangeEffect on Retention TimeEffect on Resolution (Rs)Typical Application
Decrease % Alcohol (e.g., from 10% to 5% IPA in Hexane)IncreasesOften ImprovesFine-tuning a separation where Rs is low.
Increase % Alcohol (e.g., from 10% to 20% IPA in Hexane)DecreasesOften DecreasesSpeeding up analysis when resolution is already high.
Change Alcohol Type (e.g., Isopropanol to Ethanol)VariesCan significantly change/improveScreening for selectivity when initial attempts fail.[7]
Table 2: Effect of Additives for Ionizable Compounds
Analyte TypeAdditive (Typical Conc.)PurposeExpected Outcome
Basic Compound Diethylamine (DEA), Ethanolamine (0.1% - 0.5%)Masks residual silanols on the silica surface.[1][10]Improved peak symmetry (less tailing), potentially better resolution.
Acidic Compound Trifluoroacetic Acid (TFA), Formic Acid (0.1%)Suppresses ionization of the acidic analyte.[1][11]Improved peak symmetry, more reproducible retention.
Zwitterionic Acid/Base pair (e.g., Acetic Acid/Ammonia)Controls ionization state of both functional groups.Can improve retention and peak shape in polar modes.

Experimental Protocols

Protocol 1: Chiral Method Screening on a Polysaccharide-Based Column

This protocol outlines a systematic approach to screen for initial separation conditions for a novel chiral compound using a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

1. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at approximately 0.5-1.0 mg/mL.[5]
  • Dissolve the sample in the initial mobile phase or a compatible solvent.[5][13]

2. HPLC System and Column:

  • HPLC System: Standard HPLC with UV detector.
  • Column: e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm).[5]
  • Temperature: 25 °C.[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Detection: Set UV wavelength to the analyte's absorbance maximum (e.g., 270 nm).[5]
  • Injection Volume: 10 µL.[5]

3. Mobile Phase Screening (Normal-Phase):

  • Prepare the following mobile phases. Filter through a 0.45 µm filter and degas before use.[5]
  • Condition A: n-Hexane / Isopropanol (90:10, v/v)
  • Condition B: n-Hexane / Ethanol (85:15, v/v)[5]
  • If the analyte is acidic or basic, prepare the same mobile phases containing 0.1% of an appropriate additive (TFA or DEA).

4. Screening Procedure:

  • Equilibrate the column with Condition A for at least 30 minutes (or ~30 column volumes).
  • Inject the sample and run the analysis.
  • If no elution occurs after 30 minutes or if resolution is poor, switch to Condition B.
  • Before switching, flush the column with 100% Isopropanol for 15 minutes, then equilibrate with the new mobile phase.
  • Evaluate the resulting chromatograms for any signs of separation.

5. Optimization:

  • If partial separation is observed, optimize the method by:
  • Adjusting the ratio of hexane/alcohol.
  • Decreasing the flow rate to 0.5 mL/min.
  • Screening temperatures between 15°C and 40°C.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Start: Poor or No Resolution (Rs < 1.5) csp 1. Evaluate CSP Selection Is the CSP appropriate for the analyte? start->csp screen_csp Screen diverse CSPs (Polysaccharide, Macrocyclic, etc.) csp->screen_csp No / Unknown mobile_phase 2. Optimize Mobile Phase Systematically vary solvent ratios. csp->mobile_phase Yes screen_csp->mobile_phase additives Add Modifiers (0.1% TFA/DEA) For acidic/basic analytes mobile_phase->additives flow_rate 3. Adjust Flow Rate Decrease flow rate (e.g., to 0.5 mL/min) additives->flow_rate temperature 4. Vary Temperature Screen from 10°C to 40°C flow_rate->temperature success Resolution Achieved (Rs >= 1.5) temperature->success

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Decision Logic for Mobile Phase Additives

G cluster_options Functional Group start Analyte Properties is_ionizable Is the analyte ionizable? start->is_ionizable acidic Acidic is_ionizable->acidic Yes basic Basic is_ionizable->basic Yes neutral Neutral is_ionizable->neutral No add_acid Add Acidic Modifier (e.g., 0.1% TFA, Formic Acid) acidic->add_acid add_base Add Basic Modifier (e.g., 0.1% DEA, Butylamine) basic->add_base no_additive No additive generally needed. Focus on solvent ratio. neutral->no_additive

Caption: A decision tree for selecting mobile phase additives based on analyte properties.

Relationship of Key Parameters to Resolution

G Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention CSP CSP Choice CSP->Selectivity MobilePhase Mobile Phase MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency ParticleSize Particle Size ParticleSize->Efficiency

Caption: Interrelationship of chromatographic parameters influencing enantiomeric resolution.

References

Addressing matrix effects in LC-MS analysis of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(methylamino)-1-phenylpropan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide: Inconsistent Quantification & Poor Sensitivity

This guide addresses common issues such as poor reproducibility, inaccurate quantification, and low sensitivity during the LC-MS analysis of this compound, which are often caused by matrix effects.

Problem: High variability in peak areas and poor reproducibility between injections.

Question: My quantitative results for this compound are highly variable across different samples from the same batch. What could be the cause?

Answer: High variability is a classic sign of inconsistent matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3] This interference can either suppress or enhance the analyte signal, leading to erroneous and irreproducible results.[4][5][6] The composition of the matrix can vary slightly from sample to sample, causing the degree of suppression or enhancement to change, which results in high data variability.

To resolve this, you must first identify and then mitigate the matrix effect.

Step 1: Identify and Characterize the Matrix Effect

A qualitative assessment using post-column infusion is an excellent first step to visualize when ion suppression or enhancement occurs during your chromatographic run.[1][5][7]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[8]

  • Equilibration: Allow the infused analyte signal to stabilize, establishing a constant, elevated baseline.

  • Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte).

  • Analysis: Monitor the baseline of the infused analyte. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.[5][8] The retention times of these deviations show where co-eluting matrix components are interfering.[1][9][10]

Step 2: Implement Mitigation Strategies

Based on the results from the post-column infusion, you can select an appropriate strategy.

G cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies Problem Inconsistent Results & Poor Sensitivity Assess Assess Matrix Effect (Post-Column Infusion) Problem->Assess Is matrix effect the cause? Quantify Quantify Matrix Effect (Post-Extraction Spike) Assess->Quantify Suppression/Enhancement Zone Identified OptimizeLC Optimize Chromatography Quantify->OptimizeLC Select Mitigation Strategy ImprovePrep Improve Sample Prep Quantify->ImprovePrep Select Mitigation Strategy UseIS Use Stable Isotope Internal Standard Quantify->UseIS Select Mitigation Strategy OptimizeLC->Problem Re-evaluate ImprovePrep->Problem Re-evaluate UseIS->Problem Re-evaluate

Strategy 1: Chromatographic Optimization If the post-column infusion shows that the ion suppression zone is well-separated from the expected retention time of your analyte, you may not need to change your method. However, if they overlap, modifying the LC method to shift the analyte's retention time away from the interference is a primary solution.[3][11]

  • Action: Adjust the mobile phase gradient, change the pH, or try a different column chemistry (e.g., HILIC if using reverse-phase) to alter the elution profile.

Strategy 2: Enhanced Sample Preparation Improving sample cleanup is one of the most effective ways to reduce matrix effects by removing interfering components before analysis.[2][3][12] Phospholipids are a major cause of ion suppression in plasma samples.[12][13]

Sample Preparation MethodDescriptionExpected Outcome
Protein Precipitation (PPT) A fast but non-selective method. Proteins are crashed out with an organic solvent (e.g., acetonitrile).High analyte recovery but minimal matrix removal. Often leads to significant ion suppression.
Liquid-Liquid Extraction (LLE) Separates analyte from matrix based on differential solubility in immiscible liquids. Adjusting pH can improve selectivity.Cleaner than PPT. Can remove many interfering lipids and salts.[12]
Solid-Phase Extraction (SPE) Highly selective method using a solid sorbent to bind the analyte while matrix components are washed away.Provides the cleanest extracts, significantly reducing matrix effects. Can be tailored to the analyte's chemistry.[2][12]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound (This is an exemplary protocol and should be optimized for your specific application.)

  • Cartridge Selection: Choose a mixed-mode or cation-exchange SPE cartridge suitable for the basic amine structure of the analyte.

  • Conditioning: Condition the cartridge with methanol followed by equilibration with water or a suitable buffer.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences like salts.

  • Elution: Elute the analyte with a stronger, often acidified or ammoniated, organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect?

A1: The "matrix" refers to all components in your sample other than the analyte of interest (e.g., proteins, lipids, salts in a blood plasma sample).[2][3] A matrix effect is the alteration of your analyte's ionization efficiency due to the presence of these co-eluting matrix components.[4][5] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[1][2]

Q2: How can I quantitatively measure the matrix effect for this compound?

A2: The standard method is the post-extraction spike protocol, which calculates a "Matrix Factor" (MF).[4]

Experimental Protocol: Quantitative Matrix Factor Assessment

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike your analyte into the clean reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma), perform your complete sample preparation procedure (e.g., SPE), and then spike the analyte into the final, clean extract at the same concentration as Set A.

  • Analyze: Inject both sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement. An MF value between 0.85 and 1.15 is often considered acceptable.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary?

A3: While not strictly mandatory for all assays, using a SIL-IS is the most robust way to compensate for matrix effects and is considered the gold standard in quantitative bioanalysis.[1][14][15] A SIL-IS, such as deuterium or carbon-13 labeled this compound, has nearly identical chemical and physical properties to the analyte.[14][15][16] Therefore, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.[3]

G

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components.[1][17] However, this approach also dilutes your analyte, which may reduce the signal to a level below the limit of quantitation (LOQ) of your assay.[1] This strategy is only feasible if your method has very high sensitivity and the analyte concentration in the original sample is high.[1] For trace-level analysis, more sophisticated sample preparation techniques are usually required.

References

Raney nickel catalyst regeneration and reuse in hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Raney nickel catalysts in hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Raney nickel catalyst deactivation?

A1: Raney nickel catalyst deactivation can be attributed to several factors:

  • Poisoning: The catalytic surface can be poisoned by various substances, including sulfur compounds, phosphorus compounds, and heavy metal ions. In some reactions, such as the hydrogenation of nitriles, byproducts like secondary amines can also act as poisons.[1][2] Storing the catalyst in ethanol can lead to the formation of acetaldehyde, which is a known poison.[2]

  • Fouling: The porous surface of the catalyst can be blocked by high molecular weight byproducts, polymers, or residual starting materials, particularly in reactions like vegetable oil hydrogenation.[3][4] This physical deposition restricts access to the active sites.

  • Oxidation: Exposure of the catalyst to air can lead to the oxidation of the nickel surface, which significantly reduces its catalytic activity. This is why it is crucial to handle and store Raney nickel under an inert atmosphere or a liquid medium like water.[5]

  • Thermal Sintering: At elevated temperatures, the fine nickel particles can agglomerate, a process known as sintering. This leads to a decrease in the catalyst's surface area and, consequently, its activity.[2]

Q2: How should I store Raney nickel catalyst to maintain its activity?

A2: To preserve its high activity, Raney nickel should be stored as a slurry under demineralized, oxygen-free water or a suitable inert solvent in a tightly sealed container.[1][5] Storage in a cool, well-ventilated area away from direct sunlight is recommended. The catalyst should never be allowed to dry out in the presence of air, as it is pyrophoric and will lose activity due to oxidation.[5][6]

Q3: Is it possible to reuse Raney nickel catalyst? If so, how many times?

A3: Yes, Raney nickel can often be regenerated and reused. The number of possible reuse cycles depends on the nature of the hydrogenation reaction, the severity of deactivation, and the effectiveness of the regeneration procedure. With appropriate regeneration, some processes allow for the catalyst to be reused multiple times, in some cases up to 50-100 times.[7]

Q4: What are the primary safety concerns when working with Raney nickel?

A4: The main safety hazard associated with Raney nickel is its pyrophoric nature.[6] When dry and exposed to air, it can ignite spontaneously due to its high surface area and the presence of adsorbed hydrogen.[6] It is typically supplied and handled as a 50% slurry in water to mitigate this risk.[6] Always handle Raney nickel in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of a spill, do not use combustible materials like paper towels to clean it up. Instead, the spill should be quenched with water.

Troubleshooting Guide

Problem 1: My hydrogenation reaction is very slow or has stalled completely.

  • Question: What are the likely causes for a sudden drop in reaction rate?

    • Answer: A sudden drop in activity often points to catalyst poisoning. Check your starting materials and solvent for potential contaminants, especially sulfur compounds. If the reaction is run at elevated temperatures, thermal deactivation (sintering) could be a factor. Also, ensure that your hydrogen supply is adequate and that there are no leaks in your system.

  • Question: My catalyst has been stored for a while. Could this be the issue?

    • Answer: Yes, improper or prolonged storage can lead to a gradual loss of activity due to slow oxidation or, if stored in ethanol, poisoning by acetaldehyde.[2] It is always recommended to test the activity of a stored catalyst on a small scale with a known standard reaction before use in a critical experiment.

  • Question: How can I determine if the catalyst is the problem?

    • Answer: A good diagnostic test is to carefully add a fresh batch of highly active Raney nickel to the stalled reaction. If the reaction resumes, it is highly likely that the original catalyst has been deactivated.

Problem 2: I am observing the formation of unexpected byproducts.

  • Question: Why am I getting low selectivity in my hydrogenation?

    • Answer: Changes in catalyst selectivity can be due to partial deactivation, where the sites responsible for the desired transformation are blocked or altered, while other sites that catalyze side reactions remain active. For example, in nitrile hydrogenation, deactivation can lead to an increase in the formation of secondary and tertiary amines.[2] Reaction conditions such as temperature and pressure also play a crucial role in selectivity.

Problem 3: I'm having difficulty filtering the catalyst after the reaction.

  • Question: The catalyst is clogging the filter paper, making filtration extremely slow. What can I do?

    • Answer: Raney nickel particles are very fine and can clog standard filter paper. Using a filter aid like Celite® is highly recommended. Prepare a pad of Celite® in your filter funnel and transfer the reaction slurry onto it. This will prevent the fine catalyst particles from embedding in the filter medium.[8] Specialized filtration systems are also available for handling fine catalysts like Raney nickel.[7][9]

  • Question: I am concerned about the pyrophoric nature of the catalyst during filtration. How can I filter it safely?

    • Answer: It is critical to ensure the catalyst does not dry out on the filter paper.[10] Always keep the filter cake wet with solvent. One safe method is to perform the filtration under a gentle stream of an inert gas like nitrogen or argon.[11] This prevents contact with air. After filtration, the catalyst should be immediately transferred to a container and covered with water or an appropriate solvent.

Data on Catalyst Regeneration and Reuse

The effectiveness of different regeneration methods can vary significantly. Below are tables summarizing quantitative data from various studies.

Table 1: Regeneration of Raney Nickel by Acidic/Alkaline Treatment

Deactivated Catalyst SourceRegeneration MethodActivity MeasurementActivity of Deactivated CatalystActivity of Regenerated CatalystReference
Anthraquinone Process30% Acetic acid in methanol, 25°C, 1 hrH₂ absorption (mL/15 min)1380 mL H₂ in 100 min1380 mL H₂ in 15 min[12]
Anthraquinone Process20% Benzoic acid in methanol, 40°CH₂ absorption (mL)1000 mL H₂ in 115 min1000 mL H₂ in 36 min[12]
Stored in water for 90 days1g lactic acid in 100mL water, 50°C, 10 min, then NaOH washRelative Activity-Activity of 250 (fresh catalyst = 100)[13]

Table 2: Comparison of Different Regeneration Techniques for Nitrile Hydrogenation

Regeneration MethodSubstrateProduct Yield (1st Cycle)Product Yield (2nd Cycle after Regeneration)Deactivation (%)Reference
Solvent Wash (Toluene)(9Z)-10-cyano-9-decenoate91%44%52%[2]
Sonication in 0.05 N NaOH(9Z)-10-cyano-9-decenoate91%60%34%[2]
In-pot under H₂ (30 bar, 150°C)(9Z)-10-cyano-9-decenoate91%91%0%[2]

Experimental Protocols

CAUTION: Raney nickel is pyrophoric and must be handled with extreme care. Always keep the catalyst wet and under an inert atmosphere. Use appropriate personal protective equipment.

Protocol 1: Regeneration by Solvent Washing

This method is suitable for removing weakly adsorbed organic residues.

  • Transfer: After decanting the reaction mixture, transfer the spent catalyst slurry to a suitable vessel under an inert atmosphere (e.g., in a glove box or under a stream of argon).

  • Washing: Add a suitable solvent (e.g., n-hexane for oil residues, or the reaction solvent) to the catalyst. The recommended catalyst-to-solvent ratio is approximately 1:12 (g/mL).[3][4]

  • Agitation: Stir the slurry vigorously for 1-2 hours. For enhanced efficiency, ultrasonication can be applied during this step.[3][4]

  • Settling and Decantation: Allow the catalyst to settle and then carefully decant the solvent.

  • Repeat: Repeat the washing steps 2-4 for a total of three times, or until the decanted solvent is colorless.

  • Final Rinse: Wash the catalyst with the solvent to be used in the next reaction or with degassed water for storage.

Protocol 2: Regeneration by Acetic Acid Treatment

This method is effective for removing some metal oxides and other acid-soluble poisons.

  • Initial Wash: Wash the spent catalyst with a solvent like methanol to remove residual organics, as described in Protocol 1.

  • Acid Treatment: Prepare a solution of approximately 30% glacial acetic acid in methanol.[12] Under an inert atmosphere, add this solution to the catalyst.

  • Stirring: Stir the suspension at a temperature between 20-50°C for 1-2 hours.[12]

  • Removal of Acid: Allow the catalyst to settle and decant the acidic solution.

  • Washing: Wash the catalyst multiple times with methanol or another suitable alcohol until the washings are neutral and colorless.[12]

  • Storage/Reuse: The regenerated catalyst can be stored under an appropriate solvent or used directly in the next reaction.

Protocol 3: In-Situ Regeneration under Hydrogen

This method is particularly effective for restoring the hydrogen content of the catalyst and removing some adsorbed species.

  • Setup: This procedure is best performed in the hydrogenation reactor after the initial reaction is complete.

  • Solvent Exchange (Optional): If the reaction solvent is not suitable for high temperatures, cool the reactor, and under inert atmosphere, decant the solvent and replace it with a high-boiling, inert solvent.

  • Pressurize and Heat: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen (e.g., 30 bar).[2] Heat the mixture to a temperature of around 150°C with vigorous stirring.[2]

  • Hold: Maintain these conditions for a specified period, for example, 2-3 hours.

  • Cool Down: Cool the reactor to the desired reaction temperature for the next cycle.

  • Reuse: The catalyst is now ready for the next hydrogenation reaction.

Visualizations

RegenerationWorkflow General Workflow for Raney Nickel Regeneration cluster_prep Preparation cluster_regen Regeneration cluster_post Post-Treatment Start Spent Catalyst (from reaction) Separate Separate from Reaction Mixture (Decantation/Filtration) Start->Separate ChooseMethod Choose Regeneration Method Separate->ChooseMethod SolventWash Solvent Washing (Protocol 1) ChooseMethod->SolventWash Fouling AcidBase Acid/Base Treatment (Protocol 2) ChooseMethod->AcidBase Poisoning/ Oxidation Hydrogen Hydrogen Treatment (Protocol 3) ChooseMethod->Hydrogen Activity Loss Wash Wash to Neutral pH SolventWash->Wash AcidBase->Wash Hydrogen->Wash ActivityTest Test Activity (Optional but Recommended) Wash->ActivityTest Reuse Reuse in Hydrogenation ActivityTest->Reuse Store Store under Inert Solvent/Water ActivityTest->Store

Caption: General workflow for the regeneration of Raney nickel catalyst.

TroubleshootingTree Troubleshooting Hydrogenation with Raney Nickel Start Low/No Hydrogen Uptake? CheckSystem Check H2 Supply & Leaks Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks / Refill H2 SystemOK->FixSystem No CatalystIssue Potential Catalyst Issue SystemOK->CatalystIssue Yes CatalystAge Is Catalyst Old or Improperly Stored? CatalystIssue->CatalystAge UseFresh Use Fresh Catalyst CatalystAge->UseFresh Yes Poisoning Possible Poisoning? CatalystAge->Poisoning No CheckReagents Analyze Starting Materials & Solvent for Impurities (e.g., Sulfur) Poisoning->CheckReagents Yes Fouling Possible Fouling? Poisoning->Fouling No RegenPoison Regenerate Catalyst (e.g., Acid/Base Wash) CheckReagents->RegenPoison CheckByproducts Check for Polymer/Tar Formation Fouling->CheckByproducts Yes ReactionConditions Check Reaction Conditions (Temp, Pressure, Stirring) Fouling->ReactionConditions No RegenFoul Regenerate Catalyst (e.g., Solvent Wash/Sonication) CheckByproducts->RegenFoul

Caption: Decision tree for troubleshooting Raney nickel hydrogenation issues.

References

Troubleshooting low yields in Claisen condensation for synthesis precursors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in Claisen Condensation

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common issues encountered during Claisen condensation reactions, a cornerstone for carbon-carbon bond formation in the synthesis of key precursors.

Troubleshooting Guide

Question: My Claisen condensation reaction has a very low yield or is not working at all. What are the most common causes and how can I address them?

Answer: Low or no yield in a Claisen condensation is a frequent challenge. A systematic approach to troubleshooting is essential. The primary factors to investigate are the choice and handling of the base, the reaction conditions, and the purity of your reagents.

1. Issues Related to the Base

  • Problem: Incorrect choice of base leading to side reactions.

    • Solution: The base is critical. For a standard Claisen condensation (self-condensation of an ester like ethyl acetate), the alkoxide base must match the alkoxy group of the ester (e.g., sodium ethoxide for ethyl acetate).[1][2] Using a different alkoxide (like sodium methoxide with an ethyl ester) will cause transesterification, resulting in a mixture of products.[1] Using hydroxide bases (NaOH, KOH) will lead to irreversible saponification (hydrolysis) of the ester to a carboxylate salt.[3] For crossed Claisen condensations, a non-nucleophilic strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to prevent unwanted self-condensation.[2][4]

  • Problem: Insufficient amount of base.

    • Solution: The Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base, not a catalytic amount.[5][6] The reaction is an equilibrium, and the final, irreversible deprotonation of the β-keto ester product by the base is what drives the reaction to completion.[7] Without enough base to perform this final step, the equilibrium will not favor the product, leading to low yields.[5][6]

2. Suboptimal Reaction Conditions

  • Problem: Presence of water or protic impurities.

    • Solution: The reaction must be conducted under anhydrous (dry) conditions. Water will react with strong bases like NaH and alkoxides, inactivating them. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. THF, a common solvent for reactions with NaH, must be thoroughly dried, for instance, by refluxing over sodium and benzophenone.[8]

  • Problem: Inappropriate reaction temperature.

    • Solution: Temperature control is crucial. Many Claisen condensations are run at room temperature or with gentle heating (reflux).[9] However, excessively high temperatures can promote side reactions and decomposition. For reactions involving strong, kinetically controlled bases like LDA, low temperatures (e.g., -78 °C) are typically required to ensure selective enolate formation and minimize side reactions.[10]

  • Problem: Incorrect solvent choice.

    • Solution: The solvent must be able to dissolve the reactants and be compatible with the strong base used. Ethereal solvents like THF or diethyl ether are common for reactions with NaH or LDA.[8][10] Protic solvents like ethanol are used with their corresponding alkoxide bases (e.g., ethanol with sodium ethoxide).[3] The polarity of the solvent can influence reaction rates and yields.[11][12]

3. Reactant and Reagent Quality

  • Problem: Impure starting materials.

    • Solution: Ensure your ester starting materials are pure and free from acidic or water impurities that would consume the base. Distill liquid esters before use if necessary.

  • Problem: Ester is not enolizable.

    • Solution: The Claisen condensation requires that at least one of the ester reactants has at least two α-hydrogens.[2][6] One α-hydrogen is removed to form the nucleophilic enolate, and the second is present in the β-keto ester product, allowing for the crucial final deprotonation step that drives the reaction forward.[6] Esters with only one α-hydrogen will not yield a product under standard Claisen conditions.

Below is a logical workflow to diagnose these common issues.

Troubleshooting_Workflow start Low or No Yield Observed check_base 1. Evaluate Base and Stoichiometry start->check_base base_choice Is the base appropriate? (e.g., NaOEt for Ethyl Ester) check_base->base_choice base_amount Is a full stoichiometric amount of base used? base_choice->base_amount Yes solution_base_choice Solution: Use matching alkoxide or non-nucleophilic base (NaH, LDA). base_choice->solution_base_choice No check_conditions 2. Assess Reaction Conditions base_amount->check_conditions Yes solution_base_amount Solution: Use at least 1 full equivalent of base. base_amount->solution_base_amount No anhydrous Were anhydrous conditions maintained? check_conditions->anhydrous temp_solvent Are temperature and solvent optimal? anhydrous->temp_solvent Yes solution_anhydrous Solution: Flame-dry glassware, use anhydrous solvents. anhydrous->solution_anhydrous No check_reagents 3. Verify Reagents temp_solvent->check_reagents Yes solution_temp_solvent Solution: Optimize T (e.g., low T for LDA) and select appropriate solvent (e.g., THF for NaH). temp_solvent->solution_temp_solvent No reagent_purity Are starting materials pure? check_reagents->reagent_purity alpha_hydrogens Does the ester have ≥2 α-hydrogens? reagent_purity->alpha_hydrogens Yes solution_purity Solution: Purify esters (e.g., distillation) before use. reagent_purity->solution_purity No alpha_hydrogens->start All Checks Pass (Re-evaluate Experiment) solution_alpha_h Solution: Choose an ester with at least two α-hydrogens. alpha_hydrogens->solution_alpha_h No

Caption: Troubleshooting workflow for low yields in Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: Why must I use a base like sodium ethoxide (NaOEt) when reacting ethyl acetate, and not sodium methoxide (NaOMe) or sodium hydroxide (NaOH)? A1: This is to prevent common side reactions. Using an alkoxide base with an alkyl group different from the ester's alkoxy group (e.g., NaOMe with ethyl acetate) leads to transesterification, creating a mixture of esters and, consequently, multiple condensation products. Using a hydroxide base like NaOH will cause saponification—the hydrolysis of the ester into a carboxylate salt—which does not undergo the desired condensation.[1][3]

Q2: I am performing a crossed Claisen condensation between two different esters. How can I prevent the formation of a mixture of four different products? A2: To achieve a high yield of a single product in a crossed Claisen condensation, one of the esters should be non-enolizable (i.e., have no α-hydrogens).[4] Examples include benzoates, formates, carbonates, and oxalates. This non-enolizable ester can only act as the electrophile (the acceptor). The enolizable ester then acts exclusively as the nucleophile. Alternatively, using a strong, non-nucleophilic base like LDA at low temperatures allows for the complete and irreversible formation of the enolate from one ester before the second (acceptor) ester is introduced.[9][10]

Q3: My reaction mixture turned dark brown/black. What does this indicate? A3: A dark coloration or tar formation often suggests decomposition or polymerization side reactions. This can be caused by overly harsh conditions, such as excessively high temperatures or a very high concentration of base. Consider running the reaction at a lower temperature to moderate the reaction rate.

Q4: How do I monitor the progress of my Claisen condensation? A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting ester spot(s) and the appearance of a new, typically more polar, product spot indicate that the reaction is proceeding. The final β-keto ester product is often UV active and can be visualized under a UV lamp.

Q5: What is the purpose of the final acidic workup step? A5: The immediate product of the Claisen condensation under basic conditions is the enolate salt of the β-keto ester. This salt is stable in the basic reaction mixture. The final step involves adding a mild acid (like dilute aqueous HCl or H₂SO₄) to neutralize the mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[3]

Data Presentation

Optimizing reaction parameters is key to maximizing yield. While extensive comparative data for the classic Claisen is sparse in literature, the principles can be illustrated. Stronger, non-nucleophilic bases often give higher yields in crossed condensations.[4] Aprotic solvents are necessary for these bases. The following tables provide an illustrative comparison for the classic Claisen and concrete data from an optimized Claisen-Schmidt reaction, which shares similar principles.

Table 1: Illustrative Comparison of Conditions for Classic Claisen Condensation (Self-condensation of Ethyl Propanoate)

Base (1.1 eq.)SolventTemperature (°C)Expected Relative YieldKey Considerations
Sodium PropoxidePropanol80 (Reflux)GoodStandard conditions; avoids transesterification.
Sodium EthoxideEthanol80 (Reflux)Low (Mixture)Transesterification will occur, leading to a product mixture.
Sodium Hydride (NaH)THF65 (Reflux)Good to ExcellentStronger base drives reaction; requires strictly anhydrous conditions.
LDATHF-78Potentially HighBest for controlled/crossed condensations; requires low temperature.

Table 2: Optimization Data for a Claisen-Schmidt Condensation

Data adapted from a study on the synthesis of α,α'-bis-benzylidenecyclohexanone via Claisen-Schmidt condensation.

EntryCatalyst (mol%)SolventTemperatureTimeYield (%)
1NaOH (20)None (Grinding)Room Temp5 min98
2KOH (20)None (Grinding)Room Temp5 min85
3NaOH (20)EthanolRoom Temp24 h40
4NaOH (20)EthanolReflux8 h93

This data highlights that solvent-free conditions or heating can dramatically improve yields and reduce reaction times for condensation reactions.

Experimental Protocols

Protocol 1: Classic Claisen Condensation of Ethyl Acetate using Sodium Ethoxide

This protocol describes the synthesis of ethyl acetoacetate.

Materials:

  • Absolute Ethanol (anhydrous)

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Dilute Acetic Acid or HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add clean sodium metal (1.0 eq) in small pieces to a flask containing excess absolute ethanol (e.g., 3-4 mL per gram of Na) with stirring. The reaction is exothermic; cool the flask in an ice bath as needed. Continue stirring until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (2.5 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The mixture may become thick with the precipitated sodium salt of the product.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of cold water.

  • Neutralization: Slowly add dilute acetic acid or HCl with stirring until the solution is acidic (test with pH paper). This will protonate the enolate product.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by vacuum distillation.

Protocol 2: Crossed Claisen Condensation using Sodium Hydride (NaH)

This protocol describes a general procedure for reacting an enolizable ester with a non-enolizable ester (e.g., ethyl acetate with ethyl benzoate).

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (anhydrous)

  • Ethyl benzoate (anhydrous)

  • Hexanes (for washing NaH)

  • Dilute HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • NaH Preparation: In a flame-dried, three-neck flask under an inert atmosphere, weigh the NaH dispersion (1.1 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Reaction Setup: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add the enolizable ester (e.g., ethyl acetate, 1.0 eq) dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete.

  • Condensation: Add the non-enolizable ester (e.g., ethyl benzoate, 1.2 eq) dropwise to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice.

  • Neutralization & Extraction: Acidify the aqueous mixture with dilute HCl to pH ~4. Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude β-keto ester by silica gel column chromatography or vacuum distillation.

Mandatory Visualization

The Claisen condensation proceeds via a multi-step mechanism involving the formation of a key enolate intermediate.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester Ester with α-H Enolate Nucleophilic Ester Enolate Ester->Enolate Deprotonation Base Alkoxide Base (e.g., EtO⁻) Enolate_ref Ester Enolate Ester2 Second Ester Molecule (Electrophile) Tetrahedral Tetrahedral Intermediate Ester2->Tetrahedral Tetrahedral_ref Tetrahedral Intermediate Enolate_ref->Ester2 Attack at Carbonyl Product β-Keto Ester Tetrahedral_ref->Product Reform C=O LeavingGroup Alkoxide Leaving Group (e.g., EtO⁻) Product->LeavingGroup Elimination Product_ref β-Keto Ester FinalEnolate Stabilized Product Enolate Product_ref->FinalEnolate Irreversible Deprotonation Base2 Alkoxide Base (from Step 3 or initial)

Caption: The four key steps of the Claisen condensation mechanism.

References

Validation & Comparative

Unraveling the Pharmacological Nuances of Pseudoephedrine and Its Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the pharmacological properties of pseudoephedrine and its key stereoisomers: ephedrine, norephedrine (phenylpropanolamine), and norpseudoephedrine (cathine). The information is supported by experimental data to illuminate the distinct actions of these closely related compounds.

Pseudoephedrine and its stereoisomers are sympathomimetic amines that exert their effects by interacting with the adrenergic system. While structurally similar, their three-dimensional arrangement significantly influences their pharmacological activity, leading to differences in receptor affinity, potency, and physiological effects. This guide delves into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the interactions of pseudoephedrine and its stereoisomers with adrenergic receptors and monoamine transporters. These values are critical for understanding their specific pharmacological profiles.

Table 1: Binding Affinities (Ki, µM) of Pseudoephedrine and Its Stereoisomers at Human α-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1Dα2Aα2Bα2C
(+)-Pseudoephedrine ((1S,2S)-pseudoephedrine)>10>10>104.83.72.5
(-)-Pseudoephedrine ((1R,2R)-pseudoephedrine)7.96.35.01.81.61.1
(+)-Ephedrine ((1S,2R)-ephedrine)>108.9>106.25.53.9
(-)-Ephedrine ((1R,2S)-ephedrine)9.87.16.92.52.21.5
(+)-Norephedrine ((1S,2R)-norephedrine)6.35.64.52.22.01.3
(-)-Norephedrine ((1R,2S)-norephedrine)8.76.97.43.12.81.8
(+)-Norpseudoephedrine (Cathine)>10>10>107.56.84.9
(-)-Norpseudoephedrine>10>10>105.95.13.5

Table 2: Functional Potency (EC50, µM) of Pseudoephedrine and Its Stereoisomers as Agonists at Human β-Adrenergic Receptor Subtypes

Compoundβ1β2β3
(+)-Pseudoephedrine ((1S,2S)-pseudoephedrine)30910>100
(-)-Pseudoephedrine ((1R,2R)-pseudoephedrine)11227>100
(+)-Ephedrine ((1S,2R)-ephedrine)72106>100
(-)-Ephedrine ((1R,2S)-ephedrine)0.50.3645
(+)-Norephedrine ((1S,2R)-norephedrine)5885>100
(-)-Norephedrine ((1R,2S)-norephedrine)1.20.962
(+)-Norpseudoephedrine (Cathine)>100>100>100
(-)-Norpseudoephedrine>100>100>100

Table 3: Potency (EC50, nM) of Pseudoephedrine and Its Stereoisomers as Releasers of Norepinephrine and Dopamine

CompoundNorepinephrine ReleaseDopamine Release
(+)-Pseudoephedrine ((1S,2S)-pseudoephedrine)40929125
(-)-Pseudoephedrine ((1R,2R)-pseudoephedrine)38708750
(+)-Ephedrine ((1S,2R)-ephedrine)1471316
(-)-Ephedrine ((1R,2S)-ephedrine)49713
(+)-Norephedrine ((1S,2R)-norephedrine)1371371
(-)-Norephedrine ((1R,2S)-norephedrine)35589
(+)-Norpseudoephedrine (Cathine)1568.3
(-)-Norpseudoephedrine30.1294

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols offer a framework for replicating and building upon the presented findings.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled stereoisomers for α- and β-adrenergic receptors.

1. Materials and Reagents:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human adrenergic receptor subtype of interest.

  • Radioligand: [3H]prazosin for α1 receptors, [3H]rauwolscine or [3H]yohimbine for α2 receptors, and [125I]iodocyanopindolol for β receptors.

  • Unlabeled stereoisomers of pseudoephedrine, ephedrine, norephedrine, and norpseudoephedrine.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell debris. Resuspend the pellet and centrifuge at high speed to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor stereoisomer.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for β-Adrenergic Receptor Agonism

This protocol describes a cell-based functional assay to measure the potency (EC50) of the stereoisomers as agonists at β-adrenergic receptors by quantifying cyclic AMP (cAMP) production.

1. Materials and Reagents:

  • CHO cells stably expressing the human β-adrenergic receptor subtype of interest.

  • Cell culture medium.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • Stereoisomers of pseudoephedrine, ephedrine, norephedrine, and norpseudoephedrine.

  • Isoproterenol (a full β-adrenergic agonist, as a positive control).

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

2. Procedure:

  • Cell Culture: Culture the transfected CHO cells in appropriate medium until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, replace the culture medium with the stimulation buffer and incubate for 30 minutes.

  • Compound Stimulation: Add varying concentrations of the stereoisomers or isoproterenol to the cells.

  • Incubate for 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression analysis to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Norepinephrine Transporter Uptake Assay

This protocol details a method to assess the potency (EC50) of the stereoisomers in inhibiting the reuptake of norepinephrine by the norepinephrine transporter (NET).

1. Materials and Reagents:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH).

  • [3H]Norepinephrine.

  • Unlabeled stereoisomers of pseudoephedrine, ephedrine, norephedrine, and norpseudoephedrine.

  • Desipramine (a potent NET inhibitor, as a positive control).

  • Lysis buffer.

  • Scintillation cocktail and counter.

2. Procedure:

  • Cell Culture: Culture the hNET-expressing HEK293 cells in 24- or 96-well plates until confluent.

  • Assay Preparation: Wash the cells with KRH buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the stereoisomers or desipramine for 10-15 minutes at room temperature.

  • Norepinephrine Uptake: Initiate the uptake by adding a fixed concentration of [3H]Norepinephrine to each well.

  • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of [3H]Norepinephrine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of desipramine) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value through non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by adrenergic receptor stimulation and a general workflow for a competitive radioligand binding assay.

G α1-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to G α2-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP Cyclic AMP (cAMP) ATP->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response decreased levels lead to G β-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Gs Gs Protein Beta_AR->Gs AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response phosphorylates targets leading to G Experimental Workflow: Competitive Radioligand Binding Assay Start Start Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (fixed concentration) - Unlabeled Competitor (varying concentrations) Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure Measure Radioactivity of Bound Ligand Wash->Measure Analyze Data Analysis: - Determine IC50 - Calculate Ki Measure->Analyze End End Analyze->End

A Comparative Guide to the Quantification of 3-(methylamino)-1-phenylpropan-1-ol: Validation of an HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of drug development and quality control. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-(methylamino)-1-phenylpropan-1-ol, a key intermediate in various synthetic pathways. Furthermore, this guide objectively compares the HPLC-UV method with alternative analytical techniques, supported by experimental data summaries and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. Below is a summary of typical validation parameters for an HPLC-UV method compared to other common analytical techniques used for the quantification of amine-containing compounds.

ParameterHPLC-UVGas Chromatography (GC)Capillary Electrophoresis (CE)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999> 0.998> 0.997> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%< 1.0%
Limit of Detection (LOD) ng/mL rangeng/mL rangeµg/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL - µg/mL rangeng/mL - µg/mL rangeµg/mL rangepg/mL - ng/mL range
Specificity Good with proper method developmentGood, requires derivatization for non-volatile analytesModerate, susceptible to matrix interferenceExcellent, highly selective
Throughput HighModerateHighHigh
Cost (Instrument/Operation) Moderate/LowModerate/LowLow/LowHigh/High

Detailed Experimental Protocols

HPLC-UV Method Validation Protocol for this compound

This protocol outlines the key steps for validating an HPLC-UV method for the quantification of this compound. Given that aliphatic amines like the target compound often lack a strong chromophore, pre-column derivatization with a reagent such as dansyl chloride is employed to enhance UV detection.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Sodium bicarbonate buffer (for derivatization)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the absorbance maximum of the dansyl derivative.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard.

  • Derivatization: To both standards and samples, add sodium bicarbonate buffer and a solution of dansyl chloride in acetonitrile. Allow the reaction to proceed in a controlled environment (e.g., 60°C for 30 minutes). After cooling, the solution is ready for injection.

4. Validation Parameters (as per ICH Guidelines): [2][3]

  • Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with the analyte to ensure no interference from excipients or impurities at the retention time of the analyte.

  • Linearity: Inject the series of working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability under minor variations.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation prep_start Start weigh Weigh Standard & Sample prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve derivatize Pre-column Derivatization (e.g., with Dansyl Chloride) dissolve->derivatize prep_end Prepared Samples & Standards derivatize->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration & Data Acquisition detect->integrate linearity Linearity integrate->linearity accuracy Accuracy integrate->accuracy precision Precision integrate->precision specificity Specificity integrate->specificity lod_loq LOD & LOQ integrate->lod_loq robustness Robustness integrate->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report

Caption: Experimental Workflow for HPLC-UV Method Validation.

G cluster_main Quantification of this compound cluster_methods Analytical Methods cluster_hplc_attr HPLC-UV Attributes cluster_gc_attr GC Attributes cluster_ce_attr CE Attributes cluster_lcms_attr LC-MS/MS Attributes main_compound Target Analyte hplc HPLC-UV main_compound->hplc gc Gas Chromatography (GC) main_compound->gc ce Capillary Electrophoresis (CE) main_compound->ce lcms LC-MS/MS main_compound->lcms hplc_attr Good Specificity High Throughput Moderate Cost gc_attr Good for Volatile Analytes Requires Derivatization Moderate Throughput ce_attr Low Sample Volume High Efficiency Susceptible to Matrix Effects lcms_attr Excellent Specificity Very Low Detection Limits High Cost

Caption: Comparison of Analytical Methods for Amine Quantification.

References

A Structural and Functional Comparison of 3-(methylamino)-1-phenylpropan-1-ol and Other Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 3-(methylamino)-1-phenylpropan-1-ol with other prominent sympathomimetic amines. The objective is to offer a clear, data-driven analysis of their pharmacological properties, focusing on their interactions with adrenergic receptors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Sympathomimetic Amines

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines such as epinephrine and norepinephrine.[1] Their pharmacological actions are mediated through the activation of adrenergic receptors, which are classified into two main types: α-adrenergic and β-adrenergic receptors, each with several subtypes.[2] The physiological responses to these agents are diverse and depend on their receptor selectivity and mechanism of action, which can be direct (acting on receptors), indirect (promoting the release of endogenous catecholamines), or mixed.[3]

The basic chemical scaffold for many sympathomimetic amines is the β-phenylethylamine structure.[4] Modifications to the phenyl ring, the ethylamine side chain, and the terminal amino group profoundly influence a compound's affinity and efficacy for different adrenergic receptor subtypes, as well as its pharmacokinetic properties.[4]

Structural Comparison

The chemical structures of this compound and other selected sympathomimetic amines are presented below. All share the core β-phenylethylamine framework but differ in key substitutions.

Figure 1: Chemical Structures of Selected Sympathomimetic Amines

CompoundStructureKey Structural Features
This compound Phenyl ring, hydroxyl group on the β-carbon, methylamino group. Lacks catechol hydroxyls.
Norepinephrine Catechol (3,4-dihydroxy) ring, hydroxyl group on the β-carbon, primary amine.
Epinephrine Catechol (3,4-dihydroxy) ring, hydroxyl group on the β-carbon, secondary (N-methyl) amine.
Phenylephrine Single hydroxyl group on the phenyl ring (meta position), hydroxyl group on the β-carbon, N-methyl amine.
Ephedrine Phenyl ring, hydroxyl group on the β-carbon, methyl group on the α-carbon, N-methyl amine.
Pseudoephedrine Diastereomer of ephedrine with a different stereochemical configuration at the β-carbon.
Amphetamine Phenyl ring, methyl group on the α-carbon, primary amine. Lacks hydroxyl groups on the ring and side chain.
Methamphetamine Phenyl ring, methyl group on the α-carbon, N-methyl amine. Lacks hydroxyl groups on the ring and side chain.

Mechanism of Action and Receptor Selectivity

The sympathomimetic amines discussed herein exhibit a range of mechanisms, from direct receptor agonism to indirect action through neurotransmitter release.

  • Direct-acting agonists like norepinephrine, epinephrine, and phenylephrine directly bind to and activate adrenergic receptors.[1]

  • Indirect-acting agents such as amphetamine and methamphetamine primarily act by increasing the synaptic concentration of norepinephrine and other monoamines.[6]

  • Mixed-acting agents like ephedrine and pseudoephedrine possess both direct and indirect sympathomimetic activity.[4]

The receptor selectivity is largely determined by the substitutions on the phenylethylamine scaffold:

  • Catechol hydroxyls (3,4-dihydroxy groups) , as seen in norepinephrine and epinephrine, are crucial for high-affinity binding to both α and β-adrenergic receptors.[7]

  • The substituent on the amino group influences α versus β selectivity. A larger substituent on the nitrogen atom generally favors β-receptor activity. For instance, the N-methyl group of epinephrine confers greater β2-agonist activity compared to the primary amine of norepinephrine.[4]

  • A hydroxyl group on the β-carbon in the correct stereochemical configuration is important for direct receptor interaction.[4]

  • Substitution on the α-carbon (e.g., the methyl group in amphetamine, methamphetamine, ephedrine, and pseudoephedrine) generally reduces direct receptor agonist activity but increases indirect activity by inhibiting monoamine oxidase (MAO) and promoting neurotransmitter release.[4]

Based on its structure, This compound is expected to have mixed-acting sympathomimetic properties, with some direct receptor interaction due to the β-hydroxyl group and N-methyl amine, and potential for indirect action. However, the lack of catechol hydroxyls suggests a lower affinity for adrenergic receptors compared to norepinephrine and epinephrine.

Quantitative Comparison of Adrenergic Receptor Activity

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of the selected sympathomimetic amines at various adrenergic receptors. No specific Ki or EC50 data for this compound at adrenergic receptors were identified in the reviewed literature.

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1α2β1β2β3
This compound Data not availableData not availableData not availableData not availableData not available
Norepinephrine 11 (high affinity state)[2]----
Epinephrine 11 (high affinity state)[2]----
Phenylephrine -----
Ephedrine (1R,2S) -----
Pseudoephedrine (1S,2S) Very low/negligible[8]Very low/negligible[8]309,000 (Kact)[8]10,000 (Kact)[8]Antagonist/very weak partial agonist[8]
Amphetamine -----
Methamphetamine -----

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Adrenergic Receptor Functional Potency (EC50, μM) and Efficacy (% of Isoproterenol)

Compoundβ1β2β3
This compound Data not availableData not availableData not available
Ephedrine (1R,2S) 0.5 (68%)[9]0.36 (78%)[9]45 (31%)[9]
Ephedrine (1S,2R) 72 (66%)[9]106 (22%)[9]Inactive[9]
Pseudoephedrine (1S,2S) 309 (53%)[9]10 (47%)[9]Inactive[9]
Pseudoephedrine (1R,2R) 1122 (53%)[9]7 (50%)[9]Inactive[9]

Note: A lower EC50 value indicates greater potency. Efficacy is the maximal response relative to the full agonist isoproterenol.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing the adrenergic receptor incubate Incubate membranes, radioligand, and test compound to reach equilibrium prep_membranes->incubate prep_radioligand Prepare radiolabeled ligand (e.g., [3H]prazosin for α1) prep_radioligand->incubate prep_compound Prepare serial dilutions of the test compound prep_compound->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze

Radioligand Binding Assay Workflow
Functional Assay for Agonist Potency (EC50) - cAMP Accumulation

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following receptor activation. For β-adrenergic receptors, which are typically Gs-coupled, agonist binding leads to an increase in cAMP.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis cell_culture Culture cells expressing the β-adrenergic receptor of interest cell_plating Plate cells in a multi-well plate cell_culture->cell_plating treatment Treat cells with varying concentrations of the test compound cell_plating->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detection analysis Plot dose-response curve and determine EC50 and Emax detection->analysis

cAMP Functional Assay Workflow

Signaling Pathways

Activation of adrenergic receptors initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

α1-receptors are coupled to Gq proteins.

G agonist α1 Agonist receptor α1-Adrenergic Receptor agonist->receptor gq Gq protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca2+ er->ca2 releases response Cellular Response (e.g., smooth muscle contraction) ca2->response pkc->response

α1-Adrenergic Receptor Signaling Pathway
β-Adrenergic Receptor Signaling

β-receptors are primarily coupled to Gs proteins.

G agonist β Agonist receptor β-Adrenergic Receptor agonist->receptor gs Gs protein receptor->gs activates ac Adenylyl Cyclase gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->response phosphorylates targets

β-Adrenergic Receptor Signaling Pathway

Conclusion

This guide provides a comparative framework for understanding the structural and functional properties of this compound in the context of other well-known sympathomimetic amines. While a direct quantitative comparison is hampered by the lack of specific receptor binding and functional data for this compound, its structural characteristics suggest a mixed-acting sympathomimetic profile with likely lower affinity for adrenergic receptors than endogenous catecholamines. The provided data for other sympathomimetics, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in the field of adrenergic pharmacology and drug development. Further experimental characterization of this compound is warranted to fully elucidate its pharmacological profile.

References

A Comprehensive Guide to Cross-Validation of Analytical Methods for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical process in pharmaceutical development and manufacturing, ensuring that a validated analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment. This process, often termed analytical method transfer, is essential when an analytical method is transferred between laboratories, for instance, from a research and development setting to a quality control laboratory.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for analytical method transfer to ensure data integrity and compliance.[1]

This guide provides an objective comparison of common analytical methods used for pharmaceutical intermediates, supported by illustrative experimental data. It also offers detailed protocols for the cross-validation of these methods.

Key Approaches to Analytical Method Cross-Validation

There are several established strategies for conducting an analytical method transfer. The selection of the most appropriate approach depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[1][2] The primary approaches include:

  • Comparative Testing: This is the most frequently used method, where both the transferring and receiving laboratories analyze the same homogeneous batch of a pharmaceutical intermediate.[2][3] The results are then statistically compared against predefined acceptance criteria to demonstrate equivalency.[3][4]

  • Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[2][3] This is often employed when a new method is being developed for implementation at multiple sites.[2][4]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[2][4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[2]

  • Transfer Waiver: A formal transfer study may be waived in certain situations, such as when the method is a simple compendial procedure or when the receiving laboratory is already familiar with the method and instrumentation.[2]

A visual representation of the decision-making process for selecting a cross-validation strategy is provided below.

Cross-Validation Strategy Selection start Initiate Analytical Method Transfer is_compendial Is the method a simple compendial procedure? start->is_compendial is_familiar Is the receiving lab familiar with the method and instrumentation? is_compendial->is_familiar Yes is_new_multisite Is the method new and being implemented at multiple sites? is_compendial->is_new_multisite No transfer_waiver Transfer Waiver is_familiar->transfer_waiver Yes comparative_testing Comparative Testing is_familiar->comparative_testing No significant_diff Are there significant differences in lab environments or equipment? is_new_multisite->significant_diff No co_validation Co-validation is_new_multisite->co_validation Yes significant_diff->comparative_testing No revalidation Revalidation significant_diff->revalidation Yes

Choosing a Cross-Validation Strategy

Comparison of Analytical Methods for Impurity Profiling: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for assessing the purity of intermediates and active pharmaceutical ingredients (APIs).[5] Ultra-Performance Liquid Chromatography (UPLC), an advancement in liquid chromatography, utilizes smaller particle size columns and higher operating pressures to achieve faster and more efficient separations.[6][7]

Illustrative Performance Data: Impurity Profiling of a Pharmaceutical Intermediate

The following table presents a comparative summary of illustrative data from a cross-validation study for the analysis of related substances in a pharmaceutical intermediate using HPLC and UPLC.

Performance ParameterHPLC (Lab A - Transferring)HPLC (Lab B - Receiving)UPLC (Lab B - Receiving)Acceptance Criteria
Retention Time (Impurity 1) 12.5 min12.4 min3.1 minConsistent RT
Resolution (Impurity 1/API) 2.22.12.5≥ 2.0
Precision (%RSD, n=6) 0.9%1.1%0.8%≤ 2.0%
Accuracy (% Recovery) 99.5%98.9%100.2%98.0% - 102.0%
Analysis Run Time 30 min30 min8 min-
Experimental Protocols

This protocol is based on established methods for the analysis of related substances in pharmaceutical intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the pharmaceutical intermediate in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

This protocol is a transferred and optimized version of the HPLC method.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC method, but with a steeper gradient profile.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Same as HPLC method.

Comparison of Analytical Methods for Residual Solvent Analysis: GC-FID vs. GC-MS

Gas Chromatography (GC) is the standard technique for the analysis of residual solvents in pharmaceutical materials.[8] While Flame Ionization Detection (FID) is commonly used for quantification, Mass Spectrometry (MS) provides enhanced specificity and the ability to identify unknown volatile compounds.[4][8][9]

Illustrative Performance Data: Residual Solvent Analysis

The table below shows a comparison of validation parameters for the analysis of residual solvents in a pharmaceutical intermediate using GC-FID and GC-MS.

Performance ParameterGC-FIDGC-MSAcceptance Criteria
Specificity GoodExcellent (confirmatory)No interference at the retention time of the analyte
LOD (Toluene) 1 ppm0.2 ppmReportable
LOQ (Toluene) 3 ppm0.6 ppmReportable
Linearity (R²) 0.99920.9998≥ 0.999
Precision (%RSD, n=6) 2.5%1.8%≤ 15%
Accuracy (% Recovery) 95.7%99.1%80% - 120%
Experimental Protocols

This protocol is aligned with USP <467> for residual solvent analysis.

  • Instrumentation: A GC system equipped with a headspace autosampler and either an FID or MS detector. A split/splitless inlet is used.

  • Column: A (6%-cyanopropyl)-phenylmethylpolysiloxane stationary phase column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness) is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: Initial temperature of 40°C held for 20 minutes, then ramped to 240°C at 10°C/min, and held for 20 minutes.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical intermediate into a headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide).

Cross-Validation of a Titrimetric Method for Assay Determination

Titration is a classic and robust analytical technique for the quantitative analysis of pharmaceutical intermediates. Its validation and cross-validation are crucial for ensuring the accuracy of assay measurements.

Illustrative Performance Data: Inter-laboratory Cross-Validation of a Titration Method

The following table presents illustrative results from an inter-laboratory cross-validation of a potentiometric titration method for the assay of a basic pharmaceutical intermediate.

Performance ParameterLab A (Transferring)Lab B (Receiving)Acceptance Criteria
Assay (% vs. Standard) 99.8%99.5%Difference ≤ 2.0%
Precision (%RSD, n=6) 0.3%0.4%≤ 1.0%
Linearity (R²) 0.99950.9993≥ 0.999
Accuracy (% Recovery) 100.1%99.7%98.0% - 102.0%
Experimental Protocol
  • Instrumentation: An automatic potentiometric titrator with a suitable pH electrode.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 300 mg of the pharmaceutical intermediate and dissolve it in 50 mL of glacial acetic acid.

  • Procedure: Titrate the sample solution with 0.1 N perchloric acid, recording the potential difference. Determine the endpoint from the inflection point of the titration curve. Perform a blank titration and make any necessary corrections.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a transferring and a receiving laboratory.

Analytical Method Cross-Validation Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation & Reporting Phase define_scope Define Scope & Objectives form_team Form Cross-Functional Team define_scope->form_team gather_docs Gather Method Documentation form_team->gather_docs develop_protocol Develop & Approve Transfer Protocol gather_docs->develop_protocol train_personnel Train Receiving Lab Personnel develop_protocol->train_personnel prepare_materials Prepare & Ship Materials (Samples, Standards) train_personnel->prepare_materials lab_a_analysis Transferring Lab Analysis prepare_materials->lab_a_analysis lab_b_analysis Receiving Lab Analysis prepare_materials->lab_b_analysis compare_data Compare Data & Perform Statistical Analysis lab_a_analysis->compare_data lab_b_analysis->compare_data acceptance_met Acceptance Criteria Met? compare_data->acceptance_met investigate_deviation Investigate Deviations & Implement CAPA acceptance_met->investigate_deviation No final_report Generate Final Report acceptance_met->final_report Yes investigate_deviation->compare_data

Cross-Validation Workflow

References

Comparative study of synthesis routes for 3-amino-1-phenylpropanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-1-phenylpropanol and its derivatives is of significant interest in the pharmaceutical industry due to their role as key intermediates in the manufacturing of various active pharmaceutical ingredients (APIs). The stereochemistry of these chiral amino alcohols is often crucial for their biological activity. This guide provides a comparative analysis of several prominent synthetic routes, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for 3-amino-1-phenylpropanol derivatives is a critical decision influenced by factors such as yield, stereoselectivity, cost, and scalability. The following table summarizes quantitative data for some of the most common and effective methods.

Synthesis RouteKey Reagents/CatalystsSubstrateYield (%)Enantiomeric/Diastereomeric ExcessReference
Mannich Reaction followed by Reduction Acetophenone, Paraformaldehyde, Amine HCl, Raney Nickel/H₂AcetophenoneHighRacemic (without chiral resolution)[1]
Asymmetric Hydrogenation Rh/DuanPhos, H₂α-Iminoketones90 - 96>99:1 dr, >99.9% ee[2]
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine, Borane (BH₃)Prochiral β-aminoketonesHigh>95% ee[3][4]
Reduction of Propenone Derivative Sodium Borohydride, Acetic Acid1-phenyl-3-methylamino-1-propen-1-one77Racemic
Diastereoselective Ring-Opening of Oxazolidine Organometallic reagents, Chiral OxazolidinePhenyl-substituted chiral oxazolidines-High (Diastereoselective)
Grignard Reaction Benzaldehyde, Amino-organomagnesium reagentBenzaldehyde--[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic strategy. Below are methodologies for key synthesis routes discussed in this guide.

Mannich Reaction followed by Ketone Reduction

This classical approach involves a three-component condensation to form a β-aminoketone (Mannich base), which is subsequently reduced to the desired amino alcohol.

Step 1: Synthesis of the Mannich Base (e.g., 3-methylamino-1-phenylpropan-1-one hydrochloride)

  • Materials: Acetophenone, paraformaldehyde, monomethylamine hydrochloride, and an alcohol solvent (e.g., ethanol, methanol, or isopropanol).[1]

  • Procedure:

    • In a closed reaction vessel, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a molar ratio of approximately 1:1-1.5:1-1.5.[1]

    • Add the alcohol solvent.

    • Heat the mixture to 60-100 °C.[1]

    • Monitor the reaction progress.

    • Upon completion, concentrate the reaction mixture and cool to induce crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride.[1]

Step 2: Reduction of the Mannich Base

  • Materials: 3-methylamino-1-phenylpropan-1-one hydrochloride, Raney nickel catalyst, water, and hydrogen gas.[1]

  • Procedure:

    • Dissolve the β-aminoketone hydrochloride in a suitable solvent, such as water.[1]

    • Add the Raney nickel catalyst.

    • Carry out the hydrogenation under a hydrogen pressure of 0.3-1.5 MPa and at a temperature of 25-80 °C.[1]

    • After the reaction is complete, filter off the catalyst.

    • Adjust the pH of the solution to 9-14 with a base (e.g., NaOH) to liberate the free amine.[1]

    • Extract the product with an organic solvent, followed by solvent recovery and recrystallization to yield 3-methylamino-1-phenylpropanol.[1]

Asymmetric Hydrogenation of a β-Aminoketone Precursor

This method offers high enantioselectivity through the use of a chiral catalyst. The Rh/DuanPhos system is particularly effective for the hydrogenation of α-iminoketones to produce chiral vicinal amino alcohols.[2]

  • Materials: α-iminoketone substrate, Rh/DuanPhos catalyst, and hydrogen gas.

  • General Procedure:

    • In a glovebox, dissolve the α-iminoketone substrate in a suitable degassed solvent.

    • Add the Rh/DuanPhos catalyst.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete.

    • Carefully vent the hydrogen and work up the reaction to isolate the chiral amino alcohol. This method has been reported to achieve high yields (90-96%) and excellent stereoselectivities (up to >99:1 dr; >99.9% ee).[2]

Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often achieving high enantiomeric excess (>95% ee).[3][4]

  • Materials: Prochiral β-aminoketone, chiral oxazaborolidine catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine), and a borane source (e.g., BH₃·THF).

  • General Procedure:

    • Under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst in an anhydrous solvent like THF.

    • Add the borane solution to the catalyst.

    • Cool the mixture to a low temperature (e.g., -78 °C).

    • Slowly add a solution of the β-aminoketone substrate.

    • Stir the reaction at the low temperature until completion.

    • Quench the reaction carefully with a suitable reagent (e.g., methanol).

    • Perform an aqueous workup to isolate the chiral 3-amino-1-phenylpropanol derivative.

Synthesis Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Mannich_Reaction_and_Reduction Acetophenone Acetophenone MannichBase β-Aminoketone (Mannich Base) Acetophenone->MannichBase Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->MannichBase Mannich Reaction Amine Amine Amine->MannichBase Mannich Reaction AminoAlcohol 3-Amino-1-phenylpropanol Derivative MannichBase->AminoAlcohol Reduction (e.g., Raney Ni/H₂)

Caption: Workflow for the Mannich reaction followed by reduction.

Asymmetric_Hydrogenation beta_Aminoketone Prochiral β-Aminoketone ChiralAminoAlcohol Chiral 3-Amino-1-phenylpropanol beta_Aminoketone->ChiralAminoAlcohol Asymmetric Hydrogenation ChiralCatalyst Chiral Catalyst (e.g., Rh/DuanPhos) ChiralCatalyst->ChiralAminoAlcohol Asymmetric Hydrogenation Hydrogen H₂ Hydrogen->ChiralAminoAlcohol Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

CBS_Reduction ProchiralKetone Prochiral β-Aminoketone ChiralAlcohol Chiral 3-Amino-1-phenylpropanol ProchiralKetone->ChiralAlcohol CBS Reduction CBS_Catalyst CBS Catalyst (Chiral Oxazaborolidine) CBS_Catalyst->ChiralAlcohol CBS Reduction Borane Borane (BH₃) Borane->ChiralAlcohol CBS Reduction

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

References

Benchmarking Reference Standards for Pharmaceutical Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety, efficacy, and quality.[1][2][3] This guide provides a comprehensive comparison of different types of reference standards used in pharmaceutical impurity analysis, supported by experimental considerations and data presentation to aid researchers in selecting the most appropriate standards for their needs.

Comparison of Pharmaceutical Impurity Reference Standards

The selection of a suitable reference standard is a foundational element of accurate pharmaceutical testing.[4] Different types of standards are available, each with specific characteristics and applications. The following table summarizes the key attributes of commonly used reference standards for impurity analysis.

Standard Type Description Typical Purity Traceability Primary Use Advantages Disadvantages
Pharmacopoeial Standards (e.g., USP, EP, BP) Official reference standards issued by regulatory agencies.[5]High (typically >99.5%)High (to primary standards)Method validation and ensuring regulatory compliance.[5]High degree of regulatory acceptance; well-characterized.Can be expensive and may not be available for all impurities.
Certified Reference Materials (CRMs) Materials with certified property values, produced by accredited bodies.[6]Very High (often with stated uncertainty)High (metrologically traceable)Calibration of instruments and validation of analytical methods.[6]High accuracy and reliability; comes with a certificate of analysis.[7]Limited availability for specific impurities; can be costly.
Primary Reference Standards A substance shown to have the highest purity through extensive characterization.[8]Highest possible (e.g., >99.99%)[8]DirectCharacterization and validation of secondary standards.Highest level of purity and characterization.Very expensive and not intended for routine use.
Secondary (Working) Standards Standards qualified against a primary reference standard.[8][9]Varies (typically >98%)Traceable to a primary standardRoutine quality control and analysis.[4][5]Cost-effective for routine use; can be prepared in-house.[4]Requires careful calibration against a primary standard.[10]
In-house (or Laboratory) Standards Standards prepared and qualified within a specific laboratory.VariesEstablished by the laboratoryRoutine analysis when commercial standards are unavailable.Readily available for novel impurities; cost-effective.Requires extensive characterization and validation; may lack broad regulatory acceptance without thorough justification.
Impurity Comparison Standards Used for qualitative identification and confirmation of impurities.[11]Not strictly definedN/AQualitative analysis, peak identification, and system suitability.[11]Useful for initial screening and method development.[11]Not suitable for quantitative analysis.[11]

Experimental Protocols for Impurity Analysis

The reliable analysis of pharmaceutical impurities hinges on robust and well-validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in impurity profiling due to its efficiency in separating a wide range of compounds.[12][13] Other common techniques include Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][14][15]

General Protocol for HPLC Method Validation for Impurity Quantification

Method validation ensures that an analytical procedure is suitable for its intended purpose.[16] Key validation parameters for an impurity quantification method, based on ICH Q2(R2) guidelines, are outlined below.[17]

1. Specificity/Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[17]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the drug substance spiked with known impurities and degradation products.

    • Assess the resolution between the analyte peak and any adjacent peaks.

    • Perform peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the analyte peak is not co-eluting with other compounds.[16]

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the impurity and the analytical response over a specified range.[18]

  • Procedure:

    • Prepare a series of at least five standard solutions of the impurity at different concentrations, typically ranging from the reporting threshold to 120% of the specification limit.[19]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥0.995.[18]

3. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[18]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of the impurity and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[18]

    • Based on the Standard Deviation of the Response and the Slope: Measure the standard deviation of the response for blank injections and the slope of the calibration curve.

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S (where σ = standard deviation of the response, S = slope of the calibration curve)

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Spike the drug substance or product matrix with known amounts of the impurity at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the specification limit).[20]

    • Analyze a minimum of three replicate preparations at each concentration level.

    • Calculate the percentage recovery of the impurity at each concentration. The acceptance criteria for recovery are typically within 80-120%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with the impurity at 100% of the specification limit on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.[21]

    • Calculate the relative standard deviation (RSD) for the results from both studies. The acceptance criteria for RSD are typically not more than 10%.

Visualizing Workflows and Decision Making

To further clarify the processes involved in pharmaceutical impurity analysis, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting a reference standard.

Experimental_Workflow_for_Impurity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Evaluation Sample_Weighing Sample Weighing & Dissolution Chromatography Chromatographic Separation (e.g., HPLC/UPLC) Sample_Weighing->Chromatography Inject Sample Standard_Preparation Reference Standard Preparation Standard_Preparation->Chromatography Inject Standard Detection Detection (e.g., UV, MS) Chromatography->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Experimental Workflow for Impurity Analysis.

Select_Reference_Standard cluster_availability Availability Check cluster_purpose Intended Use cluster_selection Standard Selection Start Start: Need for Impurity Reference Standard Pharmacopoeial_Available Pharmacopoeial Standard Available? Start->Pharmacopoeial_Available CRM_Available Certified Reference Material (CRM) Available? Pharmacopoeial_Available->CRM_Available No Select_Pharmacopoeial Use Pharmacopoeial Standard Pharmacopoeial_Available->Select_Pharmacopoeial Yes Use_Case Qualitative or Quantitative Analysis? CRM_Available->Use_Case No Select_CRM Use CRM CRM_Available->Select_CRM Yes Select_Secondary Use Secondary/Working Standard Use_Case->Select_Secondary Quantitative (Routine) Select_InHouse Develop & Qualify In-House Standard Use_Case->Select_InHouse Quantitative (Novel Impurity) Select_Comparison Use Impurity Comparison Standard Use_Case->Select_Comparison Qualitative

Caption: Decision Tree for Selecting an Impurity Reference Standard.

References

A Comparative Guide to the In Silico and In Vitro Activity of 3-(Methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted (in silico) and experimentally observed (in vitro) biological activities of 3-(methylamino)-1-phenylpropan-1-ol. This compound, a key chiral intermediate in the synthesis of pharmaceuticals such as atomoxetine and fluoxetine, is of significant interest for its potential interaction with monoamine transporters. While direct experimental and computational data on this compound is limited, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its expected activities and the methodologies to assess them.

In Vitro Activity: Inhibition of Monoamine Transporters

The primary in vitro activity of this compound is expected to be the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT). This is inferred from the known pharmacological profiles of atomoxetine, a selective norepinephrine reuptake inhibitor, and fluoxetine, a selective serotonin reuptake inhibitor, both of which are synthesized from stereoisomers of this compound.

The stereochemistry of this compound is crucial in determining its selectivity and potency for these transporters.

Quantitative Data from Structurally Related Compounds

To contextualize the potential in vitro activity of this compound, the following table summarizes the binding affinities (Ki) of its close structural analog, atomoxetine, for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

CompoundTransporterParameterValue (nM)Selectivity Ratio (vs. NET)
AtomoxetineNETKi5-
SERTKi7715.4-fold
DATKi1451290.2-fold

Data for Atomoxetine is derived from in vitro radioligand binding assays and provides a direct measure of binding affinity (Ki).[1]

Experimental Protocols

Detailed methodologies for assessing the in vitro activity of this compound on monoamine transporters are provided below.

Radioligand Binding Assay for NET/SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound to a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

  • Radioligand: For NET, [³H]Nisoxetine. For SERT, [³H]Citalopram.

  • Test Compound: this compound.

  • Reference Compound: Desipramine (for NET) or Fluoxetine (for SERT).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Cell harvester and filter mats.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hNET or hSERT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer (for total binding), a high concentration of a non-labeled inhibitor (for non-specific binding), and serial dilutions of the test compound or reference compound.

    • Add the radioligand to each well.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate, typically for 60 minutes at room temperature.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay (Radiolabeled)

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells expressing the target transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing hNET or hSERT.

  • Cell Culture Medium.

  • Assay Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: [³H]Norepinephrine or [³H]Serotonin.

  • Known Transporter Inhibitor: For determining non-specific uptake (e.g., desipramine for NET, fluoxetine for SERT).

  • Test Compound: this compound.

  • 96-well microplates.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference compound for 10-15 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the internalized radiolabeled substrate.

  • Detection:

    • Transfer the cell lysate to scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from all values.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

In Silico Activity: A Predictive Approach

While no specific in silico studies have been published for this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable for predicting its interaction with monoamine transporters. The following section outlines a plausible in silico workflow based on studies of structurally and functionally related compounds like atomoxetine and fluoxetine.

Molecular Docking

Molecular docking simulations can predict the binding conformation and affinity of this compound to the binding sites of NET and SERT.

Methodology:

  • Protein Preparation: Obtain the 3D structures of hNET and hSERT from protein databases (e.g., PDB) or homology models. Prepare the protein structures by adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the transporter. The program will generate multiple possible binding poses and score them based on predicted binding affinity (e.g., in kcal/mol).

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the transporter's binding site.

Expected Outcome:

Based on the structure of atomoxetine, it is expected that this compound would form key interactions within the central binding site of NET. The phenyl group would likely engage in hydrophobic interactions, while the hydroxyl and methylamino groups could form hydrogen bonds with polar residues in the binding pocket. Similar interactions would be explored for SERT to predict selectivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed using a dataset of phenylpropanolamine analogs with known inhibitory activities against NET and SERT.

Methodology:

  • Dataset Collection: Compile a dataset of structurally diverse phenylpropanolamine derivatives with experimentally determined IC50 or Ki values for NET and SERT inhibition.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Prediction for New Compounds: Use the validated QSAR model to predict the NET and SERT inhibitory activity of this compound.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Monoamine Release vesicle->release Exocytosis transporter Monoamine Transporter (NET/SERT) monoamine Monoamine release->monoamine monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor This compound (Inhibitor) inhibitor->transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for In Vitro Monoamine Reuptake Inhibition Assay

start Start cell_culture Cell Culture (HEK293 expressing hNET/hSERT) start->cell_culture plating Plate Cells in 96-well Plate cell_culture->plating pre_incubation Pre-incubate with This compound plating->pre_incubation add_radioligand Add Radiolabeled Substrate ([³H]Norepinephrine or [³H]Serotonin) pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation termination Terminate Uptake (Wash with cold buffer) incubation->termination lysis Cell Lysis termination->lysis measurement Measure Radioactivity (Scintillation Counting) lysis->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

Caption: General workflow for a radiolabeled monoamine uptake inhibition assay.

Logical Workflow for In Silico Prediction of Activity

cluster_docking Molecular Docking cluster_qsar QSAR start Start: Define Research Question (Activity at NET/SERT) protein_prep Protein Preparation (hNET/hSERT Structures) start->protein_prep ligand_prep Ligand Preparation (3D structure of compound) start->ligand_prep dataset Dataset of Analogs with Known Activity start->dataset docking Docking Simulation protein_prep->docking ligand_prep->docking docking_analysis Analysis of Binding Pose and Affinity docking->docking_analysis prediction Predict Binding Affinity and Activity for Target Compound docking_analysis->prediction descriptors Calculate Molecular Descriptors dataset->descriptors model_building Build QSAR Model descriptors->model_building model_validation Validate QSAR Model model_building->model_validation model_validation->prediction end End: Hypothesis Generation prediction->end

Caption: A logical workflow for the in silico prediction of biological activity.

References

Comparison of different chiral stationary phases for amino alcohol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of amino alcohol enantiomers is a critical task in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent technique for this purpose. This guide provides an objective comparison of the performance of four major classes of CSPs for the separation of common amino alcohols, supported by experimental data and detailed protocols.

Key Chiral Stationary Phase (CSP) Categories

The selection of an appropriate CSP is paramount for achieving optimal enantioseparation. The most widely used CSPs for amino alcohol separation fall into four main categories:

  • Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad enantioselectivity for a wide range of compounds, including amino alcohols. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

  • Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. The toroidal shape of cyclodextrins creates a hydrophobic cavity into which a part of the analyte can be included. Chiral recognition is primarily based on the fit of the analyte within this cavity and interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.

  • Macrocyclic Antibiotic-based CSPs: This class of CSPs employs macrocyclic antibiotics like vancomycin and teicoplanin as chiral selectors. These large and complex molecules offer multiple chiral centers and functional groups, enabling a variety of interactions such as hydrogen bonding, ionic interactions, and steric repulsion, leading to excellent enantioselectivity for many amino alcohols.

  • Pirkle-type CSPs: Named after William H. Pirkle, these CSPs are based on small, covalently bonded chiral molecules that exhibit π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are often effective for the separation of derivatized amino alcohols and other molecules with aromatic moieties.

Performance Comparison of CSPs for Amino Alcohol Separation

The following tables summarize the performance of different CSPs for the enantioseparation of four representative amino alcohols: Propranolol, Atenolol, Metoprolol, and Salbutamol. The data has been compiled from various scientific publications.

Table 1: Propranolol Enantioseparation

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (R_s)Reference
Polysaccharide-based Chiralpak IAn-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)1.0-1.75[1]
Chiralpak IBn-hexane-ethanol-triethylamine (95:5:0.4, v/v/v)0.6->1.5[2]
Macrocyclic Antibiotic-based Chirobiotic VMeOH/(0.5% TEAA, pH 4.1)1.01.251.8[3]
Chirobiotic TAG0.1 wt% ammonium formate in methanol1.0->1.5[4]

Table 2: Atenolol Enantioseparation

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (R_s)Reference
Polysaccharide-based Lux-Cellulose-2n-hexane: ethanol: diethylamine (60: 40: 0.1, v/v/v)1.01.517.04[2]
Chiralcel OD-Hdiethylamine–n-hexane–isopropanol (0.2:70:30, v/v/v)1.0->1.5[5]
Protein-based (related to Macrocyclic) Chiral-AGP10 mM sodium phosphate buffer (pH 7.0)/methanol (95:5, v/v)0.9->1.5[6]

Table 3: Metoprolol Enantioseparation

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (R_s)Reference
Polysaccharide-based Lux-Cellulose-2n-hexane: ethanol: diethylamine (75: 25: 0.1, v/v/v)1.01.152.91[2]
Lux-Amylose-2CO2/MeOH (SFC)3.0~1.4~2.5[7]
Cyclodextrin (as mobile phase additive) C181.5g/L Methyl-β-CD in aqueous solution/methanol (86/14, v/v), pH 3.10.5-4.41[8]

Table 4: Salbutamol Enantioseparation

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (R_s)Reference
Macrocyclic Antibiotic-based Chirobiotic VAmmonium nitrate in 100% ethanol, pH 5.1-->1.5[9]
Teicoplanin-basedMethanol with 20 mM Ammonium Formate-->1.5[10]
Cyclodextrin (as mobile phase additive in CE) -20 mM HP-β-CD and 20 mM DM-β-CD at pH 2.5 in a TEA/phosphate buffer-->2.0[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below.

Protocol 1: Enantioseparation of Propranolol on a Polysaccharide-based CSP
  • Analyte: Propranolol

  • Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 250 mm x 4.6 mm

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: Ambient

  • Detection: UV at 290 nm

  • Sample Preparation: A standard solution of racemic propranolol is prepared in the mobile phase.

Protocol 2: Enantioseparation of Atenolol on a Polysaccharide-based CSP
  • Analyte: Atenolol

  • Chiral Stationary Phase: Lux-Cellulose-2 (Cellulose tris(3‐chloro‐4‐methylphenylcarbamate))

  • Column Dimensions: Not specified in the source

  • Mobile Phase: n-hexane: ethanol: diethylamine (60: 40: 0.1, by volume)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25 °C[2]

  • Detection: UV at 230 nm[2]

  • Sample Preparation: A standard solution of racemic atenolol is prepared in the mobile phase.

Protocol 3: Enantioseparation of Metoprolol with a Cyclodextrin Mobile Phase Additive
  • Analyte: Metoprolol

  • Stationary Phase: C18 column

  • Mobile Phase: 1.5g/L Methyl-β-cyclodextrin in an aqueous solution (adjusted to pH 3.1 with triethylamine and acetic acid) and methanol (86:14, v/v)[8]

  • Flow Rate: 0.5 mL/min[8]

  • Temperature: Ambient

  • Detection: UV at 274 nm[8]

  • Sample Preparation: A stock solution of racemic metoprolol tartrate is prepared in the mobile phase without the chiral selector.

Protocol 4: Enantioseparation of Salbutamol on a Macrocyclic Antibiotic-based CSP
  • Analyte: Salbutamol

  • Chiral Stationary Phase: Chirobiotic V (Vancomycin)

  • Mobile Phase: Ammonium nitrate in 100% ethanol, adjusted to pH 5.1[9]

  • Flow Rate: Not specified in the source

  • Temperature: Not specified in the source

  • Detection: UV

  • Sample Preparation: A standard solution of racemic salbutamol is prepared in the mobile phase.

Logical Workflow for CSP Selection

The selection of an optimal CSP for a novel amino alcohol often follows a systematic screening approach. The following diagram illustrates a general workflow for this process.

CSP_Selection_Workflow cluster_start cluster_analysis Analyte Characterization cluster_screening Initial CSP Screening cluster_secondary_screening Secondary CSP Screening cluster_optimization Method Optimization cluster_end start Start: Racemic Amino Alcohol Sample char Determine Physicochemical Properties (pKa, logP, functional groups, UV absorbance) start->char screen Screen on Primary CSPs (Polysaccharide & Macrocyclic Antibiotic) char->screen screen_polysaccharide Polysaccharide CSP (e.g., Chiralpak IA/IB/AD) screen->screen_polysaccharide Normal/Reversed Phase screen_macrocyclic Macrocyclic Antibiotic CSP (e.g., Chirobiotic V/T) screen->screen_macrocyclic Reversed/Polar Organic Phase optimize Optimize Mobile Phase (Solvent ratio, additives, pH) screen_polysaccharide->optimize Partial or No Separation end Final Validated Chiral Method screen_polysaccharide->end Baseline Separation Achieved screen_macrocyclic->optimize Partial or No Separation screen_macrocyclic->end Baseline Separation Achieved screen_secondary Screen on Secondary CSPs (Cyclodextrin & Pirkle-type) screen_cyclodextrin Cyclodextrin CSP (e.g., Cyclobond) screen_secondary->screen_cyclodextrin Reversed Phase screen_pirkle Pirkle-type CSP (e.g., Whelk-O1) screen_secondary->screen_pirkle Normal Phase screen_cyclodextrin->optimize Partial or No Separation screen_cyclodextrin->end Baseline Separation Achieved screen_pirkle->optimize Partial or No Separation screen_pirkle->end Baseline Separation Achieved optimize->screen_secondary No Baseline Separation optimize->end Baseline Separation Achieved

Caption: A logical workflow for selecting a suitable chiral stationary phase for amino alcohol separation.

References

A Comparative Spectroscopic Analysis: 3-(methylamino)-1-phenylpropan-1-ol and its Ketone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This guide provides a detailed comparison of the spectroscopic data for 3-(methylamino)-1-phenylpropan-1-ol and its corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one. The conversion of the ketone to the alcohol is a critical step in the synthesis of various pharmaceutical compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and predicted spectroscopic data for this compound and 3-(methylamino)-1-phenylpropan-1-one. It is important to note that the data for the alcohol are based on expected values for a compound of this structure, and the data for the ketone are predicted based on the functional groups present.

Table 1: ¹H NMR Data Comparison (Predicted/Expected)

Proton Environment This compound (Expected δ, ppm) 3-(methylamino)-1-phenylpropan-1-one (Predicted δ, ppm)
Phenyl-H7.2 - 7.4 (m, 5H)7.9 - 8.1 (m, 2H, ortho), 7.4 - 7.6 (m, 3H, meta, para)
-CH(OH)-4.8 - 5.0 (dd, 1H)-
-CH₂-C=O-3.2 - 3.4 (t, 2H)
-CH₂-CH(OH)-1.8 - 2.0 (m, 2H)-
-CH₂-NH-2.8 - 3.0 (m, 2H)3.0 - 3.2 (t, 2H)
-NH-CH₃2.4 - 2.6 (s, 3H)2.5 - 2.7 (s, 3H)
-OHVariable, broad singlet-
-NH-Variable, broad singletVariable, broad singlet

Table 2: ¹³C NMR Data Comparison (Predicted/Expected)

Carbon Environment This compound (Expected δ, ppm) 3-(methylamino)-1-phenylpropan-1-one (Predicted δ, ppm)
C=O-198 - 202
Phenyl C (quaternary)~145~137
Phenyl CH125 - 129128 - 134
-CH(OH)-70 - 75-
-CH₂- (adjacent to CH(OH))38 - 42-
-CH₂- (adjacent to C=O)-40 - 45
-CH₂-NH-48 - 5245 - 50
-NH-CH₃33 - 3734 - 38

Table 3: IR Spectroscopy Data Comparison (Predicted/Expected)

Functional Group Vibration This compound (Expected cm⁻¹) 3-(methylamino)-1-phenylpropan-1-one (Predicted cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)-
N-H stretch (secondary amine)3300-3500 (moderate)3300-3500 (moderate)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-30002850-3000
C=O stretch (ketone)-1680-1700 (strong)
C=C stretch (aromatic)1450-16001450-1600
C-O stretch (alcohol)1050-1250-
C-N stretch (amine)1020-12501020-1250

Table 4: Mass Spectrometry Data Comparison (Predicted/Expected)

Spectrometric Feature This compound (Expected m/z) 3-(methylamino)-1-phenylpropan-1-one (Predicted m/z)
Molecular Ion (M⁺)165163
Major Fragment107 ([C₆H₅CHOH]⁺)105 ([C₆H₅CO]⁺)
Major Fragment58 ([CH₂=NHCH₃]⁺)58 ([CH₂=NHCH₃]⁺)
Fragment77 ([C₆H₅]⁺)77 ([C₆H₅]⁺)

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for compounds such as this compound and its ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The samples would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing the sample directly on the ATR crystal. The spectra would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by the mass analyzer. The data would be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Chemical Transformation

The conversion of 3-(methylamino)-1-phenylpropan-1-one to this compound is a reduction reaction. This is a fundamental transformation in organic synthesis, often accomplished using a reducing agent such as sodium borohydride (NaBH₄).

chemical_transformation Ketone 3-(methylamino)-1-phenylpropan-1-one Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH₄)

Reduction of the ketone to the corresponding alcohol.

This guide serves as a foundational resource for the spectroscopic characterization of this compound and its ketone precursor. While based on predicted and expected values, the provided data and protocols offer a robust starting point for researchers in the field. Experimental verification of these spectral characteristics is highly recommended for definitive identification.

Ephedrine vs. Pseudoephedrine: A Comparative Guide to their Cardiovascular Side-Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiovascular side-effect profiles of ephedrine and pseudoephedrine, focusing on experimental data to inform research and drug development.

Executive Summary

Ephedrine and pseudoephedrine, both sympathomimetic amines, exhibit distinct cardiovascular side-effect profiles primarily due to their differing potencies and selectivity for adrenergic receptors. Ephedrine demonstrates a more pronounced effect on both heart rate and blood pressure, acting as a more potent agonist at both α- and β-adrenergic receptors. Pseudoephedrine, while still capable of inducing cardiovascular changes, is significantly less potent and shows a greater selectivity for α-adrenergic receptors. This guide summarizes the key quantitative differences in their hemodynamic effects, details the experimental methodologies used to ascertain these differences, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Cardiovascular Effects

The following table summarizes the key quantitative data from comparative studies on the cardiovascular effects of ephedrine and pseudoephedrine.

ParameterEphedrinePseudoephedrineKey Findings & Citations
Pressor Potency 60-90 mg required to raise diastolic blood pressure >90 mmHg210-240 mg required to raise diastolic blood pressure >90 mmHgEphedrine is approximately 3.5 to 4 times more potent than pseudoephedrine in increasing blood pressure.[1][2][3]
Blood Pressure Causes a significant increase in both systolic and diastolic blood pressure.Causes a slight increase in systolic blood pressure (average of 0.99 mmHg) and has a negligible effect on diastolic blood pressure at recommended doses.[3]Higher doses of pseudoephedrine (>170 mg) can lead to more significant increases in blood pressure.[3]
Heart Rate Causes a significant increase in heart rate.Causes a slight increase in heart rate (average of 2.83 bpm) at recommended doses.[3]Higher doses of pseudoephedrine (>170 mg) can lead to more significant increases in heart rate.[3]
QTc Interval May shorten the QTc interval.Less likely to have a significant effect on the QTc interval at normal doses, but caution is advised in patients with Long QT Syndrome.The differing effects on the QTc interval may be due to their distinct interactions with cardiac ion channels.
Receptor Selectivity Higher affinity for β-adrenergic receptors.[4]More selective for α-adrenergic receptors.[4][5]This difference in selectivity contributes to ephedrine's more pronounced cardiac stimulant effects.[4]

Experimental Protocols

The following outlines a typical experimental protocol for assessing the cardiovascular effects of sympathomimetic amines like ephedrine and pseudoephedrine in a clinical trial setting.

Study Design:

A randomized, double-blind, placebo-controlled, crossover study is a robust design for comparing the acute cardiovascular effects of ephedrine and pseudoephedrine.

  • Participants: Healthy, normotensive adult volunteers. Exclusion criteria would include a history of cardiovascular disease, hypertension, or any other significant medical condition.

  • Randomization: Participants are randomly assigned to receive a sequence of treatments, including ephedrine, pseudoephedrine, and a placebo.

  • Blinding: Both the participants and the investigators are blinded to the treatment being administered.

  • Crossover: Each participant receives all treatments in a sequential order with a washout period between each treatment to eliminate carry-over effects.

Methodology:
  • Baseline Measurements: Before drug administration, baseline cardiovascular parameters are recorded for at least 30 minutes to establish a stable baseline. This includes:

    • Electrocardiogram (ECG): Continuous 12-lead ECG monitoring to assess heart rate, and QT interval.

    • Blood Pressure: Non-invasive blood pressure monitoring at regular, frequent intervals (e.g., every 5 minutes).

    • Hemodynamic Monitoring: In more detailed studies, cardiac output and stroke volume may be measured using non-invasive methods like impedance cardiography.

  • Drug Administration: A single oral dose of the assigned treatment (ephedrine, pseudoephedrine, or placebo) is administered with a standardized volume of water.

  • Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for a specified period (e.g., 4-6 hours) after drug administration. Blood samples may be collected at timed intervals to determine the pharmacokinetic profile of the drugs.

  • Data Analysis: The change from baseline in each cardiovascular parameter is calculated for each treatment. Statistical analysis is performed to compare the effects of ephedrine, pseudoephedrine, and placebo.

Mandatory Visualizations

Signaling Pathways

The cardiovascular effects of ephedrine and pseudoephedrine are primarily mediated through their interaction with the adrenergic signaling pathway. Both drugs act as sympathomimetic agents, primarily by stimulating the release of norepinephrine from sympathetic nerve terminals. Norepinephrine then binds to α- and β-adrenergic receptors on cardiac and vascular smooth muscle cells, initiating downstream signaling cascades.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (Cardiomyocyte / Vascular Smooth Muscle) Ephedrine Ephedrine Norepinephrine_Vesicle Norepinephrine Vesicle Ephedrine->Norepinephrine_Vesicle Stimulates Release Pseudoephedrine Pseudoephedrine Pseudoephedrine->Norepinephrine_Vesicle Stimulates Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Exocytosis Alpha_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Receptor Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Gq Gq Alpha_Receptor->Gq Gs Gs Beta_Receptor->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKA PKA cAMP->PKA Contraction Vasoconstriction/ ↑ Contractility Ca_Release->Contraction PKA->Ca_Release Heart_Rate ↑ Heart Rate PKA->Heart_Rate

Caption: Adrenergic signaling pathway activated by ephedrine and pseudoephedrine.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the cardiovascular side effects of ephedrine and pseudoephedrine.

cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Intervention (Crossover Design) cluster_3 Phase 4: Post-Dose Monitoring cluster_4 Phase 5: Data Analysis Screening Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Baseline_ECG Baseline 12-lead ECG Enrollment->Baseline_ECG Baseline_BP Baseline Blood Pressure Enrollment->Baseline_BP Baseline_Hemo Baseline Hemodynamics Enrollment->Baseline_Hemo Randomization Randomization to Treatment Sequence Baseline_ECG->Randomization Baseline_BP->Randomization Baseline_Hemo->Randomization Treatment_A Administer Ephedrine Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Continuous_ECG Continuous ECG Monitoring Treatment_A->Continuous_ECG Frequent_BP Frequent Blood Pressure Measurements Treatment_A->Frequent_BP Pharmacokinetics Pharmacokinetic Sampling Treatment_A->Pharmacokinetics Treatment_B Administer Pseudoephedrine Treatment_B->Washout Treatment_B->Continuous_ECG Treatment_B->Frequent_BP Treatment_B->Pharmacokinetics Placebo Administer Placebo Placebo->Continuous_ECG Placebo->Frequent_BP Placebo->Pharmacokinetics Washout->Treatment_B Washout->Placebo Data_Collection Data Collection & Blinding Continuous_ECG->Data_Collection Frequent_BP->Data_Collection Pharmacokinetics->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Findings Statistical_Analysis->Reporting

Caption: Experimental workflow for a comparative cardiovascular side-effect study.

References

Safety Operating Guide

Proper Disposal of 3-(methylamino)-1-phenylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(methylamino)-1-phenylpropan-1-ol, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel and the environment.

Hazard Identification and Classification

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the substance's Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1]

Pre-Disposal and Handling Protocols

Before initiating the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the designated disposal area is properly prepared.

Required Personal Protective Equipment:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Prevent the formation of dust if working with a solid form of the compound.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2][3] The following steps provide a general guideline for its disposal as hazardous waste.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a compatible, leak-proof container for the waste. The original container is often a suitable choice if it is in good condition.

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Documentation:

    • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

    • Complete any hazardous waste manifests or other documentation required by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste.

    • Provide the completed waste documentation to the disposal personnel.

Important Note: Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Storage & Documentation cluster_3 Phase 4: Final Disposal start Start: Waste Generation assess_hazards Assess Hazards & Regulations start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe identify_waste Identify & Label Waste don_ppe->identify_waste segregate_waste Segregate from Incompatible Waste identify_waste->segregate_waste containerize Place in Labeled, Sealed Container segregate_waste->containerize store_waste Store in Designated Area containerize->store_waste document_waste Complete Waste Manifest store_waste->document_waste contact_ehs Contact EHS/Contractor document_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling 3-(methylamino)-1-phenylpropan-1-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier: this compound is classified as harmful if swallowed.[1][2][3] It may also cause skin, eye, and respiratory irritation.[4] Due to its hazard profile, the selection and proper use of personal protective equipment (PPE) are of paramount importance to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after handling the chemical.[5]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Skin and Body Protection A laboratory coat is required. For operations with a higher risk of exposure, chemically resistant coveralls and shoe covers should be utilized.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coverall: Put on the laboratory coat or coverall, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or gown.

Doffing PPE (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coverall: Remove the lab coat or coverall by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Disposal Plan:

  • All disposable PPE (gloves, shoe covers, etc.) contaminated with this compound must be disposed of as hazardous waste in designated, sealed containers.

  • Non-disposable PPE should be decontaminated according to standard laboratory procedures.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, or Incidental Contact) start->risk_assessment low_risk Low Risk (Small quantities, controlled environment) risk_assessment->low_risk Incidental Contact high_risk High Risk (Large quantities, potential for splash/aerosol) risk_assessment->high_risk Splash/Aerosol Potential ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Resistant Coverall - Goggles & Face Shield - Double Gloves - Respirator (if ventilation is inadequate) high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed disposal Follow Disposal Protocol proceed->disposal

Caption: PPE selection workflow for handling this compound.

References

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